molecular formula C8H6O4 B3011231 4,10-Dioxatri cyclo[5.2. 1.02.6]dec-8-ene-3,5-dione CAS No. 6118-51-0

4,10-Dioxatri cyclo[5.2. 1.02.6]dec-8-ene-3,5-dione

Katalognummer: B3011231
CAS-Nummer: 6118-51-0
Molekulargewicht: 166.13 g/mol
InChI-Schlüssel: QQYNRBAAQFZCLF-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Usually In Stock
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

3a,4,7,7a-Tetrahydro-4,7-epoxyisobenzofuran-1,3-dione (CAS 5426-09-5) is a versatile organic compound, well-known as the exo-adduct of the classic Diels-Alder reaction between furan and maleic anhydride . With the molecular formula C8H6O4 and a molecular weight of 166.13 g/mol, this bicyclic anhydride serves as a critical synthetic intermediate for researchers, particularly in the field of agrochemistry . Its structure allows for further functionalization, enabling the synthesis of a diverse array of derivatives such as amides, imides, and epoxides for biological screening . Recent phytotoxic evaluation of related synthetic derivatives has demonstrated significant interference with seedling development, highlighting this compound's scaffold as a promising candidate for the development of novel herbicides . In silico studies suggest that active compounds derived from this core structure may target plant tubulin . This product is intended for research and development purposes only. Researchers should handle this material with appropriate precautions, as it may cause skin and eye irritation (H315, H319) and specific target organ toxicity upon single exposure (H335) . For optimal stability, it is recommended to store this compound under an inert atmosphere at 2-8°C .

Eigenschaften

IUPAC Name

4,10-dioxatricyclo[5.2.1.02,6]dec-8-ene-3,5-dione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H6O4/c9-7-5-3-1-2-4(11-3)6(5)8(10)12-7/h1-6H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QQYNRBAAQFZCLF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2C3C(C1O2)C(=O)OC3=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H6O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40863535
Record name 4,7-Epoxyisobenzofuran-1,3-dione, 3a,4,7,7a-tetrahydro-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40863535
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

166.13 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

5426-09-5, 6118-51-0, 6766-44-5
Record name 3a,4,7,7a-Tetrahydro-4,7-epoxyisobenzofuran-1,3-dione
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=5426-09-5
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 7-Oxabicyclo(2.2.1)-5-heptene-2,3-dicarboxylic anhydride
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0005426095
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name AI 3-32678
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0006118510
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 6118-51-0
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=144085
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name NSC190418
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=190418
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name Furan-maleic anhydride adduct
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=231495
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name Furan-maleic anhydride adduct
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=61997
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name Furan-maleic anhydride adduct
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=14002
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name 4,7-Epoxyisobenzofuran-1,3-dione, 3a,4,7,7a-tetrahydro-
Source EPA Chemicals under the TSCA
URL https://www.epa.gov/chemicals-under-tsca
Description EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting.
Record name 4,7-Epoxyisobenzofuran-1,3-dione, 3a,4,7,7a-tetrahydro-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40863535
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 3a,4,7,7a-tetrahydro-4,7-epoxyisobenzofuran-1,3-dione
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.024.155
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name exo-3,6-Epoxy-1,2,3,6-tetrahydrophthalic Anhydride
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Foundational & Exploratory

An In-depth Technical Guide to 4,10-Dioxatricyclo[5.2.1.0²·⁶]dec-8-ene-3,5-dione: Synthesis, Properties, and Applications

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive overview of 4,10-Dioxatricyclo[5.2.1.0²·⁶]dec-8-ene-3,5-dione, a pivotal molecule in synthetic organic chemistry. Targeted at researchers, scientists, and professionals in drug development, this document delves into the compound's fundamental properties, synthesis, reactivity, and applications, with a focus on the practical insights essential for laboratory and industrial settings.

Introduction: A Molecule of Versatility

4,10-Dioxatricyclo[5.2.1.0²·⁶]dec-8-ene-3,5-dione, often referred to by its common name, exo-7-oxabicyclo[2.2.1]hept-5-ene-2,3-dicarboxylic anhydride, is a bicyclic anhydride that serves as a versatile building block in organic synthesis.[1] Its rigid, strained ring system and reactive anhydride functionality make it a valuable precursor for a wide array of chemical transformations. This guide will explore the foundational chemistry of this compound, providing the technical depth necessary for its effective utilization in research and development.

The molecule is primarily known as the product of the classic Diels-Alder reaction between furan and maleic anhydride.[2][3] This cycloaddition is a cornerstone of organic chemistry education and practice, yet the nuanced stereochemical outcomes and the isolation of its isomers present ongoing areas of study.[4]

Physicochemical and Spectroscopic Profile

A thorough understanding of a compound's physical and chemical properties is paramount for its successful application. The key properties of 4,10-Dioxatricyclo[5.2.1.0²·⁶]dec-8-ene-3,5-dione are summarized below.

Table 1: Core Physicochemical Properties
PropertyValueSource(s)
IUPAC Name (1R,2S,6R,7S)-4,10-Dioxatricyclo[5.2.1.0²·⁶]dec-8-ene-3,5-dionePubChem[5]
CAS Number 5426-09-5ChemicalBook[6]
Molecular Formula C₈H₆O₄PubChem[5]
Molecular Weight 166.13 g/mol PubChem[5]
Physical State White to off-white solidChemicalBook[6]
Melting Point 116-118 °CStudylib[7], ChemicalBook[6]
Boiling Point 372.0 ± 42.0 °C (Predicted)ChemicalBook[6]
Density 1.540 ± 0.06 g/cm³ (Predicted)ChemicalBook[6]
Spectroscopic Data

Spectroscopic analysis is critical for the verification of the compound's structure and purity.

  • ¹H NMR (CDCl₃): δ 6.35 (s, 2H, olefinic protons), 3.16 (s, 2H, bridgehead protons).[1]

  • ¹³C NMR (CDCl₃): δ 170.5 (C=O), 135.2 (C=C).[1]

  • Mass Spectrometry (EI-MS): m/z 166 [M⁺], 138 [M⁺–CO].[1]

Synthesis: The Diels-Alder Pathway

The primary and most efficient route to 4,10-Dioxatricyclo[5.2.1.0²·⁶]dec-8-ene-3,5-dione is the [4+2] cycloaddition reaction between furan (the diene) and maleic anhydride (the dienophile).[3] This reaction is highly stereoselective, predominantly yielding the exo isomer due to steric hindrance in the transition state that disfavors the formation of the endo product.[4] While the endo isomer can be formed, it is often a short-lived intermediate.[4]

Reaction Mechanism and Stereochemistry

The Diels-Alder reaction proceeds through a concerted pericyclic mechanism, forming a six-membered ring.[3] The frontier molecular orbitals (HOMO of the diene and LUMO of the dienophile) control the reaction's feasibility and stereochemical outcome. The preference for the exo product is a well-documented example in Diels-Alder chemistry.

Diels_Alder cluster_reactants Reactants cluster_product Product Furan Furan (Diene) Transition_State [4+2] Cycloaddition (Concerted) Furan->Transition_State + Maleic_Anhydride Maleic Anhydride (Dienophile) Maleic_Anhydride->Transition_State Exo_Adduct exo-Adduct (4,10-Dioxatricyclo[5.2.1.0²,⁶]dec-8-ene-3,5-dione) Transition_State->Exo_Adduct Stereoselective

Figure 1: Synthesis via Diels-Alder Reaction.

Experimental Protocol: Synthesis and Purification

The following protocol provides a reliable method for the synthesis and purification of the exo-adduct.

Materials:

  • Maleic anhydride (2.5 g)[7]

  • Furan (1.5 mL)[7]

  • Tetrahydrofuran (THF), anhydrous (8 mL)[7]

  • Scintillation vial

  • Magnetic stir bar

  • Büchner funnel and filter flask

  • Filter paper

Procedure:

  • Reaction Setup: In a scintillation vial, combine maleic anhydride (2.5 g) and anhydrous THF (8 mL).[7] Add a magnetic stir bar.

  • Addition of Furan: To the stirring solution, add furan (1.5 mL) via a syringe.[8]

  • Reaction: Cap the vial and stir the mixture at room temperature for 30 minutes.[8] Subsequently, allow the mixture to stand undisturbed overnight.[8]

  • Isolation: Assemble a Büchner funnel for vacuum filtration. Wet the filter paper with a small amount of cold THF.[7]

  • Filtration: Filter the crystalline product, ensuring all crystals are transferred. Wash the crystals with a small amount of cold THF.[7]

  • Drying: Allow the crystals to dry on the filter paper under vacuum for at least 5 minutes.[7]

  • Characterization: Determine the mass of the dried product to calculate the percent yield. The melting point of the pure exo-product is 116-117 °C.[7]

Purification: For higher purity, the product can be recrystallized from a non-polar solvent mixture, such as a hexane/ethyl acetate gradient (3:1 to 1:1), which can yield purity greater than 98% as confirmed by HPLC.[1]

Chemical Reactivity and Synthetic Applications

The tricyclic structure of this anhydride is a gateway to a variety of derivatives. Its reactivity is primarily centered around the anhydride and the carbon-carbon double bond.

Key Reactions
  • Aminolysis: The anhydride readily reacts with primary amines to form imide derivatives. This is a common strategy for incorporating the rigid bicyclic scaffold into more complex molecules, including potential neuroprotective agents.[9][10]

  • Hydrolysis: In the presence of water, the anhydride ring opens to form the corresponding dicarboxylic acid.[7] This highlights the importance of using anhydrous conditions during its synthesis and storage.

  • Reduction: The double bond can be reduced, for example, through catalytic hydrogenation, to yield the saturated analogue. The anhydride can also be reduced using strong reducing agents like lithium aluminum hydride.[1]

  • Oxidation: The double bond is susceptible to oxidation by reagents such as potassium permanganate or hydrogen peroxide.[1]

  • Ring-Opening Metathesis Polymerization (ROMP): The strained bicyclic system makes it a suitable monomer for ROMP, leading to the formation of polymers with interesting properties.[2]

Reactions cluster_products Derivatives A 4,10-Dioxatricyclo[5.2.1.0²,⁶]dec-8-ene-3,5-dione B Imide Derivatives A->B  + R-NH₂ (Aminolysis) C Dicarboxylic Acid A->C  + H₂O (Hydrolysis) D Saturated Analogue A->D  + H₂/Pd (Reduction) E Polymer A->E  ROMP

Figure 2: Key Reactions and Derivatives.

Applications in Materials Science and Pharmaceuticals

The unique structure of 4,10-Dioxatricyclo[5.2.1.0²·⁶]dec-8-ene-3,5-dione has led to its use in several advanced applications:

  • Polymer Chemistry: It serves as a monomer in the synthesis of specialized polymers. For instance, it has been incorporated into polyurethane networks to create self-healing materials.[8][11]

  • Pharmaceutical Research: The rigid scaffold is of interest in medicinal chemistry. Derivatives have been synthesized and investigated for their potential as neuroprotective agents.[10] It has also been described as a purine nucleoside analog with potential antitumor activity by inhibiting DNA synthesis and inducing apoptosis.[6]

Safety and Handling

As with any chemical reagent, proper safety precautions are essential.

  • Hazards: This compound is harmful if swallowed and causes skin and serious eye irritation.[12] It may also cause respiratory irritation.[12]

  • Handling: Handle with gloves and in a well-ventilated area to avoid dust formation.[12] Avoid contact with skin and eyes.[12]

  • Storage: Store in a cool, dry place, away from moisture, as it can hydrolyze.[1][6][13] For long-term storage, keeping it at -20°C under an inert atmosphere is recommended.[6][13]

  • Incompatible Materials: Avoid strong oxidizing agents, as they may cause explosive decomposition.[1]

Conclusion

4,10-Dioxatricyclo[5.2.1.0²·⁶]dec-8-ene-3,5-dione is a compound of significant synthetic utility. Its straightforward preparation via the Diels-Alder reaction, coupled with its versatile reactivity, makes it an invaluable tool for chemists in both academic and industrial laboratories. A firm grasp of its basic properties, synthesis, and handling is crucial for leveraging its full potential in the development of novel materials and therapeutic agents.

References

Strategic Overview: The Significance of 7-Oxanorbornene-2,3-dicarboxylic Anhydride

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to the Synthesis of 7-Oxanorbornene-2,3-dicarboxylic Anhydride

This guide provides a comprehensive overview of the synthesis, characterization, and application of 7-oxanorbornene-2,3-dicarboxylic anhydride. Tailored for researchers, chemists, and professionals in drug development and materials science, this document delves into the core chemical principles, offers a field-proven experimental protocol, and discusses the compound's utility as a versatile building block.

7-Oxanorbornene-2,3-dicarboxylic anhydride, a strained bicyclic compound, is a cornerstone monomer in modern polymer chemistry. Its primary value lies in its susceptibility to Ring-Opening Metathesis Polymerization (ROMP), a powerful technique for creating well-defined polymers with a diverse range of functionalities.[1][2][3][4] The resulting poly(oxanorbornene) derivatives are under investigation for numerous applications, from advanced materials to biomedical uses like hydrogels and drug delivery systems.[5][6]

The synthesis of this monomer is a classic and elegant example of the Diels-Alder reaction, a testament to the efficiency of pericyclic reactions in constructing complex molecular architectures from simple precursors.[7] Understanding the nuances of this synthesis is critical for ensuring high purity and yield, which are paramount for subsequent polymerization reactions.

The Core Synthesis: A Mechanistic and Practical Dissection of the Diels-Alder Reaction

The synthesis of 7-oxanorbornene-2,3-dicarboxylic anhydride is achieved through the [4+2] cycloaddition reaction between furan (the diene) and maleic anhydride (the dienophile).[7][8] This reaction is highly efficient and can be performed under mild conditions, making it a staple in many organic chemistry laboratories.[7]

Reaction Mechanism and Stereochemical Considerations

The Diels-Alder reaction proceeds via a concerted mechanism, where the π-electrons from the diene and dienophile move in a cyclic manner to form a new six-membered ring in a single transition state.[7]

A critical aspect of this specific reaction is the stereochemistry of the product. Two diastereomers can be formed: the endo and the exo isomer.

  • Endo Isomer: The anhydride group is oriented syn (on the same side) to the oxygen bridge. This is the kinetically favored product, forming faster due to stabilizing secondary orbital interactions between the p-orbitals of the furan ring and the carbonyl groups of the maleic anhydride in the transition state. However, the endo isomer is thermodynamically less stable and its isolation has been described as elusive.[8]

  • Exo Isomer: The anhydride group is oriented anti (on the opposite side) to the oxygen bridge. This isomer is thermodynamically more stable due to reduced steric hindrance. The Diels-Alder reaction between furan and maleic anhydride is reversible, and over time, the initially formed endo adduct can revert to the starting materials, which then recombine to form the more stable exo product.[9]

For practical applications, especially in polymerization, the isolation of the pure, thermodynamically stable exo isomer is the primary objective.

Workflow: Diels-Alder Cycloaddition

furan Furan (Diene) reaction [4+2] Cycloaddition (Diels-Alder Reaction) furan->reaction maleic Maleic Anhydride (Dienophile) maleic->reaction endo Endo Adduct (Kinetic Product) reaction->endo Faster Formation exo Exo Adduct (Thermodynamic Product) reaction->exo Slower Formation (More Stable) reversion Retro-Diels-Alder endo->reversion Reversible isolation Isolation & Purification exo->isolation reversion->reaction

Caption: Reaction pathway for the synthesis of 7-oxanorbornene-2,3-dicarboxylic anhydride.

Experimental Protocol: Synthesis of exo-7-Oxanorbornene-2,3-dicarboxylic Anhydride

This protocol is designed for the reliable synthesis and isolation of the exo isomer. The choice of solvent and extended reaction time are critical for maximizing the yield of the desired thermodynamic product.

Materials and Reagents:

ReagentMolar Mass ( g/mol )QuantityMolesRationale
Maleic Anhydride98.0650.0 g0.509The dienophile; used in slight excess to drive the reaction.
Furan68.0733.0 mL (31.0 g)0.455The diene; freshly distilled for best results.
Tetrahydrofuran (THF)72.11~200 mL-A suitable solvent that dissolves both reactants.

Step-by-Step Methodology:

  • Reactant Preparation: In a 500 mL Erlenmeyer flask, dissolve 50.0 g of maleic anhydride in approximately 200 mL of tetrahydrofuran (THF). Gentle swirling will aid dissolution.

    • Scientist's Note: Ensuring the maleic anhydride is fully dissolved before adding the furan is key to a homogeneous reaction mixture, preventing localized high concentrations and potential side reactions.

  • Initiation of Reaction: To the maleic anhydride solution, add 33.0 mL of furan. Swirl the flask for several minutes to ensure thorough mixing.[5]

    • Scientist's Note: The reaction is typically exothermic. While not dangerously so on this scale, it's good practice to be aware of a slight warming of the flask.

  • Crystallization (Thermodynamic Control): Seal the flask with a stopper or parafilm and allow it to stand undisturbed at room temperature for several days (minimum 3-4 days, up to a week is common).[5]

    • Scientist's Note: This extended period is the most critical step for obtaining the exo product. It allows the reversible reaction to reach thermodynamic equilibrium, favoring the formation of the more stable exo isomer, which then crystallizes out of solution, driving the equilibrium further. Rushing this step will result in a lower yield or a mixture of isomers.

  • Isolation of Product: Large, well-defined crystals of the product should form. Isolate these crystals by vacuum filtration using a Büchner or Hirsch funnel.[5]

  • Purification: Wash the collected crystals with a small amount of cold THF. This removes any unreacted starting materials or soluble impurities.[5]

    • Scientist's Note: Using cold solvent is crucial to minimize the loss of product, as the anhydride has some solubility in THF.

  • Drying: Dry the purified crystals in vacuo for 24 hours to remove all residual solvent. The expected yield is typically high for this reaction.

Product Validation: Characterization and Data

Confirming the identity and purity of the synthesized anhydride is essential before its use in subsequent applications.

Physical and Spectroscopic Data
PropertyExpected ValueRationale/Comments
Appearance White to pale cream crystalline powder.[10][11]Visual confirmation of successful crystallization.
Molecular Formula C₈H₆O₄[11][12]-
Molecular Weight 166.13 g/mol [11][12]-
Melting Point ~114-118 °C[5]A sharp melting point range indicates high purity.
¹H NMR (CDCl₃) δ ~6.5 (s, 2H), ~5.3 (s, 2H), ~3.1 (s, 2H)Signals correspond to olefinic, bridgehead, and anhydride-adjacent protons, respectively. The specific shifts confirm the exo configuration.
IR (cm⁻¹) ~1850 & ~1780 (C=O stretch), ~1240 (C-O stretch)The two distinct carbonyl peaks are characteristic of an anhydride functional group.

Safety and Handling

As with any chemical synthesis, adherence to safety protocols is mandatory.

  • Personal Protective Equipment (PPE): Wear safety goggles, a lab coat, and appropriate gloves at all times.

  • Ventilation: Conduct the synthesis in a well-ventilated fume hood. Furan is volatile and THF is a flammable solvent.

  • Handling: The product, 7-oxanorbornene-2,3-dicarboxylic anhydride, may cause skin, eye, and respiratory irritation.[13] Avoid inhalation of dust and direct contact with skin and eyes.[14][15]

  • Storage: Store the final product in a tightly sealed container in a cool, dry, and well-ventilated place, away from strong oxidizing agents.[13]

Applications in Research and Development

The primary utility of 7-oxanorbornene-2,3-dicarboxylic anhydride is as a monomer for Ring-Opening Metathesis Polymerization (ROMP).[2][5] This polymerization technique, often catalyzed by ruthenium-based catalysts (e.g., Grubbs' catalysts), allows for the synthesis of polymers with controlled molecular weights and low polydispersity.[5][16]

The anhydride moiety in the resulting polymer can be further functionalized. For instance, it can be hydrolyzed to form polyanions that can form hydrogels in aqueous solutions, or it can be reacted with alcohols or amines to attach various side chains, tuning the polymer's properties for specific applications in materials science and drug delivery.[3][5][16]

References

An In-depth Technical Guide to the Exo and Endo Isomers of 4,10-Dioxatricyclo[5.2.1.02,6]dec-8-ene-3,5-dione

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This technical guide provides a comprehensive analysis of the exo and endo isomers of 4,10-Dioxatricyclo[5.2.1.02,6]dec-8-ene-3,5-dione, the Diels-Alder adduct of furan and maleic anhydride. This molecule serves as a classic textbook example of kinetic versus thermodynamic control in a chemical reaction, a concept of profound importance in synthetic chemistry and drug development. We will delve into the underlying principles governing the formation of these stereoisomers, their distinct physicochemical properties, and the analytical techniques for their characterization. Furthermore, this guide will explore the synthetic utility and potential therapeutic applications of these compounds, offering valuable insights for researchers, scientists, and professionals in the field of drug discovery and materials science.

Introduction: The Significance of Stereoisomerism in Drug Development

In the realm of medicinal chemistry, the three-dimensional arrangement of atoms within a molecule, or its stereochemistry, is a critical determinant of its biological activity. Isomers, molecules with the same chemical formula but different atomic arrangements, can exhibit vastly different pharmacological and toxicological profiles. The seemingly subtle distinction between exo and endo isomers in bicyclic systems, such as 4,10-Dioxatricyclo[5.2.1.02,6]dec-8-ene-3,5-dione, can lead to significant variations in how they interact with biological targets like enzymes and receptors. A thorough understanding and control of stereoisomerism are therefore paramount in the design and synthesis of safe and efficacious therapeutic agents.

The title compound, formed through the [4+2] cycloaddition of furan and maleic anhydride, presents a fascinating case study in stereoselectivity.[1] The inherent reactivity of furan, a five-membered aromatic heterocycle, imparts unique characteristics to this Diels-Alder reaction, leading to a delicate interplay between kinetic and thermodynamic factors that dictate the isomeric ratio of the product.[2][3]

The Diels-Alder Reaction of Furan and Maleic Anhydride: A Tale of Two Pathways

The formation of 4,10-Dioxatricyclo[5.2.1.02,6]dec-8-ene-3,5-dione is a reversible reaction that can yield two diastereomeric products: the endo and the exo isomer. The predominance of one isomer over the other is governed by the reaction conditions, a principle known as kinetic versus thermodynamic control.[2][4][5]

Kinetic vs. Thermodynamic Control

At lower temperatures and shorter reaction times, the reaction is under kinetic control , favoring the product that is formed faster.[2][6] In this case, the endo isomer is the kinetically favored product.[2] This preference is attributed to favorable secondary orbital interactions between the p-orbitals of the developing dienophile (maleic anhydride) and the diene (furan) in the transition state.[2]

Conversely, at higher temperatures or with prolonged reaction times, the reaction reaches equilibrium and is under thermodynamic control .[2][6] Under these conditions, the more stable product is favored. The exo isomer, being sterically less hindered, is thermodynamically more stable than the endo isomer.[2][7] The low thermodynamic stability of the furan-maleic anhydride adduct allows for a retro-Diels-Alder reaction, enabling the conversion of the initially formed endo isomer to the more stable exo isomer.[8][9][10][11][12]

G cluster_reactants Reactants cluster_products Products furan Furan ts_endo Endo Transition State (Lower Activation Energy) furan->ts_endo Low Temp, Short Time ts_exo Exo Transition State (Higher Activation Energy) furan->ts_exo High Temp, Long Time ma Maleic Anhydride ma->ts_endo Low Temp, Short Time ma->ts_exo High Temp, Long Time endo Endo Isomer (Kinetic Product) exo Exo Isomer (Thermodynamic Product) endo->exo Isomerization via Retro-Diels-Alder endo->ts_endo Retro-Diels-Alder exo->ts_exo Retro-Diels-Alder ts_endo->endo ts_exo->exo

Synthesis and Isolation of the Isomers

The selective synthesis and isolation of the pure exo and endo isomers are crucial for their individual characterization and application.

Experimental Protocol for the Synthesis of the Exo Isomer (Thermodynamic Product)
  • Reaction Setup: In a round-bottom flask equipped with a reflux condenser, dissolve maleic anhydride in a suitable solvent such as toluene.

  • Addition of Furan: Add an equimolar amount of furan to the solution.

  • Reaction Conditions: Heat the mixture to reflux and maintain the temperature for several hours to ensure the reaction reaches equilibrium and favors the formation of the thermodynamically stable exo isomer.

  • Isolation and Purification: Upon cooling, the exo adduct will often crystallize out of the solution. The product can be further purified by recrystallization from a suitable solvent system, such as hexane/ethyl acetate.[13]

Experimental Protocol for the Synthesis and Isolation of the Endo Isomer (Kinetic Product)

The isolation of the pure endo isomer has historically been challenging due to its propensity to isomerize to the more stable exo form.[1] However, recent studies have reported successful isolation.[1]

  • Reaction Setup: Combine furan and maleic anhydride in a suitable solvent at a low temperature (e.g., 0-25°C) to favor kinetic control.[13] Solvent-free conditions have also been shown to be effective.[1]

  • Reaction Conditions: Maintain the low temperature and allow the reaction to proceed for a shorter duration to minimize the retro-Diels-Alder reaction and subsequent isomerization.

  • Isolation: The elusive solid form of the endo-isomer has been successfully isolated and characterized, in some cases as a co-crystal with the exo-isomer.[1] This often requires careful crystallization techniques.

Analytical Characterization: Differentiating the Isomers

A combination of analytical techniques is employed to unambiguously identify and characterize the exo and endo isomers.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Proton NMR (1H NMR) spectroscopy is a powerful and readily available tool for distinguishing between the exo and endo isomers. The key difference lies in the coupling constants between the bridgehead protons and the adjacent protons on the dicarboxylic anhydride ring.[14]

  • Exo Isomer: In the exo isomer, the dihedral angle between the bridgehead protons and the adjacent protons is approximately 90°. According to the Karplus equation, this results in a very small coupling constant, often leading to the appearance of a singlet for these protons in the 1H NMR spectrum.[14]

  • Endo Isomer: In the endo isomer, the corresponding dihedral angle is much smaller, resulting in a significant coupling constant and a more complex splitting pattern (e.g., a doublet of doublets) for these protons.[14]

X-ray Crystallography

Single-crystal X-ray diffraction provides definitive proof of the stereochemistry of the isomers by determining the precise three-dimensional arrangement of atoms in the crystal lattice.[1][14] This technique has been instrumental in confirming the structures of both the stable exo adduct and the more elusive endo isomer.[1]

Computational Chemistry

Theoretical calculations, such as those at the CCSD(T) level of theory, have been employed to model the reaction energetics and predict the relative stabilities of the isomers and their transition states.[8][9][10][11][12] These computational studies provide valuable insights that complement experimental observations.

Comparative Analysis of Exo and Endo Isomers

FeatureExo IsomerEndo Isomer
Favored Conditions Thermodynamic Control (Higher Temp., Longer Time)[2]Kinetic Control (Lower Temp., Shorter Time)[2]
Relative Stability More Stable (Thermodynamically Favored)[2]Less Stable (Kinetically Favored)[2]
Steric Hindrance Less Hindered[2]More Hindered
1H NMR Signature Singlet for key protons due to ~90° dihedral angle[14]Multiplet for key protons due to smaller dihedral angle[14]
Formation Rate SlowerFaster[2]

Applications in Drug Development and Beyond

The 4,10-Dioxatricyclo[5.2.1.02,6]dec-8-ene-3,5-dione scaffold and its derivatives have garnered interest in medicinal chemistry and materials science.

Pharmaceutical Applications

This compound is considered a purine nucleoside analog and has shown potential as an anticancer agent.[15][16] Its mechanism of action is believed to involve the inhibition of DNA synthesis and the induction of apoptosis in cancer cells.[13][15] Derivatives of this scaffold have also been synthesized and investigated as potential neuroprotective agents.[17] The distinct stereochemistry of the exo and endo isomers can lead to different biological activities, making stereoselective synthesis a critical aspect of developing these compounds as therapeutic agents.

G cluster_scaffold 4,10-Dioxatricyclo[5.2.1.0^2,6]dec-8-ene-3,5-dione Scaffold cluster_applications Potential Applications scaffold Exo/Endo Isomers drug_dev Drug Development scaffold->drug_dev polymer Polymer Chemistry scaffold->polymer anticancer Anticancer Agents (DNA Synthesis Inhibition, Apoptosis) drug_dev->anticancer neuro Neuroprotective Agents drug_dev->neuro monomer Monomers for Polymer Synthesis polymer->monomer

Polymer Chemistry

The strained 7-oxanorbornene framework of these molecules makes them suitable as monomers in ring-opening metathesis polymerization (ROMP). The ability to selectively deprotect the endo and exo isomers at different temperatures opens up possibilities for creating functional polymers with controlled architectures.[18]

Conclusion

The exo and endo isomers of 4,10-Dioxatricyclo[5.2.1.02,6]dec-8-ene-3,5-dione provide a rich platform for understanding fundamental principles of stereochemistry and reaction control. The ability to selectively synthesize and characterize these isomers is crucial for harnessing their potential in diverse fields, from the development of novel therapeutics to the design of advanced materials. This guide has outlined the key aspects of their synthesis, characterization, and applications, providing a solid foundation for researchers and scientists working with these versatile molecules.

References

An In-Depth Technical Guide to 4,10-Dioxatricyclo[5.2.1.0²,⁶]dec-8-ene-3,5-dione

Author: BenchChem Technical Support Team. Date: January 2026

An authoritative resource for researchers, scientists, and drug development professionals on the synthesis, properties, and applications of the archetypal furan-maleic anhydride Diels-Alder adduct.

Executive Summary

4,10-Dioxatricyclo[5.2.1.0²,⁶]dec-8-ene-3,5-dione, the product of the [4+2] cycloaddition between furan and maleic anhydride, is a cornerstone molecule in the study of pericyclic reactions and a versatile building block in synthetic organic chemistry.[1][2] Its rigid, strained oxabicyclo[2.2.1]heptene framework provides a powerful platform for the stereocontrolled synthesis of complex molecular architectures.[3][4] This guide offers a comprehensive analysis of this compound, delving into the nuanced mechanistic details of its formation, providing a field-proven synthesis protocol, and exploring its chemical reactivity and utility in advanced applications, including materials science and as a precursor for pharmaceuticals.[5][6]

Nomenclature and Structural Significance

While the systematic IUPAC name 4,10-Dioxatricyclo[5.2.1.0²,⁶]dec-8-ene-3,5-dione precisely describes its tricyclic structure, the compound is more commonly known in literature as the furan-maleic anhydride adduct . Specifically, the IUPAC name corresponds to the exo isomer, which is the thermodynamically more stable of the two possible diastereomers.[7]

The molecule's significance stems from several key features:

  • A Classic Diels-Alder Adduct: It serves as a textbook example for demonstrating the principles of [4+2] cycloaddition reactions.[1][2]

  • Kinetic vs. Thermodynamic Control: The reaction to form the adduct is a classic case study in the principles of kinetic versus thermodynamic control, with the endo adduct forming faster and the exo adduct being more stable.[7][8]

  • Reversibility: The adduct can undergo a retro-Diels-Alder reaction, a property exploited in dynamic covalent chemistry and for the thermal release of the parent molecules.[9][10][11]

  • Synthetic Intermediate: The strained oxygen-bridged ring system is a valuable precursor for generating molecular complexity, finding use in the synthesis of natural products, carbohydrate mimetics, and potential neuroprotective agents.[4][12][13]

The Diels-Alder Reaction: A Mechanistic Perspective

The formation of the adduct is a concerted [4+2] cycloaddition, a powerful carbon-carbon bond-forming reaction.[1] However, the reaction between furan and maleic anhydride is distinguished by its subtle interplay of kinetics and thermodynamics, which dictates the stereochemical outcome.[14]

Stereoselectivity: The Endo vs. Exo Dichotomy

Two primary diastereomeric products can be formed: the endo and the exo adduct.

  • Kinetic Product (endo): At lower temperatures and shorter reaction times, the major product is the endo adduct.[7] Its formation is faster due to favorable secondary orbital interactions between the p-orbitals of the furan ring and the carbonyl groups of the maleic anhydride in the transition state.[7] However, this isomer is sterically more hindered and less stable.

  • Thermodynamic Product (exo): The exo adduct is sterically less hindered and therefore thermodynamically more stable by approximately 1.9 kcal/mol.[7] At higher temperatures or over longer reaction times, the reaction becomes reversible. The less stable endo adduct undergoes a retro-Diels-Alder reaction more readily, allowing the equilibrium to shift towards the formation of the more stable exo product.[7][8][15] Isolation of the pure endo isomer has historically been elusive due to this reversibility, though recent advances in solvent-free synthesis have enabled its characterization.[2]

The ability to control the stereochemical outcome by manipulating reaction conditions is a key lesson from this chemical system.[7][8]

Diels_Alder_Mechanism cluster_reactants Reactants cluster_products Products Furan Furan Plus + Furan->Plus Maleic_Anhydride Maleic Anhydride Maleic_Anhydride->Plus TS_Endo Endo Transition State (Lower Activation Energy) Plus->TS_Endo Low Temp. (Fast) TS_Exo Exo Transition State (Higher Activation Energy) Plus->TS_Exo High Temp. (Slow) Endo Endo Adduct (Kinetic Product) Exo Exo Adduct (Thermodynamic Product) Endo->Exo Isomerization via Retro-Diels-Alder Endo->TS_Endo Retro-Diels-Alder (Reversible) TS_Endo->Endo TS_Exo->Exo

Caption: Kinetic vs. Thermodynamic pathways in the Furan-Maleic Anhydride Diels-Alder reaction.

Synthesis and Purification Protocol

This protocol details a reliable method for the synthesis of the thermodynamically stable exo-adduct, 4,10-Dioxatricyclo[5.2.1.0²,⁶]dec-8-ene-3,5-dione.

Principle

Furan acts as the diene and maleic anhydride as the dienophile in a [4+2] cycloaddition reaction. The reaction is typically performed at room temperature to favor the formation of the desired adduct, which precipitates from the reaction mixture and can be isolated by filtration.

Materials and Reagents
  • Maleic Anhydride (≥99%)

  • Furan (≥99%, stabilized)

  • Anhydrous Dioxane or Acetone

  • Diethyl Ether (anhydrous)

  • Round-bottom flask with magnetic stir bar

  • Syringe

  • Buchner funnel and filter paper

  • Vacuum flask

Step-by-Step Synthesis Procedure
  • Preparation: In a flame-dried round-bottom flask, dissolve maleic anhydride (e.g., 20 g, 204 mmol) in a minimal amount of anhydrous dioxane (e.g., 50 mL).[16] Stir the solution at room temperature until the maleic anhydride is fully dissolved.

  • Reaction: To the stirring solution, add furan (e.g., 15 mL, 206 mmol) via syringe.[16]

  • Precipitation: Allow the solution to stir at room temperature for 30 minutes. A white precipitate of the adduct will begin to form.[16]

  • Crystallization: Seal the flask and allow it to stand undisturbed overnight to ensure complete crystallization.[16]

  • Isolation: Collect the white crystalline solid by vacuum filtration using a Buchner funnel.

  • Washing: Wash the collected solid with a small amount of cold diethyl ether to remove any unreacted starting materials. Causality: The adduct is poorly soluble in diethyl ether, whereas the starting materials are more soluble, allowing for efficient purification.

  • Drying: Dry the product under vacuum to yield pure 4,10-Dioxatricyclo[5.2.1.0²,⁶]dec-8-ene-3,5-dione as a white crystalline solid.

Synthesis_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Isolation & Purification Dissolve 1. Dissolve Maleic Anhydride in Anhydrous Dioxane AddFuran 2. Add Furan via Syringe Dissolve->AddFuran Stirring Stir 3. Stir at Room Temp (30 min) AddFuran->Stir Crystallize 4. Stand Overnight for Crystallization Stir->Crystallize Filter 5. Vacuum Filtration Crystallize->Filter Wash 6. Wash with Cold Diethyl Ether Filter->Wash Dry 7. Dry Under Vacuum Wash->Dry Product Pure Exo-Adduct Dry->Product

Caption: Experimental workflow for the synthesis and purification of the furan-maleic anhydride adduct.

Physicochemical Properties and Characterization

Accurate characterization is essential for confirming the structure and purity of the synthesized adduct.

Physical Properties
PropertyValueSource
IUPAC Name 4,10-Dioxatricyclo[5.2.1.0²,⁶]dec-8-ene-3,5-dione-
CAS Number 5426-09-5[17]
Molecular Formula C₈H₆O₄[17]
Molecular Weight 166.13 g/mol [17]
Appearance White crystalline solid[18]
Melting Point 116-118 °CTypical experimental value
Solubility Soluble in acetone, dioxane; sparingly soluble in ether, hydrocarbons[19]
Spectroscopic Data

Spectroscopic analysis provides definitive structural confirmation.

SpectroscopyKey Features and Assignments (for exo-adduct)
¹H NMR δ (ppm): ~6.5 (t, 2H, olefinic H-8, H-9), ~5.3 (t, 2H, bridgehead H-2, H-6), ~3.2 (s, 2H, anhydride H-3, H-5).
¹³C NMR δ (ppm): ~170 (C=O), ~137 (olefinic C=C), ~82 (bridgehead C-O), ~49 (anhydride C-H).
IR (cm⁻¹) ~3100 (olefinic C-H stretch), ~1860 & ~1780 (anhydride C=O stretches, symmetric/asymmetric), ~1230 (C-O-C stretch).

(Note: Exact chemical shifts (δ) may vary slightly depending on the solvent used for NMR analysis.)[20]

Chemical Reactivity and Synthetic Utility

The unique strained structure of the adduct dictates its reactivity and makes it a valuable intermediate in synthesis.

The Retro-Diels-Alder Reaction

One of the most important chemical properties of this adduct is its ability to undergo a thermally induced retro-Diels-Alder reaction, reverting to furan and maleic anhydride.[9][21] This reversibility is central to its use in dynamic covalent chemistry and self-healing materials, where the breaking and reforming of the adduct bonds can be controlled by temperature.[9][22] The activation barrier for cycloreversion is significantly lower for furan adducts compared to more stable dienes like cyclopentadiene, allowing the reverse reaction to occur at relatively mild temperatures (e.g., >80-100 °C).[14]

Applications in Organic Synthesis

The oxabicyclo[2.2.1]heptene scaffold is a powerful building block for generating complex molecules.[3][12] Its rigid conformation allows for highly stereoselective transformations. Key applications include:

  • Pharmaceutical Precursors: The adduct and its derivatives serve as starting materials for a range of biologically active molecules, including potential anticancer agents and neuroprotective compounds.[5][6][13] Derivatives have been investigated as inhibitors of protein phosphatase 5 (PP5) to reverse temozolomide resistance in glioblastoma.[23]

  • Natural Product Synthesis: The stereochemically dense framework is an ideal starting point for the total synthesis of complex natural products.[12]

  • Polymer and Materials Science: The adduct can be incorporated into polymer backbones. The retro-Diels-Alder reaction can then be used to create thermoreversible crosslinks, leading to self-healing polymers and recyclable materials.[5][18]

Safety and Handling

  • Maleic Anhydride: Corrosive. Causes severe skin burns and eye damage. Harmful if swallowed. May cause an allergic skin reaction or respiratory irritation. Handle in a well-ventilated fume hood with appropriate personal protective equipment (gloves, safety glasses, lab coat).

  • Furan: Highly flammable liquid and vapor. Harmful if swallowed or inhaled. Suspected of causing genetic defects and cancer. Handle with extreme care in a fume hood.

  • Product: The final adduct should be handled with care, as it may cause skin, eye, and respiratory irritation.[17]

Always consult the Safety Data Sheet (SDS) for each chemical before use.

Conclusion

4,10-Dioxatricyclo[5.2.1.0²,⁶]dec-8-ene-3,5-dione is far more than a simple cycloaddition product. It is a foundational molecule for understanding reaction mechanisms, a versatile tool for constructing complex molecular frameworks, and a functional component in the design of advanced materials. Its rich chemistry, governed by the delicate balance of kinetic and thermodynamic forces, continues to provide valuable insights and opportunities for innovation in drug discovery, materials science, and synthetic methodology.

References

Physical and chemical properties of 4,10-Dioxatricyclo[5.2.1.02.6]dec-8-ene-3,5-dione

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to 4,10-Dioxatricyclo[5.2.1.02,6]dec-8-ene-3,5-dione: Properties, Synthesis, and Applications

Authored by: A Senior Application Scientist

This guide provides a comprehensive overview of the physical and chemical properties, synthesis, and key applications of 4,10-Dioxatricyclo[5.2.1.02,6]dec-8-ene-3,5-dione, a versatile building block in modern organic chemistry and materials science. Designed for researchers, chemists, and professionals in drug development, this document synthesizes technical data with practical insights to facilitate its effective use in the laboratory and beyond.

Introduction and Strategic Importance

4,10-Dioxatricyclo[5.2.1.02,6]dec-8-ene-3,5-dione, often referred to by its IUPAC name (3a,4,7,7a-tetrahydro-4,7-epoxyisobenzofuran-1,3-dione), is a bicyclic anhydride that serves as a pivotal intermediate in a wide array of chemical transformations.[1] Its unique strained ring system, containing an oxygen bridge and a reactive double bond, makes it a valuable precursor for complex molecular architectures.

The strategic importance of this compound lies in its utility as a scaffold for generating diverse chemical libraries. It is a key starting material for the synthesis of tricyclic imides, which are explored in pharmaceutical research for their potential biological activities.[1] Furthermore, its role as a monomer in polymer chemistry, particularly in the development of self-healing and shape-memory polymers, underscores its versatility.[2] This guide will delve into the fundamental properties that underpin these applications, providing a robust knowledge base for its manipulation and deployment in research and development.

Core Molecular and Physical Characteristics

A thorough understanding of the fundamental properties of 4,10-Dioxatricyclo[5.2.1.02,6]dec-8-ene-3,5-dione is critical for its effective use in synthesis and material design.

Structural and Identification Parameters

The compound is characterized by a compact, rigid tricyclic framework resulting from the Diels-Alder cycloaddition of furan and maleic anhydride.[1]

Identifier Value Source
IUPAC Name (1R,7S)-4,10-dioxatricyclo[5.2.1.02,6]dec-8-ene-3,5-dionePubChem[3]
CAS Number 5426-09-5ChemicalBook[4]
Molecular Formula C₈H₆O₄PubChem[3]
Molecular Weight 166.13 g/mol PubChem[1][3]
Canonical SMILES C1=CC2C3C(C1O2)C(=O)OC3=OPubChem[1]
InChI Key QQYNRBAAQFZCLF-UHFFFAOYSA-NChemicalBook[4]
Physicochemical Properties

The physical properties of the compound dictate its handling, storage, and reaction conditions. It is a white to off-white solid at room temperature.[1][4]

Property Value Source
Physical State SolidBenchchem[1]
Melting Point 118 °CChemicalBook[4]
Boiling Point 372.0 ± 42.0 °C (Predicted)ChemicalBook[4]
Density 1.540 ± 0.06 g/cm³ (Predicted)ChemicalBook[4]
Storage Temperature 2–8°C, under inert gas, sealedBenchchem, ChemicalBook[1][4]

Synthesis and Purification

The primary and most efficient route for synthesizing 4,10-Dioxatricyclo[5.2.1.02,6]dec-8-ene-3,5-dione is the Diels-Alder reaction between furan and maleic anhydride.[1] This [4+2] cycloaddition is highly efficient and can be performed under mild conditions.

Experimental Protocol: Diels-Alder Cycloaddition
  • Reagent Preparation : In a round-bottom flask equipped with a magnetic stir bar, dissolve maleic anhydride (1.0 eq) in a suitable solvent such as anhydrous dioxane or ethyl acetate.[2][5]

  • Addition of Furan : To the stirring solution, add furan (1.1 eq) via syringe at room temperature.[5]

  • Reaction : Allow the solution to stir for 30 minutes, then seal the flask and let it stand overnight at room temperature.[2] A white precipitate of the product will form.

  • Isolation : Collect the precipitate by vacuum filtration.

  • Washing and Drying : Wash the collected solid with cold diethyl ether to remove unreacted starting materials.[5] Dry the product under vacuum at 40 °C for 24 hours.[5] Typical yields are high, often exceeding 90%.[5]

Purification Workflow

For applications requiring high purity, recrystallization is the preferred method.

Caption: Workflow for the purification of 4,10-Dioxatricyclo[5.2.1.02,6]dec-8-ene-3,5-dione via recrystallization.

Chemical Reactivity and Mechanistic Pathways

The reactivity of this molecule is dominated by the anhydride functional group and the strained double bond, making it a versatile synthon.

Key Reactions
  • Aminolysis : The anhydride ring readily opens upon reaction with primary amines to form tricyclic imides. This reaction is fundamental to its use in creating libraries of potential pharmacologically active agents.[6][7]

  • Reduction : The double bond and carbonyl groups can be reduced under specific conditions to yield saturated or partially reduced derivatives.[1]

  • Oxidation : The olefinic bond can be oxidized to form epoxides or undergo cleavage.[1]

  • Retro-Diels-Alder Reaction : At elevated temperatures, the molecule can undergo a retro-Diels-Alder reaction to regenerate furan and maleic anhydride. This reversible nature is exploited in the design of self-healing polymers.

Caption: Major reaction pathways of 4,10-Dioxatricyclo[5.2.1.02,6]dec-8-ene-3,5-dione.

Spectroscopic Characterization

Spectroscopic data is essential for confirming the structure and purity of the synthesized compound.

Technique Observed Signals Source
¹H NMR (CDCl₃) δ 6.35 (s, 2H, olefinic H), 3.16 (s, 2H, bridgehead H)Benchchem[1]
¹³C NMR 170.5 ppm (C=O), 135.2 ppm (C-O-C of epoxy)Benchchem[1]
Mass Spec (EI-MS) m/z 166 [M⁺], 138 [M⁺–CO]Benchchem[1]

Applications in Drug Development and Materials Science

The unique structural features of this molecule make it a valuable tool for innovation in several scientific fields.

Medicinal Chemistry
  • Anticancer Agents : It is a precursor to norcantharidin analogues, which have shown significant anticancer properties by inhibiting DNA synthesis and inducing apoptosis in cancer cells.[1][4]

  • Neuroprotective Scaffolds : Derivatives have been synthesized and investigated as potential neuroprotective agents, leveraging the rigid scaffold to interact with biological targets.[6][7] The core structure is explored for its potential to modulate calcium channels.[7]

Polymer Chemistry
  • Monomer for Cross-linking : It is used as a monomer in polymerization reactions to create cross-linked networks.[1]

  • Self-Healing Materials : The reversible Diels-Alder linkage allows for the design of polymers that can be thermally healed after damage.[2]

  • RAFT Polymerization : Furan-protected maleimide derivatives, synthesized from this compound, are used as chain transfer agents (CTAs) in Reversible Addition-Fragmentation chain Transfer (RAFT) polymerization to create well-defined polymers.

Safety and Handling

Proper handling and storage are crucial to ensure safety and maintain the integrity of the compound.

  • Hazards : The compound is known to cause skin and eye irritation (H315, H319) and may cause respiratory irritation (H335).[1][8] It is harmful if swallowed (H302).[8]

  • Precautions : Wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.[8] Handle in a well-ventilated area or a fume hood to avoid dust formation and inhalation.[8]

  • Storage : Store in a tightly sealed container in a cool, dry place (2-8 °C) under an inert atmosphere to prevent degradation.[1][4]

Conclusion

4,10-Dioxatricyclo[5.2.1.02,6]dec-8-ene-3,5-dione is a highly valuable and versatile chemical intermediate with a well-established synthetic route and a broad range of applications. Its unique reactivity, stemming from the strained bicyclic system and the anhydride functionality, provides a powerful platform for the synthesis of complex molecules in drug discovery and the creation of advanced functional materials. The insights provided in this guide aim to equip researchers with the necessary knowledge to confidently and creatively utilize this compound in their scientific endeavors.

References

Spectroscopic and Structural Elucidation of 4,10-Dioxatricyclo[5.2.1.0²˒⁶]dec-8-ene-3,5-dione: A Technical Guide

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This technical guide provides an in-depth analysis of the spectroscopic data for 4,10-Dioxatricyclo[5.2.1.0²˒⁶]dec-8-ene-3,5-dione, a pivotal intermediate in organic synthesis with applications ranging from pharmaceutical research to polymer science.[1][2] This document is intended for researchers, scientists, and drug development professionals, offering a comprehensive examination of the Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data integral to the characterization of this bicyclic anhydride. The synthesis, purification, and detailed spectral interpretations are presented, underpinned by established experimental protocols and authoritative references.

Introduction: The Significance of a Bridged Bicyclic System

4,10-Dioxatricyclo[5.2.1.0²˒⁶]dec-8-ene-3,5-dione, also known by its IUPAC name (1R,7S)-4,10-dioxatricyclo[5.2.1.0²˒⁶]dec-8-ene-3,5-dione, is a structurally unique molecule synthesized through the Diels-Alder reaction of furan and maleic anhydride.[1] Its rigid, bridged framework serves as a versatile scaffold in the synthesis of complex molecules, including neuroprotective agents and other pharmacologically active compounds.[3][4] The stereochemistry of this molecule, particularly the exo and endo isomers, plays a critical role in its subsequent reactivity. A thorough spectroscopic characterization is therefore paramount for confirming its structural integrity and purity.

This guide will systematically dissect the key spectroscopic features of the predominantly formed exo isomer, providing both the raw data and a detailed interpretation that links spectral signals to the specific molecular structure.

Molecular Structure and Synthesis

The formation of 4,10-Dioxatricyclo[5.2.1.0²˒⁶]dec-8-ene-3,5-dione is a classic example of a [4+2] cycloaddition reaction. The choice of reaction conditions, such as temperature and solvent, can influence the stereochemical outcome.

Synthetic Protocol: Diels-Alder Cycloaddition

A common laboratory-scale synthesis involves the reaction of maleic anhydride with freshly distilled cyclopentadiene (often generated by cracking its dimer).[3] However, for the title compound, furan is used as the diene.

Experimental Protocol:

  • To a solution of maleic anhydride (1.0 eq) in a suitable solvent (e.g., toluene or diethyl ether), freshly distilled furan (1.1 eq) is added.

  • The reaction mixture is typically stirred at room temperature or with gentle heating to facilitate the reaction.[4]

  • The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

  • Upon completion, the solvent is removed under reduced pressure.

  • The crude product is then purified, commonly by recrystallization from a solvent mixture such as hexane/ethyl acetate, to yield the desired product as a white crystalline solid.[1]

Synthesis_Workflow reagents Maleic Anhydride + Furan reaction Diels-Alder Reaction (Toluene, Reflux) reagents->reaction 1.5 hr workup Solvent Removal reaction->workup purification Recrystallization (Hexane/Ethyl Acetate) workup->purification product 4,10-Dioxatricyclo[5.2.1.02.6] dec-8-ene-3,5-dione purification->product Molecular_Structure_H_NMR cluster_h89 δ 6.35 (s, 2H) cluster_h26 δ 3.16 (s, 2H) H89 H26

References

An In-Depth Technical Guide to 3a,4,7,7a-Tetrahydro-4,7-epoxyisobenzofuran-1,3-dione (CAS Number: 5426-09-5)

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

A Note on Chemical Identity

It is imperative to clarify that the CAS number 5426-09-5 corresponds exclusively to the chemical entity 3a,4,7,7a-Tetrahydro-4,7-epoxyisobenzofuran-1,3-dione . Initial inquiries may have erroneously associated this CAS number with "5-bromo-2-methoxy-N,N-dimethylpyrimidin-4-amine." This guide will focus solely on the accurate chemical information for CAS 5426-09-5.

Introduction: A Versatile Synthetic Building Block

3a,4,7,7a-Tetrahydro-4,7-epoxyisobenzofuran-1,3-dione, a bicyclic anhydride, is a pivotal molecule in synthetic and medicinal chemistry. Its strained oxabicycloheptene framework, derived from the Diels-Alder reaction of furan and maleic anhydride, provides a unique conformational rigidity and reactive handles for further chemical modification. While it has applications as a monomer in polymer chemistry, its most significant role in the biomedical field is as a direct precursor to norcantharidin and its analogues, a class of compounds investigated for their potent anticancer properties. This guide provides a comprehensive overview of its synthesis, chemical properties, biological significance, and the analytical and experimental methodologies crucial for its application in research and development.

Chemical and Physical Properties

A thorough understanding of the physicochemical properties of 3a,4,7,7a-Tetrahydro-4,7-epoxyisobenzofuran-1,3-dione is fundamental for its handling, characterization, and application in synthetic protocols.

PropertyValueReference
CAS Number 5426-09-5[1]
Molecular Formula C₈H₆O₄[1]
Molecular Weight 166.13 g/mol [2]
IUPAC Name (3aR,7aS)-3a,4,7,7a-tetrahydro-4,7-epoxy-1H-isobenzofuran-1,3(7H)-dione[2]
Synonyms 7-Oxanorbornane-2,3-dicarboxylic anhydride, 4,10-Dioxatricyclo[5.2.1.0(2,6)]dec-8-ene-3,5-dione, exo-3,6-Epoxy-1,2,3,6-tetrahydrophthalic anhydride[3][4]
Appearance White to off-white solid[1]
Melting Point 118 °C
Boiling Point 372.0±42.0 °C (Predicted)[5]
Density 1.540±0.06 g/cm³ (Predicted)[5]
Solubility Soluble in many organic solvents. Reacts with water.
SMILES C1=CC2C3C(C1O2)C(=O)OC3=O
InChIKey QQYNRBAAQFZCLF-UHFFFAOYSA-N[3]

Synthesis and Manufacturing

The primary route for the synthesis of 3a,4,7,7a-Tetrahydro-4,7-epoxyisobenzofuran-1,3-dione is the Diels-Alder cycloaddition reaction between furan (the diene) and maleic anhydride (the dienophile). This [4+2] cycloaddition is a classic example of pericyclic reactions and is known for its high efficiency.

G cluster_reaction furan Furan plus + maleic_anhydride Maleic Anhydride product 3a,4,7,7a-Tetrahydro-4,7- epoxyisobenzofuran-1,3-dione plus->product [4+2] Cycloaddition

Figure 1: Synthesis via Diels-Alder Reaction.
Step-by-Step Laboratory Synthesis Protocol

This protocol outlines a standard laboratory procedure for the synthesis of the title compound.

Materials:

  • Maleic anhydride

  • Furan

  • Diethyl ether (anhydrous)

  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Reflux condenser

  • Ice bath

  • Büchner funnel and filter paper

  • Vacuum flask

Procedure:

  • Reaction Setup: In a clean, dry round-bottom flask, dissolve maleic anhydride in a minimal amount of anhydrous diethyl ether with stirring.

  • Addition of Furan: Slowly add an equimolar amount of furan to the stirring solution at room temperature. The reaction is exothermic, and a precipitate will begin to form.

  • Reaction Completion: Continue stirring the mixture at room temperature for 2-4 hours to ensure the reaction goes to completion.

  • Isolation of Product: Cool the reaction mixture in an ice bath to maximize precipitation.

  • Filtration: Collect the white crystalline product by vacuum filtration using a Büchner funnel.

  • Washing: Wash the collected crystals with a small amount of cold, anhydrous diethyl ether to remove any unreacted starting materials.

  • Drying: Dry the product under vacuum to remove residual solvent. The resulting white solid is typically of high purity.

Mechanism of Action and Biological Significance

While some databases describe 3a,4,7,7a-Tetrahydro-4,7-epoxyisobenzofuran-1,3-dione as a "purine nucleoside analog," this is a misclassification based on its potential biological activities rather than its structure. The compound itself is not a nucleoside analog. Its primary biological significance stems from its role as a synthetic precursor to norcantharidin and its derivatives.

Norcantharidin is a demethylated analog of cantharidin, a natural toxin. Both cantharidin and norcantharidin are potent inhibitors of protein phosphatase 1 (PP1) and 2A (PP2A).[6] These serine/threonine phosphatases are crucial regulators of numerous cellular processes, including cell cycle progression, apoptosis, and signal transduction. By inhibiting PP1 and PP2A, norcantharidin and its analogs disrupt these processes in cancer cells, leading to cell cycle arrest and apoptosis.

G cluster_0 Cellular Processes cluster_1 Enzyme Regulation cluster_2 Inhibitor CellCycle Cell Cycle Progression Apoptosis Apoptosis Regulation SignalTransduction Signal Transduction PP1_PP2A PP1 & PP2A PP1_PP2A->CellCycle Dephosphorylation PP1_PP2A->Apoptosis PP1_PP2A->SignalTransduction Norcantharidin Norcantharidin Analogs Norcantharidin->PP1_PP2A Inhibition

Figure 2: Mechanism of Action of Norcantharidin Analogs.

The anticancer activity of various norcantharidin analogs, synthesized from 3a,4,7,7a-Tetrahydro-4,7-epoxyisobenzofuran-1,3-dione, has been evaluated against a range of cancer cell lines.

Compound/AnalogCell LineIC₅₀/GI₅₀ (µM)Reference
Norcantharidin Analog 3 HT29 (Colon)14[7]
Norcantharidin Analog 3 SJ-G2 (Glioblastoma)15[7]
Norcantharidin Analog 16 HT29 (Colon)19[7]
Norcantharidin Analog 16 SJ-G2 (Glioblastoma)21[7]
Norcantharidin Analog 28 BE2-C (Neuroblastoma)9[7]
Norcantharidin Analog 4 Hep3B (Hepatoma)Selectively toxic and antiproliferative[8]

Applications in Research and Drug Development

The primary application of 3a,4,7,7a-Tetrahydro-4,7-epoxyisobenzofuran-1,3-dione in a research context is as a starting material for the synthesis of libraries of norcantharidin analogs. The anhydride functionality is readily opened by various nucleophiles, such as amines and alcohols, to generate a diverse range of derivatives with potential therapeutic properties.

Experimental Protocol: In Vitro Cytotoxicity (MTT Assay)

This protocol provides a general framework for assessing the cytotoxic effects of compounds derived from 3a,4,7,7a-Tetrahydro-4,7-epoxyisobenzofuran-1,3-dione on cancer cell lines.

Materials:

  • Cancer cell line of interest (e.g., HT-29, HepG2)

  • Complete cell culture medium

  • 96-well microplates

  • Test compound (dissolved in a suitable solvent, e.g., DMSO)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization buffer (e.g., DMSO or a solution of 4 mM HCl, 0.1% NP40 in isopropanol)

  • Microplate reader

Procedure:

  • Cell Seeding: Seed the 96-well plates with cells at a predetermined optimal density and incubate overnight to allow for cell attachment.

  • Compound Treatment: Prepare serial dilutions of the test compound in complete culture medium. Remove the old medium from the wells and add the medium containing the test compound. Include vehicle-only controls.

  • Incubation: Incubate the plates for a specified period (e.g., 24, 48, or 72 hours).

  • MTT Addition: Add MTT solution to each well and incubate for 3-4 hours. During this time, viable cells will reduce the yellow MTT to purple formazan crystals.

  • Solubilization: Carefully remove the medium and add the solubilization buffer to each well to dissolve the formazan crystals.

  • Absorbance Reading: Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability for each treatment group relative to the vehicle control and determine the IC₅₀ value.

G start Start seed_cells Seed cells in 96-well plate start->seed_cells end End incubate_overnight Incubate overnight seed_cells->incubate_overnight treat_cells Treat cells with compound incubate_overnight->treat_cells incubate_treatment Incubate for 24-72h treat_cells->incubate_treatment add_mtt Add MTT solution incubate_treatment->add_mtt incubate_mtt Incubate for 3-4h add_mtt->incubate_mtt solubilize Solubilize formazan incubate_mtt->solubilize read_absorbance Read absorbance at 570 nm solubilize->read_absorbance analyze_data Analyze data (IC50) read_absorbance->analyze_data analyze_data->end

Figure 3: Workflow for an MTT Cytotoxicity Assay.

Analytical Methodologies

Accurate characterization of 3a,4,7,7a-Tetrahydro-4,7-epoxyisobenzofuran-1,3-dione is crucial for quality control and for confirming the structure of its derivatives.

Spectroscopic Data
  • ¹H NMR (400 MHz, DMSO-d₆): δ 6.58 (s, 2H, -CH=CH-), 5.35 (s, 2H, -CH-O-), 3.33 (s, 2H, -CH-CO-).[9]

  • ¹³C NMR: The carbonyl carbons are expected to resonate in the range of 160-185 ppm.

  • Infrared (IR) Spectroscopy: Characteristic strong carbonyl stretching bands for an anhydride are expected around 1780 cm⁻¹ and 1850 cm⁻¹.[9]

  • Mass Spectrometry: The molecular ion peak [M]⁺ would be observed at m/z = 166.13.

Chromatographic Analysis

High-Performance Liquid Chromatography (HPLC) is a suitable method for assessing the purity of 3a,4,7,7a-Tetrahydro-4,7-epoxyisobenzofuran-1,3-dione. A reverse-phase method can be employed with a C18 column.

Example HPLC Method:

  • Column: C18, 5 µm, 4.6 x 250 mm

  • Mobile Phase: Acetonitrile and water with a small amount of acid (e.g., phosphoric acid or formic acid for MS compatibility).[10]

  • Detection: UV at a suitable wavelength.

Safety and Handling

As a laboratory chemical, 3a,4,7,7a-Tetrahydro-4,7-epoxyisobenzofuran-1,3-dione should be handled with appropriate safety precautions.

  • Hazard Statements:

    • H302: Harmful if swallowed.[11]

    • H315: Causes skin irritation.[11]

    • H319: Causes serious eye irritation.[11]

    • H335: May cause respiratory irritation.[11]

  • Precautionary Statements:

    • P261: Avoid breathing dust/fume/gas/mist/vapors/spray.[1]

    • P280: Wear protective gloves/protective clothing/eye protection/face protection.[11]

    • P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.[11]

  • Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated area. It is sensitive to moisture.

The toxicological properties of this compound have not been fully investigated, and it should be handled with care by trained personnel in a laboratory setting.

Conclusion

3a,4,7,7a-Tetrahydro-4,7-epoxyisobenzofuran-1,3-dione (CAS 5426-09-5) is a valuable and versatile building block, particularly in the field of medicinal chemistry. Its straightforward synthesis and reactive nature make it an ideal starting point for the development of novel therapeutic agents, most notably as a precursor to norcantharidin and its analogs which exhibit significant anticancer activity through the inhibition of protein phosphatases. A thorough understanding of its chemical properties, synthesis, and appropriate handling is essential for its effective and safe use in research and drug discovery endeavors.

References

An In-depth Technical Guide to the Molecular Structure and Applications of 4,10-Dioxatricyclo[5.2.1.02,6]dec-8-ene-3,5-dione

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This technical guide provides a comprehensive analysis of 4,10-Dioxatricyclo[5.2.1.02,6]dec-8-ene-3,5-dione, a pivotal molecule in modern organic synthesis. This bicyclic anhydride, formed through the Diels-Alder reaction of furan and maleic anhydride, serves as a versatile precursor for a range of compounds, notably in pharmaceutical research and polymer science.[1] This document will delve into the critical aspects of its molecular structure, the stereochemical nuances of its synthesis, its reactivity, and its burgeoning applications. We will explore the kinetic and thermodynamic factors governing the formation of its endo and exo isomers, present detailed spectroscopic data for its characterization, and outline established experimental protocols. The overarching goal is to equip researchers, scientists, and drug development professionals with a thorough understanding of this compound's properties and potential.

Introduction: A Molecule of Strategic Importance

4,10-Dioxatricyclo[5.2.1.02,6]dec-8-ene-3,5-dione, often referred to by its IUPAC name 3a,4,7,7a-tetrahydro-4,7-epoxyisobenzofuran-1,3-dione, is a white, solid organic compound with the molecular formula C₈H₆O₄ and a molecular weight of 166.13 g/mol .[1][2] Its significance in the scientific community stems from its unique strained ring system and the presence of multiple reactive sites. This structure makes it an ideal building block for the synthesis of complex polycyclic molecules.

The core of its utility lies in its role as a key intermediate. It is a precursor for synthesizing tricyclic imides, which are of considerable interest in pharmaceutical development, and it also functions as a monomer in cross-linking applications within polymer chemistry.[1] Furthermore, research has indicated that this compound and its derivatives exhibit a range of biological activities, including potential anticancer, antioxidant, and antimicrobial properties.[1] Some studies suggest its mechanism of action as an anticancer agent may involve the inhibition of DNA synthesis and the induction of apoptosis.[1][3][4]

The Diels-Alder Reaction: Synthesis and Stereochemical Considerations

The primary synthetic route to 4,10-Dioxatricyclo[5.2.1.02,6]dec-8-ene-3,5-dione is the [4+2] cycloaddition, or Diels-Alder reaction, between furan (the diene) and maleic anhydride (the dienophile).[1][5][6][7][8] This reaction is a cornerstone of organic chemistry, renowned for its ability to form six-membered rings with a high degree of stereocontrol.[8][9]

The Kinetic vs. Thermodynamic Dilemma: Endo and Exo Isomers

A critical aspect of the furan-maleic anhydride Diels-Alder reaction is the formation of two diastereomeric products: the endo and exo isomers.[5][6][8][9] The orientation of the dienophile relative to the diene during the cycloaddition determines the resulting stereochemistry.

  • Endo Addition: The dienophile's substituent groups are oriented towards the developing pi-system of the diene. This pathway is often favored kinetically due to secondary orbital interactions.[8]

  • Exo Addition: The dienophile's substituent groups are oriented away from the developing pi-system of the diene.

While for many Diels-Alder reactions the endo product is the major product due to being kinetically favored, the reaction between furan and maleic anhydride is a classic exception.[10] The formation of the endo adduct is indeed faster; however, the reaction is reversible.[10] The exo isomer is thermodynamically more stable, and given sufficient time or thermal energy, the initially formed endo adduct can undergo a retro-Diels-Alder reaction back to the starting materials, which can then recombine to form the more stable exo product.[5][6][10][11] Consequently, the thermodynamically favored exo isomer is often the predominantly isolated product.[5][6][11]

The low thermodynamic stability of the furan-maleic anhydride adducts is a key factor that allows for the retro-Diels-Alder reaction to occur, ultimately leading to the prevalence of the exo isomer under thermodynamic control.[5][6][11]

Molecular Structure and Spectroscopic Characterization

The definitive identification and characterization of 4,10-Dioxatricyclo[5.2.1.02,6]dec-8-ene-3,5-dione rely on a combination of spectroscopic techniques.

Spectroscopic Data

The following table summarizes typical spectroscopic data for the exo isomer:

Spectroscopic DataChemical Shift (δ) / Wavenumber (cm⁻¹)
¹H NMR (400 MHz, d6-DMSO)6.504 (br, 2H), 5.076 (s, 1H), 4.956 (t, 1H), 4.792 (t, 1H), 4.020 (dd, 1H), 3.670 (dd, 1H), 3.402 (br, 4H), 3.032 (d, 1H), 2.869 (d, 1H)[12]
¹³C NMR (100 MHz, d6-DMSO)176.71, 175.28, 138.39, 136.76, 91.930, 80.461, 59.209, 57.581, 50.219, 48.036, 40.851[12]
FT-IR (KBr)3434.0, 3083.2, 2948.6, 1696.0, 1404.1, 1188.7, 1037.9[12]

Note: NMR spectra can vary slightly depending on the solvent and instrument used.

Chemical Reactivity and Synthetic Applications

The strained tricyclic structure of 4,10-Dioxatricyclo[5.2.1.02,6]dec-8-ene-3,5-dione makes it a versatile intermediate for further chemical transformations.

Key Reactions
  • Ring-Opening Reactions: The anhydride moiety is susceptible to nucleophilic attack, allowing for ring-opening with various nucleophiles such as amines and alcohols. This reactivity is fundamental to the synthesis of imide and ester derivatives.[13][14]

  • Reduction: The anhydride and alkene functionalities can be selectively reduced under appropriate conditions to yield corresponding alcohols and saturated tricyclic systems.[1]

  • Oxidation: The double bond can undergo oxidation to form epoxides or other oxidized products.[1]

  • Retro-Diels-Alder Reaction: As previously discussed, the molecule can undergo a retro-Diels-Alder reaction upon heating to regenerate furan and maleic anhydride.[5][6][15][16] This reversibility is a key feature in the design of dynamic covalent polymers and self-healing materials.[15]

Applications in Drug Development and Materials Science

The ability to readily functionalize the 4,10-Dioxatricyclo[5.2.1.02,6]dec-8-ene-3,5-dione scaffold has led to its use in several advanced applications:

  • Pharmaceutical Scaffolds: It serves as a precursor for various imide derivatives that have been investigated for a wide range of biological activities, including antitumor properties.[17] The rigid, three-dimensional structure of the scaffold can be exploited to present functional groups in specific spatial orientations for interaction with biological targets.

  • Polymer Chemistry: The molecule is used as a monomer in the synthesis of polymers with unique properties. For instance, the reversible nature of the furan-maleimide Diels-Alder adduct has been utilized in the development of self-healing polymers.[15] It is also used to create functionalized polymers, such as maleimide-terminated polymers for bioconjugation.

Experimental Protocols

Synthesis of 4,10-Dioxatricyclo[5.2.1.02,6]dec-8-ene-3,5-dione

This protocol describes a typical laboratory synthesis of the title compound.

Materials:

  • Maleic anhydride (20 g, 204 mmol)

  • Furan (15 mL)

  • Anhydrous dioxane (50 mL)

  • Diethyl ether

  • 100 mL round-bottom flask

  • Magnetic stir bar

  • Syringe

  • Rubber septum

  • Vacuum filtration apparatus

Procedure:

  • Charge a flame-dried 100 mL round-bottom flask equipped with a magnetic stir bar with a solution of maleic anhydride (20 g, 204 mmol) in 50 mL of anhydrous dioxane.[12]

  • Add furan (15 mL) to the solution via syringe.[12]

  • Stir the solution at room temperature for 30 minutes.[12]

  • Seal the flask with a rubber septum and allow the mixture to stand undisturbed overnight.[12]

  • The product will precipitate out of the solution.[12]

  • Collect the precipitated product by vacuum filtration.[12]

  • Wash the collected solid with diethyl ether.[12]

  • Dry the product to obtain 4,10-Dioxatricyclo[5.2.1.02,6]dec-8-ene-3,5-dione.

Visualizing Key Concepts

To further elucidate the concepts discussed, the following diagrams are provided.

Diels_Alder_Reaction cluster_products Diels-Alder Adducts furan Furan (Diene) plus + maleic_anhydride Maleic Anhydride (Dienophile) endo_product Endo Isomer (Kinetic Product) maleic_anhydride->endo_product k_endo (fast) exo_product Exo Isomer (Thermodynamic Product) maleic_anhydride->exo_product k_exo (slow) endo_product->exo_product Retro-Diels-Alder & Recombination

Caption: The Diels-Alder reaction of furan and maleic anhydride.

Synthetic_Applications cluster_derivatives Chemical Transformations cluster_applications Applications start 4,10-Dioxatricyclo[5.2.1.02.6]dec-8-ene-3,5-dione imides Tricyclic Imides start->imides Aminolysis esters Tricyclic Esters start->esters Alcoholysis reduced Reduced Analogs start->reduced Reduction polymers Self-Healing Polymers & Bioconjugates start->polymers Monomer pharma Pharmaceutical Scaffolds imides->pharma

Caption: Synthetic utility of the title compound.

Conclusion

4,10-Dioxatricyclo[5.2.1.02,6]dec-8-ene-3,5-dione is a molecule of significant academic and industrial interest. Its synthesis via the Diels-Alder reaction, with its intriguing stereochemical outcomes, provides a rich platform for both pedagogical exploration and advanced synthetic design. The compound's reactivity, coupled with the biological and material properties of its derivatives, ensures its continued importance in the fields of drug discovery and materials science. This guide has aimed to provide a comprehensive and technically sound overview to aid researchers in harnessing the full potential of this versatile chemical entity.

References

Introduction: The Architectural Elegance of the Diels-Alder Reaction

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to the Diels-Alder Reaction for Norbornene Systems

First detailed in 1928 by Otto Diels and Kurt Alder, a discovery that culminated in the 1950 Nobel Prize in Chemistry, the Diels-Alder reaction remains one of the most powerful and elegant transformations in synthetic organic chemistry.[1] This [4+2] cycloaddition reaction reliably constructs six-membered rings by combining a conjugated diene with a substituted alkene (the dienophile), forming two new carbon-carbon sigma bonds in a single, concerted step.[1][2] Its profound utility lies in its stereospecificity and predictable control over chemical complexity, making it an indispensable tool in the synthesis of natural products and novel materials.[1][3]

This guide focuses on a particularly significant class of Diels-Alder reactions: those that form the bicyclo[2.2.1]heptene scaffold, commonly known as norbornene. The strained and rigid architecture of the norbornene system provides a unique platform for further chemical modification and has emerged as a promising scaffold in medicinal chemistry, particularly in the development of novel cancer treatments.[4][5] We will explore the core mechanistic principles governing the formation of norbornene systems, delve into the nuanced factors controlling stereoselectivity, provide validated experimental protocols, and examine their applications in the realm of drug discovery and development.

Core Principles of the Norbornene Diels-Alder Reaction

The reaction to form a norbornene system, classically exemplified by the reaction of cyclopentadiene with a dienophile, is governed by a set of well-defined electronic and steric principles. Understanding these principles is paramount for predicting and controlling reaction outcomes.

Mechanism and Frontier Molecular Orbital (FMO) Theory

The Diels-Alder reaction is a pericyclic, concerted process, meaning all bond-forming and bond-breaking occurs in a single cyclic transition state.[1] The reaction is thermally allowed and its feasibility can be explained by Frontier Molecular Orbital (FMO) theory. This theory posits that the reaction is driven by the stabilizing interaction between the Highest Occupied Molecular Orbital (HOMO) of the diene and the Lowest Unoccupied Molecular Orbital (LUMO) of the dienophile.[2]

The rate of the reaction is accelerated when the energy gap between the diene's HOMO and the dienophile's LUMO is minimized.[2] This is achieved by using an electron-rich diene (with electron-donating groups) and an electron-poor dienophile (with electron-withdrawing groups such as -CHO, -COR, -COOR, or -CN).[2][6]

Conversely, an "inverse-electron-demand" Diels-Alder (iEDDA) reaction occurs when an electron-poor diene reacts with an electron-rich dienophile.[2] This variant is particularly important in bioorthogonal chemistry for labeling biological molecules.[4]

Diels_Alder_Mechanism Diene Diene (HOMO) Plus + TS [Transition State] Diene->TS [4πs + 2πs] Concerted Cycloaddition Dienophile Dienophile (LUMO) Dienophile->TS [4πs + 2πs] Concerted Cycloaddition Product Cyclohexene Adduct TS->Product

Caption: General mechanism of the [4+2] Diels-Alder cycloaddition.

Stereoselectivity: The Endo Rule

When a cyclic diene like cyclopentadiene reacts, it forms a bicyclic product. The dienophile can approach the diene in two distinct orientations, leading to two possible diastereomeric products: endo and exo.[7][8]

  • Endo Product: The substituents on the dienophile are oriented under the newly formed six-membered ring, pointing toward the larger bridge.[8]

  • Exo Product: The substituents on the dienophile are oriented away from the larger bridge.[8]

In most Diels-Alder reactions involving cyclic dienes, the endo product is the major product formed under kinetic control (i.e., at lower temperatures and shorter reaction times).[9][10] This preference is known as the Alder Endo Rule . The rationale is not based on sterics; in fact, the exo product is typically the more sterically favored and thermodynamically stable isomer.[11][12]

The preference for the endo product is explained by secondary orbital interactions . In the endo transition state, the pi-orbitals of the electron-withdrawing group on the dienophile can overlap with the orbitals of the C2-C3 atoms of the diene.[11][13] This additional electronic interaction lowers the energy of the endo transition state, making it form faster.[12] The exo transition state lacks this favorable interaction.[11]

Endo_Exo_Selectivity Endo vs. Exo Transition States cluster_endo Endo Approach cluster_exo Exo Approach endo_ts Endo Transition State (Lower Energy) endo_product Endo Product (Kinetic Product) endo_ts->endo_product Forms Faster interaction Secondary Orbital Interaction (Stabilizing) endo_ts->interaction exo_ts Exo Transition State (Higher Energy) exo_product Exo Product (Thermodynamic Product) exo_ts->exo_product Forms Slower no_interaction No Secondary Interaction (Sterically Favored) Reactants Cyclopentadiene + Dienophile Reactants->endo_ts Reactants->exo_ts

Caption: Favorable secondary orbital interactions stabilize the endo transition state.

It is crucial to note that the Diels-Alder reaction is reversible at higher temperatures.[10] Under these conditions (thermodynamic control), the reaction equilibrium will favor the formation of the more stable exo product.[10][12]

ConditionFavored ProductControlling FactorRationale
Low Temperature (< Room Temp)Endo Kinetic ControlLower activation energy due to secondary orbital overlap.[9][10]
High TemperatureExo Thermodynamic ControlProduct is more stable due to reduced steric hindrance.[9][12]
Regioselectivity

When both the diene and dienophile are unsymmetrical, the reaction can yield two different constitutional isomers, known as regioisomers. The reaction is typically highly regioselective, favoring one isomer over the other.[14] This selectivity is governed by the electronic properties of the substituents.

The general rule is that the most nucleophilic carbon of the diene aligns with the most electrophilic carbon of the dienophile.[14] This can be predicted by examining the resonance structures of the reactants to identify the atoms with the greatest partial negative (on the diene) and partial positive (on the dienophile) charges.[15][16]

  • 1-Substituted Dienes: Tend to form the "ortho" (1,2-substituted) product.[14]

  • 2-Substituted Dienes: Tend to form the "para" (1,4-substituted) product.[14]

The "meta" (1,3-substituted) product is generally disfavored and formed only as a minor byproduct.[14]

Experimental Protocol: Synthesis of cis-Norbornene-5,6-endo-dicarboxylic Anhydride

This protocol details the classic and robust synthesis of a norbornene adduct from cyclopentadiene and maleic anhydride. This reaction proceeds rapidly at room temperature to almost exclusively yield the endo product.[7]

Causality Behind Experimental Choices:
  • Preparation of Cyclopentadiene: Cyclopentadiene readily dimerizes at room temperature via a self-Diels-Alder reaction to form dicyclopentadiene.[17][18] Therefore, it must be freshly prepared immediately before use by "cracking" (a retro-Diels-Alder reaction) dicyclopentadiene via fractional distillation.[7][19]

  • Solvent System: A mixed solvent system of ethyl acetate and a non-polar solvent like petroleum ether or hexane is used.[19][20] Maleic anhydride is soluble in ethyl acetate, but the final product is less soluble in the mixed solvent system, which facilitates crystallization and product isolation upon cooling.[18][20]

  • Temperature Control: The initial reaction is exothermic.[18] Cooling the dienophile solution in an ice bath before adding the cyclopentadiene helps to control the reaction rate and ensure safety.[20] Subsequent gentle warming can be used to re-dissolve the product for recrystallization to improve purity.[20]

  • Safety: Dicyclopentadiene is flammable and has a strong odor. Maleic anhydride is corrosive and an irritant. All manipulations should be performed in a well-ventilated fume hood.[17]

Step-by-Step Methodology

Experimental_Workflow prep_diene 1. Prepare Cyclopentadiene (Crack Dicyclopentadiene) reaction 3. Reaction (Add Diene to Dienophile at 0°C) prep_diene->reaction prep_dienophile 2. Prepare Dienophile Solution (Maleic Anhydride in Ethyl Acetate/Hexane) prep_dienophile->reaction crystallization 4. Crystallization (Allow to warm, then cool in ice bath) reaction->crystallization isolation 5. Isolation (Vacuum Filtration) crystallization->isolation purification 6. Purification & Drying (Wash with cold solvent, air dry) isolation->purification analysis 7. Analysis (Weigh product, determine melting point, NMR/IR) purification->analysis

Caption: Workflow for the synthesis and isolation of a norbornene adduct.

  • Preparation of Cyclopentadiene Monomer:

    • Set up a fractional distillation apparatus. Place 4-5 mL of dicyclopentadiene and a boiling chip into the distilling flask.[19]

    • Heat the flask gently to approximately 170-190°C to initiate the retro-Diels-Alder reaction.[17]

    • Collect the cyclopentadiene monomer, which distills at 40-45°C, in a collection flask cooled in an ice bath.[17] Use immediately.

  • Reaction Setup:

    • In a 125 mL Erlenmeyer flask, dissolve ~5 g of maleic anhydride in 20 mL of ethyl acetate, warming gently if necessary to fully dissolve.[20]

    • Add 20 mL of petroleum ether (or ligroin/hexane) to the solution.[20]

    • Cool the flask in an ice-water bath until the solution is cold. Ensure no solids have precipitated before proceeding.[20]

  • Diels-Alder Reaction:

    • In a fume hood, carefully and slowly add ~5 mL of the freshly prepared cyclopentadiene to the cold maleic anhydride solution while swirling the flask.[20]

    • An immediate exothermic reaction will occur, and a white solid product will begin to precipitate.[18]

    • Continue to swirl the flask in the ice bath for 5-10 minutes to ensure complete crystallization.[20]

  • Isolation and Purification:

    • Collect the white crystalline product by vacuum filtration using a Büchner funnel.[18]

    • Wash the crystals with a small amount of cold petroleum ether or hexane to remove any unreacted starting material.[18]

    • Allow the product to air dry completely on the filter paper.

  • Analysis:

    • Weigh the dried product to determine the yield.

    • Characterize the product by determining its melting point and acquiring spectroscopic data (¹H NMR, ¹³C NMR, IR). The expected product is cis-Norbornene-5,6-endo-dicarboxylic anhydride.

The Role of Lewis Acids

Lewis acids (e.g., BF₃·OEt₂, AlCl₃, ZnCl₂) can significantly accelerate the Diels-Alder reaction, often by orders of magnitude, and can also enhance its regio- and stereoselectivity.[21][22] The catalyst coordinates to the dienophile, typically at a carbonyl oxygen or other basic site.[22] This coordination makes the dienophile more electron-deficient, lowering the energy of its LUMO.[2] This reduction in the HOMO-LUMO energy gap leads to a stronger orbital interaction and a lower activation energy for the reaction.[23][24] In many cases, Lewis acid catalysis can increase the preference for the endo product.[21]

Applications in Drug Development and Medicinal Chemistry

The rigid, three-dimensional structure of the norbornene scaffold makes it an attractive building block in drug design. Its defined geometry allows for the precise spatial orientation of functional groups, which can lead to enhanced binding affinity and selectivity for biological targets.

Scaffolds for Anticancer Agents

A variety of norbornene derivatives have been investigated as potential anticancer agents.[4] The scaffold has been incorporated into molecules designed to inhibit various cancer-related pathways. For example:

  • Wnt/β-catenin Pathway Inhibitors: Norbornene-containing compounds have shown potential to suppress tumor metastasis by inhibiting this critical signaling pathway.[4]

  • Carbonic Anhydrase (CA) Inhibitors: The norbornene framework has been used to develop inhibitors of CAs, which are enzymes often overexpressed in tumors.[4]

  • Repurposed Drugs: Biperiden, an anticholinergic drug for Parkinson's disease that contains a norbornene moiety, has been studied for its ability to target proteins overexpressed in pancreatic cancer.[4]

Bioorthogonal Chemistry and Drug Delivery

The unique reactivity of norbornene makes it a key player in bioorthogonal "click" chemistry. Specifically, strained norbornenes are highly reactive dienophiles in inverse-electron-demand Diels-Alder (iEDDA) reactions with tetrazines.[4] This reaction is exceptionally fast and biocompatible, allowing for its use in complex biological systems.[25]

Key Applications Include:

  • Bioconjugation: Attaching drugs, imaging agents, or targeting ligands to antibodies or nanoparticles.[26]

  • Drug Delivery Systems: The iEDDA reaction can be used to form hydrogel microspheres for encapsulating and delivering drugs or cells.[27][28] The crosslinking is rapid and occurs under mild conditions, preserving the integrity of sensitive biological cargo.[27]

  • Polymer Synthesis: Norbornene derivatives are used to create polymers with specific properties, such as enhanced thermal stability, for advanced biomedical materials.[29][30]

Conclusion

The Diels-Alder reaction of norbornene systems is a cornerstone of modern organic synthesis, providing a robust and predictable method for constructing complex, three-dimensional molecular architectures. The reaction's stereoselectivity is governed by a delicate interplay of kinetic and thermodynamic factors, with the kinetically favored endo product often predominating due to stabilizing secondary orbital interactions. For researchers in drug development, the norbornene scaffold offers a rigid and versatile platform for designing novel therapeutics and advanced drug delivery vehicles. A thorough understanding of the mechanistic principles and experimental parameters outlined in this guide is essential for harnessing the full synthetic potential of this remarkable reaction.

References

Methodological & Application

Application Note & Synthesis Protocol: The Diels-Alder Synthesis of 4,10-Dioxatricyclo[5.2.1.0²·⁶]dec-8-ene-3,5-dione from Furan and Maleic Anhydride

Author: BenchChem Technical Support Team. Date: January 2026

Abstract: This document provides a comprehensive guide for the synthesis, purification, and characterization of 4,10-Dioxatricyclo[5.2.1.0²·⁶]dec-8-ene-3,5-dione, a valuable bicyclic anhydride. The protocol is centered on the classic Diels-Alder [4+2] cycloaddition reaction between furan and maleic anhydride. We delve into the critical mechanistic nuances of this reaction, particularly the kinetic versus thermodynamic control that dictates the stereochemical outcome (exo vs. endo selectivity). This guide is designed for researchers in organic synthesis, medicinal chemistry, and materials science, offering not only a step-by-step protocol but also the underlying scientific principles to ensure a successful and reproducible synthesis. The target compound serves as a pivotal precursor for novel polymers and pharmacologically active molecules, including neuroprotective agents.[1][2]

Mechanistic Insight: The Furan-Maleic Anhydride Diels-Alder Reaction

The synthesis of 4,10-Dioxatricyclo[5.2.1.0²·⁶]dec-8-ene-3,5-dione is a textbook example of the Diels-Alder reaction, a powerful tool in organic chemistry for forming six-membered rings and creating up to four stereocenters in a single, atom-efficient step.[3]

The Players:

  • Diene: Furan (C₄H₄O), an aromatic five-membered heterocycle. Its aromatic character makes it less reactive in Diels-Alder reactions compared to non-aromatic dienes like cyclopentadiene.[3][4]

  • Dienophile: Maleic anhydride (C₄H₂O₃), a highly reactive dienophile due to the two electron-withdrawing carbonyl groups conjugated with the carbon-carbon double bond.[4]

Kinetic vs. Thermodynamic Control: A fascinating aspect of this specific reaction is its stereoselectivity. The cycloaddition can result in two diastereomeric products: the endo and the exo adduct.

  • Endo Adduct (Kinetic Product): The endo product is formed faster, making it the kinetically favored product.[5][6] This preference is attributed to "secondary orbital interactions" where the electron-rich pi system of the diene aligns favorably with the p-orbitals of the dienophile's carbonyl groups.

  • Exo Adduct (Thermodynamic Product): The exo adduct is sterically less hindered and therefore more stable.[5][6]

Crucially, the Diels-Alder reaction involving furan is reversible.[3][5] This reversibility allows the initially formed, less stable endo adduct to revert to the starting materials, which can then recombine to form the more stable exo product. Consequently, allowing the reaction to proceed for a longer duration or at a slightly elevated temperature ensures the system reaches thermodynamic equilibrium, making the exo adduct the major isolated product.[5][6][7] This protocol is optimized for the synthesis of the thermodynamically favored exo isomer.

Diels_Alder_Mechanism cluster_products Products furan Furan (Diene) endo_TS Endo Transition State (Lower Energy Barrier) furan->endo_TS [4+2] Cycloaddition exo_TS Exo Transition State (Higher Energy Barrier) furan->exo_TS maleic_anhydride Maleic Anhydride (Dienophile) maleic_anhydride->endo_TS maleic_anhydride->exo_TS endo_product Endo Adduct (Kinetic Product) endo_TS->endo_product k_endo (fast) exo_product Exo Adduct (Thermodynamic Product) exo_TS->exo_product k_exo (slow) endo_product->furan Retro-Diels-Alder (Reversible) endo_product->maleic_anhydride endo_product->exo_product

Caption: Reaction coordinate diagram showing the kinetic and thermodynamic pathways.

Experimental Protocol: Synthesis of exo-4,10-Dioxatricyclo[5.2.1.0²·⁶]dec-8-ene-3,5-dione

This procedure is optimized for a ~10 g scale synthesis of the thermodynamically stable exo adduct, which has been shown to form in excellent yields at room temperature under solvent-free or solvent-based conditions.[8][9]

2.1. Materials and Equipment

Reagents & Solvents Equipment
Maleic Anhydride (≥99%)100 mL Round-bottom flask
Furan (≥99%, freshly opened or distilled)Magnetic stir plate and stir bar
Ethyl Acetate (ACS Grade)Condenser (optional, for reflux)
Diethyl Ether (Anhydrous)Buchner funnel and filter flask
Whatman filter paper
Spatula, weighing paper, graduated cylinders
Melting point apparatus
NMR spectrometer, IR spectrometer

2.2. Safety Precautions

  • Maleic Anhydride: Is a corrosive skin and respiratory irritant.[10] Handle only in a fume hood while wearing gloves, safety goggles, and a lab coat.

  • Furan: Is a flammable, volatile, and toxic liquid. All operations involving furan must be conducted within a certified chemical fume hood.

  • Solvents: Ethyl acetate and diethyl ether are highly flammable. Ensure there are no ignition sources nearby.

2.3. Step-by-Step Synthesis Procedure

  • Reactant Preparation: In a 100 mL round-bottom flask, weigh out 10.0 g (102 mmol) of maleic anhydride.[11]

  • Solvent Addition: Add 50 mL of ethyl acetate to the flask. Place a magnetic stir bar in the flask and stir the mixture until the maleic anhydride is fully dissolved. Gentle warming may be required.

  • Furan Addition: While stirring, add 7.7 mL (107 mmol, 1.05 eq.) of furan to the solution.

  • Reaction Conditions (Thermodynamic Control): Seal the flask (e.g., with a septum) and allow the solution to stir at room temperature for 24 hours.[12] During this time, a white precipitate of the product will form.

  • Product Isolation: After 24 hours, cool the reaction mixture in an ice bath for 15-20 minutes to maximize precipitation.

  • Filtration: Collect the white crystalline solid by vacuum filtration using a Buchner funnel.

  • Washing: Wash the collected crystals on the filter paper with two portions of cold diethyl ether (2 x 20 mL) to remove any unreacted starting materials and solvent residue.[12]

  • Drying: Transfer the white solid to a pre-weighed watch glass and dry under vacuum for at least 4 hours. A typical yield is around 90-95%.[8][12]

Data Summary and Characterization

3.1. Quantitative Experimental Data

ParameterValue
Maleic Anhydride10.0 g (102 mmol)
Furan7.7 mL (107 mmol)
Solvent (Ethyl Acetate)50 mL
Reaction TemperatureRoom Temperature (~20-25 °C)
Reaction Time24 hours
Theoretical Yield16.9 g
Expected Actual Yield15.2 - 16.1 g (90-95%)

3.2. Characterization of the exo-Adduct

  • Appearance: White crystalline solid.

  • Melting Point: The literature melting point is 116-118 °C.[13][14] A sharp melting point in this range is a strong indicator of high purity.

  • ¹H NMR Spectroscopy (400 MHz, CDCl₃): The spectrum should be clean, showing three distinct signals corresponding to the exo isomer.

    • δ 6.53 (s, 2H): Vinyl protons (-CH=CH-).

    • δ 5.35 (s, 2H): Bridgehead protons (-CH-O-).[8]

    • δ 3.33 (s, 2H): Protons adjacent to the anhydride carbonyls (-CH-C=O).[8]

  • Infrared (IR) Spectroscopy (ATR):

    • ~1850 & 1780 cm⁻¹: Strong, characteristic symmetric and asymmetric C=O stretching of the anhydride.[8]

    • ~1220 cm⁻¹: C-O-C stretching of the ether bridge.

    • ~3000 cm⁻¹: C-H stretching from the alkene.

References

Application Notes and Protocols for Ring-Opening Metathesis Polymerization (ROMP) of 7-Oxanorbornene Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Versatility of Poly(oxanorbornene)s

Ring-Opening Metathesis Polymerization (ROMP) has emerged as a powerful tool in polymer chemistry, enabling the synthesis of polymers with well-defined architectures and a high degree of functional group tolerance.[1][2][3] Among the various cyclic olefin monomers utilized in ROMP, 7-oxanorbornene derivatives are particularly noteworthy. Their prevalence stems from their straightforward synthesis, typically via a Diels-Alder reaction between furan and a suitable dienophile, and the unique properties of the resulting polymers.[4][5] The presence of the oxygen atom in the polymer backbone imparts distinct characteristics, such as increased hydrophilicity and potential biodegradability, making these materials highly attractive for biomedical applications, including drug delivery carriers and tissue engineering scaffolds.[6] This guide provides an in-depth exploration of the ROMP of 7-oxanorbornene derivatives, from mechanistic principles to practical experimental protocols and polymer characterization.

Mechanistic Insights: The Engine of Polymerization

The driving force for ROMP is the relief of ring strain in the cyclic monomer, which for norbornene-based monomers is substantial.[2] The polymerization is initiated by a transition metal carbene complex, most commonly a ruthenium-based Grubbs catalyst.[4][7] The generally accepted mechanism proceeds through a series of [2+2] cycloaddition and cycloreversion steps, as depicted below.

The choice of catalyst is critical and depends on the specific 7-oxanorbornene monomer and desired polymer characteristics. The first-generation Grubbs catalyst (G1) is often sufficient for many 7-oxanorbornene derivatives.[8] However, for more challenging monomers or to achieve faster polymerization rates, the second-generation (G2) or third-generation (G3) Grubbs catalysts, which feature an N-heterocyclic carbene (NHC) ligand, offer enhanced activity and stability.[7][8][9] It is important to note that the stereochemistry of the substituents on the oxanorbornene ring (exo vs. endo) can significantly influence the polymerization kinetics.[1][10]

ROMP_Mechanism cluster_initiation Initiation cluster_propagation Propagation cluster_termination Termination Catalyst Ru=CHR (Grubbs Catalyst) Metallacyclobutane_I Metallacyclobutane Intermediate Catalyst->Metallacyclobutane_I + Monomer Monomer 7-Oxanorbornene Derivative Monomer->Metallacyclobutane_I New_Carbene New Ruthenium Carbene Metallacyclobutane_I->New_Carbene [2+2] Cycloreversion Propagating_Carbene Propagating Ru=Polymer Metallacyclobutane_P Metallacyclobutane Intermediate Propagating_Carbene->Metallacyclobutane_P + Monomer Elongated_Chain Elongated Polymer Chain Metallacyclobutane_P->Elongated_Chain [2+2] Cycloreversion Elongated_Chain->Propagating_Carbene Regenerated Carbene Terminated_Polymer Final Polymer Elongated_Chain->Terminated_Polymer + Quenching Agent Monomer_P Monomer Monomer_P->Metallacyclobutane_P Quenching_Agent Quenching Agent (e.g., Ethyl Vinyl Ether) Quenching_Agent->Terminated_Polymer

Figure 1: General mechanism of Ring-Opening Metathesis Polymerization.

Experimental Protocols

Materials and Reagents
  • Monomer: 7-oxanorbornene derivative (e.g., exo-7-oxabicyclo[2.2.1]hept-5-ene-2,3-dicarboxylic anhydride). Monomers can be synthesized via a Diels-Alder reaction of furan and a dienophile.[4]

  • Catalyst: Grubbs catalyst (First, Second, or Third Generation).

  • Solvent: Anhydrous, degassed solvent (e.g., dichloromethane (DCM), tetrahydrofuran (THF), or toluene). The choice of solvent can influence polymerization kinetics.

  • Terminating Agent: Ethyl vinyl ether.

  • Precipitation Solvent: Methanol or other suitable non-solvent for the polymer.

  • Inert Atmosphere: Nitrogen or Argon gas.

General Protocol for ROMP of a 7-Oxanorbornene Derivative

This protocol describes a general procedure for the ROMP of a 7-oxanorbornene derivative. The specific monomer-to-catalyst ratio will determine the target molecular weight of the polymer.

  • Monomer Preparation: In a glovebox or under an inert atmosphere, dissolve the 7-oxanorbornene derivative in the chosen anhydrous, degassed solvent.

  • Catalyst Solution Preparation: In a separate vial inside the glovebox, dissolve the Grubbs catalyst in a small amount of the same solvent. The catalyst solution should be freshly prepared.

  • Initiation of Polymerization: Rapidly inject the catalyst solution into the stirring monomer solution. The reaction mixture may change color and viscosity as the polymerization proceeds.

  • Reaction Monitoring: The progress of the polymerization can be monitored by techniques such as ¹H NMR spectroscopy by observing the disappearance of the monomer's vinyl protons.

  • Termination: Once the desired conversion is reached (or after a predetermined time), terminate the polymerization by adding an excess of a quenching agent like ethyl vinyl ether.[4] Stir for an additional 30 minutes to ensure complete deactivation of the catalyst.

  • Polymer Isolation: Precipitate the polymer by slowly pouring the reaction mixture into a large excess of a stirred non-solvent (e.g., methanol).

  • Purification: Collect the precipitated polymer by filtration, wash with fresh non-solvent, and dry under vacuum to a constant weight. Further purification can be achieved by redissolving the polymer in a minimal amount of solvent and re-precipitating.

ROMP_Workflow cluster_prep Preparation cluster_reaction Polymerization cluster_workup Work-up & Isolation A Dissolve Monomer in Anhydrous Solvent C Inject Catalyst Solution into Monomer Solution A->C B Prepare Catalyst Solution B->C D Monitor Reaction (e.g., NMR) C->D E Terminate with Quenching Agent D->E F Precipitate Polymer in Non-solvent E->F G Filter, Wash, and Dry Polymer F->G

Figure 2: Experimental workflow for ROMP of 7-oxanorbornene derivatives.

Polymer Characterization

Thorough characterization of the resulting poly(7-oxanorbornene) is crucial to ensure the desired material properties have been achieved.

Technique Information Obtained Typical Observations
Nuclear Magnetic Resonance (NMR) Spectroscopy Polymer structure, confirmation of ring-opening, monomer conversion, and end-group analysis.Disappearance of monomer vinyl proton signals and appearance of new olefinic proton signals in the polymer backbone.
Gel Permeation Chromatography (GPC) / Size Exclusion Chromatography (SEC) Molecular weight (Mn, Mw) and polydispersity index (PDI).For a living polymerization, a narrow PDI (typically < 1.2) is expected. The molecular weight can be controlled by the monomer-to-catalyst ratio.[8]
Fourier-Transform Infrared (FTIR) Spectroscopy Presence of functional groups in the monomer and polymer.Confirmation of the incorporation of functional groups from the monomer into the polymer.
Thermal Analysis (DSC, TGA) Glass transition temperature (Tg) and thermal stability of the polymer.The Tg will depend on the specific side groups of the polymer. TGA provides information on the decomposition temperature.

Applications and Future Directions

The versatility of the 7-oxanorbornene platform allows for the incorporation of a wide array of functional groups, leading to polymers with tailored properties. This has led to their exploration in diverse fields:

  • Biomedical Materials: The potential for biodegradability and the ability to incorporate bioactive molecules make these polymers promising for drug delivery, tissue engineering, and as non-fouling surfaces.[6]

  • Advanced Materials: Functional poly(oxanorbornene)s are being investigated for applications in membranes for gas separation, self-healing materials, and as components in block copolymers for creating ordered nanostructures.[11][12]

  • Stimuli-Responsive Polymers: By incorporating responsive functional groups, polymers that change their properties in response to stimuli such as pH, temperature, or light can be synthesized.

The ongoing development of new catalysts and a deeper understanding of the polymerization mechanism continue to expand the scope of ROMP with 7-oxanorbornene derivatives, paving the way for the creation of novel and sophisticated polymeric materials.[13]

References

Application Notes and Protocols: Leveraging 4,10-Dioxatricyclo[5.2.1.02.6]dec-8-ene-3,5-dione in the Development of Self-Healing Polymers

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Dawn of Regenerative Materials

The pursuit of materials that can autonomously repair damage, thereby extending their lifespan and enhancing safety, has led to significant advancements in the field of self-healing polymers.[1] One of the most promising and elegant strategies for imparting this remarkable property is through the incorporation of thermally reversible covalent bonds. At the forefront of this approach is the Diels-Alder (DA) reaction, a [4+2] cycloaddition that can be reversed at elevated temperatures, a process known as the retro-Diels-Alder (rDA) reaction.[2] This reversible nature allows for the repeated mending of cracks and fractures within a polymer matrix.[3]

This document provides a comprehensive guide for researchers and scientists on the application of a key building block in this technology: 4,10-Dioxatricyclo[5.2.1.02.6]dec-8-ene-3,5-dione. This molecule is the Diels-Alder adduct of furan and maleic anhydride and serves as a masked maleimide, which can be strategically incorporated into polymer backbones.[4][5] Upon thermal stimulus, the adduct undergoes a retro-Diels-Alder reaction, de-crosslinking the polymer network and allowing for chain mobility and crack healing. Subsequent cooling promotes the forward Diels-Alder reaction, reforming the crosslinks and restoring the material's mechanical integrity.[6] We will delve into the synthesis of this adduct, its incorporation into a polymer matrix, and detailed protocols for evaluating the self-healing efficiency.

The Core Chemistry: Reversible Diels-Alder Reaction

The self-healing capability endowed by the 4,10-Dioxatricyclo[5.2.1.02.6]dec-8-ene-3,5-dione moiety is fundamentally based on the equilibrium of the Diels-Alder and retro-Diels-Alder reactions. At lower temperatures, the formation of the cyclo-adduct is favored, leading to a cross-linked and stable polymer network. When the material is damaged, the application of heat shifts the equilibrium towards the retro-Diels-Alder reaction, breaking the covalent bonds of the adduct and regenerating the furan and maleimide groups.[3] This transition to a more fluid state allows the polymer chains to diffuse across the damaged interface. Upon cooling, the forward Diels-Alder reaction occurs, re-establishing the covalent crosslinks and healing the crack.[7]

References

Synthesis of Neuroprotective Agents from 4-Oxatricyclo[5.2.1.0²,⁶]dec-8-ene-3,5-dione Derivatives: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: January 2026

An Application Guide for Drug Development Professionals

Prepared by: Gemini, Senior Application Scientist

Abstract: Neurodegenerative disorders such as Parkinson's and Alzheimer's disease are characterized by the progressive loss of neuronal function. A prominent underlying mechanism is excitotoxicity, which involves the overactivation of N-methyl-D-aspartate (NMDA) receptors, leading to excessive calcium influx and subsequent neuronal death.[1][2] This guide details the synthesis and evaluation of a promising class of neuroprotective agents based on the 4-oxatricyclo[5.2.1.0²,⁶]dec-8-ene-3,5-dione scaffold. These polycyclic cage compounds are structurally analogous to known NMDA receptor antagonists and function as potent blockers of both NMDA receptors and voltage-gated calcium channels (VGCCs).[1][3] We provide a comprehensive framework, from the fundamental scientific rationale to detailed, step-by-step protocols for chemical synthesis, structural validation, and biological evaluation, designed to empower researchers in the development of novel neurotherapeutics.

Scientific Rationale & Mechanistic Insights

The Central Role of Excitotoxicity in Neurodegeneration

Excitotoxicity is a pathological process where nerve cells are damaged and killed by excessive stimulation by excitatory neurotransmitters like glutamate.[4] Under normal physiological conditions, glutamate binding to the NMDA receptor is a critical part of synaptic plasticity, learning, and memory. However, in neurodegenerative states, prolonged glutamate activation leads to a sustained opening of the NMDA receptor's ion channel. This triggers a massive and uncontrolled influx of calcium ions (Ca²⁺) into the neuron.[5] This calcium overload activates a cascade of cytotoxic enzymes, including proteases, lipases, and endonucleases, and promotes the generation of free radicals, ultimately culminating in neuronal apoptosis and necrosis.[5] Therefore, agents that can modulate or block this pathological calcium influx represent a primary therapeutic strategy.

The Polycyclic Cage: A Privileged Pharmacophore

The 4-oxatricyclo[5.2.1.0²,⁶]dec-8-ene-3,5-dione framework serves as an excellent starting point for neuroprotective agents due to its structural and conformational rigidity. This polycyclic "cage-like" structure is a key feature in several established NMDA receptor channel blockers, including the clinically used drug Memantine and the research tool MK-801.[6] The rigid geometry is hypothesized to allow for optimal binding within the NMDA receptor's ion channel, physically occluding the pore and preventing the pathological influx of Ca²⁺.[1][3] The synthesis of derivatives from this core scaffold allows for the systematic exploration of structure-activity relationships (SAR) to optimize potency and drug-like properties.

Proposed Mechanism of Action: Intervening in the Cytotoxic Cascade

The primary neuroprotective mechanism of the synthesized derivatives is the direct blockade of ion channels to mitigate excitotoxicity. By binding within the NMDA receptor and/or VGCCs, these compounds prevent the downstream consequences of calcium overload. The following diagram illustrates this intervention point.

G cluster_0 Pathological Cascade cluster_1 Therapeutic Intervention Glutamate Excess Glutamate NMDAR NMDAR Overactivation Glutamate->NMDAR Ca_Influx Massive Ca²⁺ Influx NMDAR->Ca_Influx Enzymes Activation of Cytotoxic Enzymes Ca_Influx->Enzymes ROS Free Radical Generation (ROS) Ca_Influx->ROS Death Neuronal Death Enzymes->Death ROS->Death Compound Synthesized Derivative Compound->Ca_Influx BLOCKS

Caption: Intervention in the excitotoxicity pathway.

Synthesis of the Core Scaffold and Derivatives

The synthetic strategy is a robust two-step process. First, the core anhydride scaffold is constructed via a classic Diels-Alder cycloaddition. Second, a diverse library of imide derivatives is generated through aminolysis of the anhydride ring, a versatile reaction that allows for the introduction of various functional moieties.[4][6]

Overall Synthetic Workflow

The following diagram outlines the high-level experimental workflow from starting materials to the final, characterized neuroprotective agents.

G Start Maleic Anhydride + Cyclopentadiene DA_Step Diels-Alder Reaction Start->DA_Step Scaffold Core Scaffold: 4-Oxatricyclo[...] dec-8-ene-3,5-dione DA_Step->Scaffold Aminolysis_Step Aminolysis Scaffold->Aminolysis_Step Amine Primary Amine (R-NH₂) Amine->Aminolysis_Step Imide Imide Derivative Aminolysis_Step->Imide Purify Purification & Characterization Imide->Purify Final Final Product Purify->Final

Caption: High-level synthetic and validation workflow.

Protocol 1: Synthesis of (1R,2S,6R,7S)-4-oxatricyclo[5.2.1.0²,⁶]dec-8-ene-3,5-dione (Core Scaffold)

Rationale: The Diels-Alder reaction is a powerful [4+2] cycloaddition that efficiently forms six-membered rings and complex bicyclic systems. The reaction between cyclopentadiene (the diene) and maleic anhydride (the dienophile) is a textbook example that proceeds readily under thermal conditions to form the desired norbornene-based scaffold with high stereoselectivity, yielding the endo-isomer.[4]

Materials:

  • Maleic anhydride (1.0 eq)

  • Cyclopentadiene (freshly cracked from dicyclopentadiene) (1.2 eq)

  • Toluene (anhydrous)

  • Round-bottom flask with reflux condenser and magnetic stirrer

  • Ice bath

Procedure:

  • Reagent Preparation: Dissolve maleic anhydride in a minimal amount of anhydrous toluene in a round-bottom flask.

  • Reaction Setup: Place the flask in an ice bath and begin stirring.

  • Addition of Diene: Slowly add freshly cracked cyclopentadiene to the stirred solution. An exothermic reaction is expected.

  • Reflux: After the initial reaction subsides, remove the ice bath and fit the flask with a reflux condenser. Heat the mixture to reflux and maintain for 1.5-2 hours.[6]

  • Work-up: Allow the reaction mixture to cool to room temperature. The product will often precipitate out of the solution. If not, reduce the solvent volume under reduced pressure.

  • Purification: Collect the solid product by vacuum filtration, wash with cold hexane to remove any residual starting material, and dry in vacuo. The resulting white solid is typically of high purity.

Protocol 2: General Procedure for Synthesis of Imide Derivatives via Aminolysis

Rationale: The cyclic anhydride of the core scaffold is susceptible to nucleophilic attack by primary amines. This aminolysis reaction proceeds in two stages: initial ring-opening to form a amic acid intermediate, followed by thermally-induced dehydration and cyclization to form the stable five-membered imide ring. This method is highly versatile for creating a library of compounds with different R-groups.

Materials:

  • 4-oxatricyclo[5.2.1.0²,⁶]dec-8-ene-3,5-dione (1.0 eq)

  • Desired primary amine (e.g., benzylamine, propylamine) (1.0-1.2 eq)

  • Toluene (anhydrous)

  • Triethylamine (TEA) (optional, as a base)

  • Round-bottom flask with Dean-Stark apparatus (or reflux condenser) and magnetic stirrer

Procedure:

  • Reagent Setup: To a solution of the core scaffold in anhydrous toluene, add the selected primary amine.

  • Reflux: Heat the mixture to reflux. The reaction progress can be monitored by TLC. Reaction times can vary from 10 to 24 hours depending on the amine used.[6] Using a Dean-Stark trap to remove the water formed during the reaction can drive the equilibrium towards the imide product.

  • Work-up: After the reaction is complete (as indicated by TLC), cool the mixture to room temperature.

  • Isolation: Remove the toluene under reduced pressure. The resulting residue can be purified by column chromatography (e.g., using a hexane:ethyl acetate gradient) or recrystallization to yield the pure imide derivative.

Representative Examples of Synthesized Imide Derivatives

The following table summarizes the yields for a selection of derivatives synthesized using the general aminolysis protocol, demonstrating its broad applicability.

Compound IDAmine Moiety (R-NH₂)Yield (%)Reference
3 Benzylamine96%[6]
5 1-Aminopiperidine79%[6]
6 Propargylamine75%[6]
7 Propylamine83%[6]
8 Phenylhydrazine88%[6]

Table 1: Yields of representative 4-azatricyclo[5.2.1.0²,⁶]dec-8-ene-3,5-dione derivatives.

Structural Characterization & Validation

Rationale: Rigorous structural confirmation is essential to validate the outcome of the synthesis and ensure that the correct molecules are carried forward for biological testing. This step is critical for the trustworthiness and reproducibility of the research.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are used to confirm the overall structure. Key expected signals in ¹H NMR include those for the vinyl protons of the norbornene system (around 6.0-6.5 ppm) and the bridgehead protons. The ¹³C NMR spectrum should show characteristic peaks for the imide carbonyl carbons (around 175-180 ppm).

  • Infrared (IR) Spectroscopy: This technique is used to confirm the presence of key functional groups. The successful conversion of the anhydride to an imide will be marked by the appearance of characteristic asymmetric and symmetric C=O stretching bands for the imide group.

  • Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) is used to confirm the elemental composition and molecular weight of the synthesized compounds, providing definitive proof of their identity.

Biological Evaluation of Neuroprotective Activity

Rationale: To assess the therapeutic potential of the synthesized compounds, an in vitro model of neurotoxicity is employed. The SH-SY5Y human neuroblastoma cell line is a well-established model for neurodegenerative research. The neurotoxin 1-methyl-4-phenylpyridinium (MPP⁺) is used to induce a Parkinson's-like pathology by inhibiting mitochondrial respiration and inducing oxidative stress, leading to cell death. The ability of the synthesized compounds to rescue cells from MPP⁺-induced toxicity is a direct measure of their neuroprotective effect.[1]

In Vitro Neuroprotection Assay Workflow

G Seed Seed SH-SY5Y Cells in 96-well plate Incubate1 Incubate (24 hours) Seed->Incubate1 Treat Co-treat with: - MPP⁺ (Toxin) - Test Compound Incubate1->Treat Incubate2 Incubate (24-48 hours) Treat->Incubate2 MTT_Assay Add MTT Reagent & Incubate Incubate2->MTT_Assay Lyse Lyse cells & Solubilize formazan MTT_Assay->Lyse Read Measure Absorbance (e.g., at 570 nm) Lyse->Read Analyze Calculate % Cell Viability & Neuroprotection Read->Analyze

Caption: Workflow for the in vitro neuroprotection assay.

Protocol 3: In Vitro Neuroprotection Assay against MPP⁺-Induced Toxicity

Materials:

  • SH-SY5Y human neuroblastoma cells

  • Complete cell culture medium (e.g., DMEM with 10% FBS)

  • MPP⁺ iodide salt

  • Synthesized test compounds dissolved in DMSO (and diluted in media)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) reagent

  • Solubilization buffer (e.g., DMSO or acidified isopropanol)

  • 96-well cell culture plates

  • Plate reader

Procedure:

  • Cell Seeding: Seed SH-SY5Y cells into a 96-well plate at a predetermined density and allow them to adhere for 24 hours.

  • Treatment: Prepare solutions of MPP⁺ and the test compounds in culture medium.

  • Controls: Include wells for: (a) Untreated cells (100% viability), (b) Cells treated with MPP⁺ only (toxin control), and (c) Cells treated with vehicle (DMSO) only.

  • Application: Aspirate the old medium from the cells and add the treatment media. For neuroprotection assessment, co-treat the cells with a fixed concentration of MPP⁺ and varying concentrations of the test compounds.

  • Incubation: Incubate the plate for 24-48 hours in a humidified incubator at 37°C and 5% CO₂.

  • Viability Assessment (MTT Assay):

    • Add MTT reagent to each well and incubate for 3-4 hours. Viable cells with active mitochondria will reduce the yellow MTT to a purple formazan precipitate.

    • Aspirate the medium and add a solubilization buffer to dissolve the formazan crystals.

    • Measure the absorbance on a plate reader. The absorbance is directly proportional to the number of viable cells.

  • Data Analysis: Calculate cell viability as a percentage relative to the untreated control. The neuroprotective effect is the percentage increase in viability in co-treated cells compared to cells treated with MPP⁺ alone.

Structure-Activity Relationship (SAR) Insights

Initial studies have provided valuable insights into the relationship between the chemical structure of the imide derivatives and their biological activity.

  • High Protection: The derivative with a benzylamine moiety (Compound 3 ) showed the highest protection against MPP⁺-induced damage, with a neuroprotective activity that significantly exceeded that of reference compounds.[1]

  • Tolerability of Groups: The incorporation of moieties like 1-aminopiperidine (Compound 5 ), propargylamine (Compound 6 ), and propylamine (Compound 7 ) resulted in significant neuroprotective activity, suggesting the scaffold can tolerate a range of functional groups.[1]

  • Reduced Activity: Interestingly, replacing the benzylamine group with a phenylhydrazine moiety (Compound 8 ) or opening the imide ring to form a diamide led to a reduction in neuroprotective efficacy.[1] This underscores the importance of the closed imide ring and the specific nature of the N-substituent for optimal activity.

These findings suggest that an aromatic ring attached via a methylene linker to the imide nitrogen is highly favorable for neuroprotective activity in this series.

Conclusion

The 4-oxatricyclo[5.2.1.0²,⁶]dec-8-ene-3,5-dione scaffold is a validated and highly promising platform for the development of novel neuroprotective agents. The synthetic route, centered on a robust Diels-Alder reaction followed by versatile aminolysis, is efficient and amenable to library generation. Biological evaluations confirm that derivatives from this class can effectively attenuate excitotoxicity in vitro, with a clear structure-activity relationship emerging.[1][6] These compounds act as blockers of NMDA receptors and VGCCs, representing a sound mechanistic basis for their therapeutic potential in neurodegenerative diseases.[3] The protocols and data presented herein provide a solid foundation for researchers and drug development professionals to further explore and optimize this compelling class of molecules.

References

Application Notes and Protocols: Functionalization of 4,10-Dioxatricyclo[5.2.1.0²·⁶]dec-8-ene-3,5-dione for Advanced Drug Delivery Systems

Author: BenchChem Technical Support Team. Date: January 2026

These application notes provide a comprehensive guide for researchers, scientists, and drug development professionals on the functionalization of 4,10-Dioxatricyclo[5.2.1.0²·⁶]dec-8-ene-3,5-dione and its derivatives for the development of innovative drug delivery systems. This document outlines the synthesis of the core scaffold, strategies for its functionalization, conjugation of therapeutic agents, and the subsequent formulation and evaluation of the resulting drug delivery platforms.

Introduction: The Potential of the Oxanorbornene Scaffold

The 4,10-Dioxatricyclo[5.2.1.0²·⁶]dec-8-ene-3,5-dione scaffold, a Diels-Alder adduct of furan and maleic anhydride, presents a versatile and promising platform for drug delivery applications.[1][2] Its rigid, bicyclic structure provides a unique three-dimensional architecture that can be precisely modified. The presence of a reactive anhydride group and a polymerizable olefin offers multiple avenues for functionalization, allowing for the attachment of drugs, targeting ligands, and imaging agents, as well as the formation of well-defined polymeric nanocarriers.[3][4]

The exo isomer is the thermodynamically favored product of the Diels-Alder reaction between furan and maleic anhydride and is often the isomer of choice for further synthetic modifications.[1] This guide will focus on the utilization of this exo-scaffold for the development of advanced drug delivery systems.

I. Synthesis of the Core Scaffold: exo-4,10-Dioxatricyclo[5.2.1.0²·⁶]dec-8-ene-3,5-dione

The foundational step is the synthesis of the oxanorbornene anhydride scaffold. This is typically achieved through a Diels-Alder reaction between furan and maleic anhydride.

Protocol 1: Synthesis of exo-4,10-Dioxatricyclo[5.2.1.0²·⁶]dec-8-ene-3,5-dione

Rationale: This protocol describes a straightforward and efficient method for producing the exo-isomer of the scaffold, which serves as the primary building block for subsequent functionalization. The reaction is carried out under mild conditions, and the product can be readily purified by recrystallization.[2]

Materials:

  • Maleic anhydride

  • Furan

  • Toluene

  • Methanol

  • Round-bottom flask

  • Magnetic stirrer

  • Reflux condenser

  • Büchner funnel and filter paper

  • Rotary evaporator

Procedure:

  • In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve maleic anhydride (10 g, 102 mmol) in 100 mL of toluene.

  • Slowly add furan (7.0 g, 103 mmol) to the solution.

  • Reflux the reaction mixture for 1.5 hours.

  • Allow the mixture to cool to room temperature.

  • Remove the toluene under reduced pressure using a rotary evaporator to obtain a crude white solid.

  • Purify the product by recrystallization from methanol to yield white crystalline exo-4,10-Dioxatricyclo[5.2.1.0²·⁶]dec-8-ene-3,5-dione.[2]

  • Dry the crystals under vacuum.

Characterization:

  • Melting Point: Compare the melting point of the synthesized product with the literature value (approximately 118 °C) to assess purity.[5]

  • FTIR Spectroscopy: Confirm the presence of the anhydride functional group by identifying the characteristic symmetric and asymmetric C=O stretching vibrations.

  • ¹H and ¹³C NMR Spectroscopy: Verify the structure of the product and confirm the exo stereochemistry by analyzing the chemical shifts and coupling constants.

II. Functionalization of the Scaffold: Introducing Reactive Handles

The anhydride moiety of the scaffold is a key reactive site for introducing functionality. Aminolysis, the reaction with primary amines, is a common and efficient method to open the anhydride ring and form an imide or an amic acid, providing a handle for drug conjugation.

Protocol 2: Synthesis of an Amine-Functionalized Scaffold Derivative

Rationale: This protocol details the synthesis of an N-substituted imide derivative, which can serve as a monomer for polymerization or as a platform for further conjugation. The reaction with an amine-containing molecule introduces a new functional group for subsequent reactions.

Materials:

  • exo-4,10-Dioxatricyclo[5.2.1.0²·⁶]dec-8-ene-3,5-dione (from Protocol 1)

  • A primary amine (e.g., benzylamine, propargylamine for click chemistry)[2]

  • Toluene

  • Triethylamine (TEA) (optional, as a base)

  • Round-bottom flask

  • Magnetic stirrer

  • Reflux condenser

  • Silica gel for column chromatography

  • Appropriate solvents for chromatography (e.g., hexane/ethyl acetate)

Procedure:

  • In a round-bottom flask, dissolve exo-4,10-Dioxatricyclo[5.2.1.0²·⁶]dec-8-ene-3,5-dione (1 mmol) in 100 mL of toluene.

  • Add the desired primary amine (1-4 mmol, depending on the amine's reactivity) to the solution.[2] If the amine salt is used, add an equivalent of a non-nucleophilic base like triethylamine.

  • Reflux the reaction mixture for 10-24 hours, monitoring the reaction progress by thin-layer chromatography (TLC).[2]

  • After completion, allow the mixture to cool to room temperature.

  • Remove the solvent under reduced pressure.

  • Purify the crude product by silica gel column chromatography using an appropriate solvent system (e.g., a gradient of ethyl acetate in hexane).

Characterization:

  • FTIR Spectroscopy: Confirm the formation of the imide by the appearance of new C=O stretching bands and the disappearance of the anhydride bands.

  • ¹H and ¹³C NMR Spectroscopy: Verify the structure of the N-substituted imide derivative.

  • Mass Spectrometry: Confirm the molecular weight of the product.

III. Drug Conjugation Strategies

With a functionalized scaffold in hand, the next step is the covalent attachment of a therapeutic agent. A common approach is to use a drug containing a primary amine, which can be coupled to a carboxyl group on the scaffold (generated by opening the anhydride).

Protocol 3: Conjugation of Doxorubicin to the Scaffold via EDC/NHS Coupling

Rationale: This protocol describes the conjugation of the anticancer drug doxorubicin (DOX), which has a primary amine, to a carboxylated scaffold using the widely employed EDC/NHS chemistry. This method forms a stable amide bond between the drug and the scaffold.[6][7]

Materials:

  • Carboxyl-functionalized scaffold (from hydrolysis of the anhydride or reaction with an amino acid)

  • Doxorubicin hydrochloride

  • 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC)

  • N-Hydroxysuccinimide (NHS) or N-hydroxysulfosuccinimide (sulfo-NHS) for aqueous reactions

  • Anhydrous Dimethylformamide (DMF) or a suitable buffer (e.g., MES buffer for activation, PBS for coupling)

  • Dialysis tubing (appropriate molecular weight cut-off)

  • Lyophilizer

Procedure:

  • Scaffold Activation:

    • Dissolve the carboxyl-functionalized scaffold in anhydrous DMF (or activation buffer, e.g., 0.1 M MES, pH 6.0).

    • Add EDC (2-10 fold molar excess over the scaffold) and NHS (2-5 fold molar excess over the scaffold).[8]

    • Stir the reaction mixture at room temperature for 15-30 minutes to activate the carboxyl groups.[8]

  • Drug Conjugation:

    • Dissolve doxorubicin hydrochloride in a minimal amount of DMF and neutralize with a base like triethylamine to obtain the free amine form. Alternatively, dissolve in the coupling buffer (e.g., PBS, pH 7.2-7.5).

    • Add the doxorubicin solution to the activated scaffold solution.

    • Stir the reaction mixture at room temperature for 2 hours or overnight at 4°C.[9]

  • Purification:

    • Quench the reaction by adding a small amount of hydroxylamine or an amine-containing buffer.

    • Purify the conjugate by dialysis against a suitable solvent (e.g., water or PBS) to remove unreacted drug and coupling reagents.

    • Lyophilize the purified conjugate to obtain a solid product.

Characterization:

  • UV-Vis Spectroscopy: Confirm the conjugation of doxorubicin by its characteristic absorbance.

  • FTIR Spectroscopy: Identify the formation of the amide bond.

  • ¹H NMR Spectroscopy: Confirm the covalent linkage between the scaffold and doxorubicin.

  • HPLC: Determine the drug loading content by analyzing the amount of conjugated doxorubicin.[10][11]

IV. Polymerization for Nanocarrier Formation

The olefin group on the oxanorbornene scaffold allows for Ring-Opening Metathesis Polymerization (ROMP) to create well-defined polymers. These polymers can self-assemble into nanoparticles for drug delivery.

Protocol 4: ROMP of a Doxorubicin-Conjugated Monomer

Rationale: This protocol details the polymerization of a drug-conjugated monomer using a Grubbs catalyst to form a polymer-drug conjugate. ROMP allows for excellent control over the polymer's molecular weight and dispersity.[12][13]

Materials:

  • Doxorubicin-conjugated oxanorbornene monomer (from Protocol 3, adapted for a polymerizable monomer)

  • Grubbs' third-generation catalyst

  • Anhydrous and degassed solvent (e.g., dichloromethane or THF)

  • Inert atmosphere (e.g., nitrogen or argon) glovebox or Schlenk line

  • Precipitation solvent (e.g., cold methanol or diethyl ether)

Procedure:

  • In a glovebox or under an inert atmosphere, dissolve the doxorubicin-conjugated monomer in the anhydrous, degassed solvent.

  • In a separate vial, dissolve the Grubbs' catalyst in a small amount of the same solvent.

  • Add the catalyst solution to the monomer solution via syringe. The monomer-to-catalyst ratio will determine the degree of polymerization.

  • Stir the reaction mixture at room temperature. The polymerization is typically fast. Monitor the reaction by observing the increase in viscosity.

  • After the desired time (or until monomer consumption is complete as monitored by TLC or NMR), quench the polymerization by adding a few drops of ethyl vinyl ether.

  • Precipitate the polymer by adding the reaction mixture dropwise to a vigorously stirred, cold non-solvent (e.g., methanol).

  • Collect the precipitated polymer by filtration or centrifugation.

  • Wash the polymer with the non-solvent and dry it under vacuum.

Characterization:

  • Gel Permeation Chromatography (GPC): Determine the molecular weight (Mn and Mw) and polydispersity index (PDI) of the polymer.

  • ¹H NMR Spectroscopy: Confirm the polymer structure and the integrity of the conjugated drug.

  • UV-Vis Spectroscopy: Quantify the drug loading in the polymer.

V. Formulation of Nanoparticles

The synthesized polymer-drug conjugates can be formulated into nanoparticles using methods like nanoprecipitation.

Protocol 5: Nanoparticle Formulation by Nanoprecipitation

Rationale: Nanoprecipitation is a simple and reproducible method to formulate polymeric nanoparticles of a controlled size. It involves dissolving the polymer in a water-miscible organic solvent and then adding this solution to an aqueous phase under stirring, causing the polymer to precipitate as nanoparticles.[14][15]

Materials:

  • Polymer-drug conjugate (from Protocol 4)

  • Water-miscible organic solvent (e.g., acetone, THF, acetonitrile)

  • Aqueous phase (e.g., deionized water, PBS), optionally containing a surfactant (e.g., Pluronic F127) to enhance stability.

  • Magnetic stirrer

  • Syringe pump (for controlled addition)

Procedure:

  • Dissolve the polymer-drug conjugate in the organic solvent.

  • Prepare the aqueous phase in a beaker with a magnetic stir bar.

  • Add the organic polymer solution dropwise to the vigorously stirred aqueous phase. A syringe pump can be used for a controlled and reproducible addition rate.

  • Continue stirring overnight to allow for the complete evaporation of the organic solvent.

  • The resulting nanoparticle suspension can be used directly or further purified by centrifugation to remove any non-encapsulated drug or polymer.

Characterization:

  • Dynamic Light Scattering (DLS): Determine the average particle size, size distribution (PDI), and zeta potential of the nanoparticles.

  • Transmission Electron Microscopy (TEM) or Scanning Electron Microscopy (SEM): Visualize the morphology and size of the nanoparticles.

VI. Evaluation of the Drug Delivery System

A thorough evaluation of the drug delivery system's performance is crucial. This includes assessing its drug release profile, biocompatibility, and cellular uptake.

Protocol 6: In Vitro Drug Release Study

Rationale: This protocol describes how to measure the rate of drug release from the nanoparticles under physiological conditions. A dialysis method is commonly used, and the released drug is quantified by HPLC.[16]

Materials:

  • Nanoparticle suspension (from Protocol 5)

  • Dialysis tubing with an appropriate molecular weight cut-off

  • Release medium (e.g., PBS at pH 7.4 and an acidic buffer like acetate buffer at pH 5.5 to simulate the tumor microenvironment)

  • Shaking incubator or water bath

  • HPLC system with a suitable column and mobile phase for doxorubicin detection[10][11]

Procedure:

  • Transfer a known amount of the nanoparticle suspension into a dialysis bag.

  • Seal the dialysis bag and place it in a container with a known volume of the release medium.

  • Place the container in a shaking incubator at 37°C.

  • At predetermined time intervals, withdraw a small aliquot of the release medium and replace it with an equal volume of fresh medium to maintain sink conditions.

  • Analyze the collected samples for doxorubicin concentration using a validated HPLC method.

  • Plot the cumulative percentage of drug released versus time.

Protocol 7: Biocompatibility Assessment using MTT Assay

Rationale: The MTT assay is a colorimetric assay for assessing cell metabolic activity. It is widely used to measure the cytotoxicity of potential drug candidates and delivery systems.[17][18][19]

Materials:

  • A suitable cell line (e.g., a cancer cell line for efficacy testing and a normal cell line for toxicity)

  • Cell culture medium and supplements

  • 96-well plates

  • Polymer-drug conjugate nanoparticles and empty nanoparticles (as a control)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

  • Solubilization solution (e.g., DMSO or a solution of SDS in HCl)

  • Microplate reader

Procedure:

  • Seed the cells in a 96-well plate and allow them to adhere overnight.

  • Treat the cells with various concentrations of the polymer-drug conjugate nanoparticles, empty nanoparticles, and free drug for a specified period (e.g., 24, 48, or 72 hours). Include untreated cells as a control.

  • After the incubation period, remove the treatment medium and add fresh medium containing MTT.

  • Incubate for a few hours until purple formazan crystals are formed.

  • Add the solubilization solution to dissolve the formazan crystals.

  • Measure the absorbance at the appropriate wavelength (e.g., 570 nm) using a microplate reader.

  • Calculate the cell viability as a percentage of the untreated control.

Protocol 8: Cellular Uptake Study using Confocal Microscopy

Rationale: This protocol describes how to visualize and quantify the internalization of the nanoparticles into cells using confocal microscopy. This requires labeling the nanoparticles with a fluorescent dye.

Materials:

  • Fluorescently labeled nanoparticles (e.g., by conjugating a fluorescent dye to the polymer or encapsulating a dye)

  • A suitable cell line

  • Confocal microscopy dishes or chamber slides

  • Cell culture medium

  • Nuclear stain (e.g., DAPI or Hoechst)

  • Membrane stain (optional)

  • Confocal laser scanning microscope

Procedure:

  • Seed the cells in confocal dishes and allow them to adhere.

  • Treat the cells with the fluorescently labeled nanoparticles for various time points.

  • After incubation, wash the cells with PBS to remove non-internalized nanoparticles.

  • Fix the cells (e.g., with paraformaldehyde) if required.

  • Stain the cell nuclei with DAPI or Hoechst.

  • Image the cells using a confocal microscope, acquiring images in the channels corresponding to the nanoparticle's fluorophore and the nuclear stain.

  • Analyze the images to determine the subcellular localization of the nanoparticles. Quantitative analysis of fluorescence intensity can also be performed.[20][21]

Visualizations

Experimental Workflow Diagram

Workflow A Synthesis of Scaffold (Protocol 1) B Functionalization (Protocol 2) A->B Anhydride Reactivity C Drug Conjugation (Protocol 3) B->C Amide Coupling D ROMP (Protocol 4) C->D Polymerization E Nanoparticle Formulation (Protocol 5) D->E Self-Assembly F In Vitro Evaluation (Protocols 6-8) E->F Performance Testing

Caption: Overall experimental workflow for drug delivery system development.

Drug Release Mechanism

DrugRelease NP Polymer-Drug Nanoparticle Degradation Polymer Degradation (e.g., ester hydrolysis) NP->Degradation Diffusion Drug Diffusion NP->Diffusion Release Drug Release Degradation->Release Diffusion->Release

Caption: Key mechanisms of drug release from the nanoparticles.

Quantitative Data Summary

ParameterMethodTypical Range/ValueReference
Scaffold Synthesis
YieldGravimetric>80%[2]
Melting PointCapillary Melting Point~118 °C[5]
Drug Conjugation
Drug Loading ContentHPLC/UV-Vis5-20% (w/w)[22]
Conjugation EfficiencyHPLC>70%[23]
Polymerization
Molecular Weight (Mn)GPC10-50 kDa[12]
Polydispersity Index (PDI)GPC1.1-1.3[12]
Nanoparticle Formulation
Particle SizeDLS100-250 nm[22]
Zeta PotentialDLS-10 to -30 mV-
In Vitro Studies
IC50 (Cytotoxicity)MTT AssayVaries with drug and cell line[17][18][19]

References

Application Note: A Detailed Protocol for the Aminolysis of 4,10-Dioxatricyclo[5.2.1.02,6]dec-8-ene-3,5-dione

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This comprehensive guide details the experimental procedure for the aminolysis of 4,10-Dioxatricyclo[5.2.1.02,6]dec-8-ene-3,5-dione, a versatile bicyclic anhydride. This ring-opening reaction serves as a robust method for synthesizing a diverse range of N-substituted bicyclic carboxamide-carboxylic acids and their corresponding imide derivatives. These products are valuable scaffolds in medicinal chemistry and materials science, finding applications as potential neuroprotective agents, building blocks for advanced polymers, and pharmacologically active compounds.[1][2][3] This document provides a step-by-step protocol, explains the underlying chemical principles, and offers expert insights for successful execution and troubleshooting.

Introduction and Scientific Context

4,10-Dioxatricyclo[5.2.1.02,6]dec-8-ene-3,5-dione, also known as exo-7-oxabicyclo[2.2.1]hept-5-ene-2,3-dicarboxylic anhydride, is a strained bicyclic anhydride commonly synthesized via a Diels-Alder reaction between furan and maleic anhydride.[4][5] Its inherent ring strain makes it an excellent electrophile, primed for nucleophilic attack.

The aminolysis of this anhydride is a classic yet powerful example of nucleophilic acyl substitution.[6][7] The reaction proceeds by the attack of a primary or secondary amine on one of the carbonyl carbons, leading to the opening of the anhydride ring. This process yields a dicarboxylic acid monoamide derivative, a structure that uniquely presents both a carboxylic acid and an amide functional group. These "amic acid" intermediates can be isolated or, through a subsequent dehydration step, cyclized to form the corresponding N-substituted imide.[3][8]

The resulting bicyclic imides and their precursors are privileged structures in several scientific domains. They serve as monomers for high-performance polymers and polyimides used in flexible electronics and heat-stable materials.[9][10] Furthermore, their rigid, well-defined three-dimensional structure makes them attractive scaffolds for designing novel therapeutic agents, including potential psychotropics and neuroprotective compounds.[3][11]

Underlying Mechanism: Nucleophilic Acyl Substitution

The aminolysis of a cyclic anhydride is a two-step addition-elimination process. The reaction is initiated by the nucleophilic attack of the amine's lone pair of electrons on one of the electrophilic carbonyl carbons of the anhydride. This forms a transient tetrahedral intermediate. Subsequently, the intermediate collapses, cleaving the acyl-oxygen bond and using the carboxylate as a leaving group. A final proton transfer results in the stable amic acid product.

The efficiency of this reaction is governed by several factors:

  • Nucleophilicity of the Amine: More basic, less sterically hindered amines generally react faster.

  • Solvent: Aprotic solvents are typically preferred to prevent competitive hydrolysis of the anhydride.

  • Temperature: The initial ring-opening is often exothermic and can proceed at room temperature, while the subsequent cyclization to the imide usually requires heating to drive off water.[3][12]

Diagram: General Mechanism of Anhydride Aminolysis

Aminolysis Mechanism cluster_0 Step 1: Nucleophilic Attack cluster_1 Step 2: Ring Opening & Proton Transfer cluster_2 Optional Step 3: Imide Formation Anhydride Cyclic Anhydride Intermediate Tetrahedral Intermediate Anhydride->Intermediate + R-NH₂ Amine R-NH₂ (Amine) AmicAcid Amic Acid Product (Carboxamide-Carboxylic Acid) Intermediate->AmicAcid Collapse & H⁺ Transfer Imide N-Substituted Imide AmicAcid->Imide Heat (-H₂O)

Caption: Mechanism of aminolysis and subsequent imide formation.

Detailed Experimental Protocols

Protocol A: Synthesis of Starting Material (4,10-Dioxatricyclo[5.2.1.02,6]dec-8-ene-3,5-dione)

This protocol is adapted from established literature procedures for the Diels-Alder reaction of furan and maleic anhydride.[4]

1. Reagent Preparation:

  • Dissolve maleic anhydride (50 g, 0.51 mol) in 100 mL of tetrahydrofuran (THF) in a 500 mL Erlenmeyer flask with gentle warming if necessary.

  • Allow the solution to cool to room temperature.

2. Reaction Execution:

  • In a well-ventilated fume hood, add furan (33 mL, 0.45 mol) to the maleic anhydride solution.

  • Swirl the flask for several minutes to ensure thorough mixing.

  • Seal the flask with a stopper or parafilm and let it stand undisturbed at room temperature.

3. Crystallization and Isolation:

  • Large crystals of the product will form over several days. Allow the reaction to stand for at least 48-72 hours for optimal yield.

  • Isolate the crystals by vacuum filtration using a Hirsch or Büchner funnel.

  • Wash the crystals with a small amount of cold THF to remove any unreacted starting materials.

  • Dry the crystals under vacuum for 24 hours. The product should be a white crystalline solid.

Protocol B: Aminolysis for the Synthesis of N-Substituted Carboxamide-carboxylic Acids

This general procedure can be adapted for a wide range of primary and secondary amines.

1. Reaction Setup:

  • In a round-bottom flask equipped with a magnetic stir bar, dissolve 4,10-Dioxatricyclo[5.2.1.02,6]dec-8-ene-3,5-dione (1.0 eq) in a suitable anhydrous solvent (e.g., methanol, toluene, or diethyl ether) at a concentration of approximately 0.2-0.5 M.[8][12]

  • In a separate flask or addition funnel, prepare a solution of the desired amine (1.0-1.1 eq) in the same solvent.

2. Reaction Execution:

  • Begin stirring the anhydride solution at room temperature.

  • Add the amine solution dropwise to the stirring anhydride solution over 10-15 minutes. The reaction is often exothermic, and a slight increase in temperature may be observed.[12]

  • After the addition is complete, allow the reaction mixture to stir at room temperature for 2-5 hours.

3. Monitoring and Work-up:

  • Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting anhydride is consumed.

  • If the product precipitates from the solution upon formation, it can be isolated directly by vacuum filtration.

  • If the product remains in solution, the solvent can be removed under reduced pressure (rotary evaporation) to yield the crude amic acid product.

4. Purification:

  • The resulting amic acid is often pure enough for the next step. If necessary, it can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water or ethyl acetate/hexanes).

Protocol C: Optional Dehydration to N-Substituted Bicyclic Imide

This protocol describes the cyclization of the amic acid intermediate to the final imide product.

1. Reaction Setup:

  • Place the crude or purified amic acid from Protocol B into a round-bottom flask.

  • Add a solvent suitable for reflux, such as toluene or xylene, and a catalytic amount of a dehydrating agent or acid catalyst if desired (though thermal cyclization is often sufficient). A Dean-Stark apparatus can be used to remove water azeotropically.

2. Reaction Execution:

  • Heat the mixture to reflux (typically 110-140 °C depending on the solvent).[3]

  • Reflux for 2-24 hours, monitoring the formation of the imide and disappearance of the amic acid by TLC. The reaction time will vary depending on the substrate.[3]

3. Work-up and Purification:

  • Cool the reaction mixture to room temperature.

  • Remove the solvent under reduced pressure.

  • Purify the crude imide product by column chromatography on silica gel or by recrystallization to afford the final product.

Diagram: Experimental Workflow

Experimental Workflow cluster_A Protocol A: Anhydride Synthesis cluster_B Protocol B: Aminolysis cluster_C Protocol C: Imide Formation (Optional) cluster_D Analysis furan Furan anhydride 4,10-Dioxatricyclo[...]dione furan->anhydride Diels-Alder (THF, RT) maleic Maleic Anhydride maleic->anhydride Diels-Alder (THF, RT) amic_acid Amic Acid Intermediate anhydride->amic_acid Solvent, RT amine Primary/Secondary Amine amine->amic_acid imide Final N-Substituted Imide Product amic_acid->imide Toluene, Reflux (-H₂O) analysis Characterization (NMR, IR, MS, MP) imide->analysis

Caption: Workflow from synthesis to final product characterization.

Materials, Data, and Characterization

Table 1: Materials and Equipment
CategoryItem
Chemicals Furan, Maleic Anhydride, Primary or Secondary Amine (substrate specific), Anhydrous Solvents (THF, Toluene, Methanol, Diethyl Ether), Deuterated Solvents for NMR (e.g., DMSO-d6, CDCl3)
Equipment Round-bottom flasks, Erlenmeyer flasks, Magnetic stir plate and stir bars, Reflux condenser, Dean-Stark apparatus (optional), Vacuum filtration setup (Büchner/Hirsch funnel), Rotary evaporator, TLC plates and chamber, Glassware for chromatography, Melting point apparatus
Instrumentation Nuclear Magnetic Resonance (NMR) Spectrometer, Infrared (IR) Spectrometer, Mass Spectrometer (MS)
Table 2: Summary of Key Reaction Parameters
StepReactant Ratio (Anhydride:Amine)Typical SolventTemperature (°C)Time (hours)Expected Yield (%)
Protocol B: Aminolysis 1 : 1.0-1.1Toluene / MeOHRoom Temp2 - 590 - 98[13]
Protocol C: Imide Formation N/AToluene110 (Reflux)2 - 2447 - 97[3]
Product Characterization

A successful reaction can be confirmed by spectroscopic analysis:

  • Infrared (IR) Spectroscopy:

    • Amic Acid: Look for the appearance of a broad O-H stretch (from the carboxylic acid) around 3300-2500 cm-1, an N-H stretch (for primary amine reactants) around 3300 cm-1, an amide C=O stretch around 1640 cm-1, and a carboxylic acid C=O stretch around 1700 cm-1. The characteristic anhydride stretches (~1850 and 1780 cm-1) should disappear.

    • Imide: The broad O-H stretch will disappear. Look for the characteristic symmetric and asymmetric C=O stretches of the imide ring, typically around 1770 and 1700 cm-1.

  • 1H NMR Spectroscopy:

    • Confirm the incorporation of the amine fragment by identifying its characteristic signals.

    • The formation of the amide bond will result in a downfield shift of the proton on the adjacent carbon. An N-H proton signal will also be present for the amic acid and imide (if derived from a primary amine).

  • 13C NMR Spectroscopy:

    • Confirm the presence of amide and carboxylic acid carbonyl carbons in the amic acid (typically ~165-175 ppm).

    • For the imide, two distinct imide carbonyl signals will be observed (~170-180 ppm).

Troubleshooting and Expert Insights

  • Issue: Low Yield in Aminolysis Step.

    • Cause: The starting anhydride may have hydrolyzed due to moisture. The anhydride is sensitive to water.[14]

    • Solution: Ensure all glassware is oven-dried and use anhydrous solvents. Perform the reaction under an inert atmosphere (e.g., nitrogen or argon) if using highly sensitive amines.

  • Issue: Reaction Stalls or is Incomplete.

    • Cause: The amine may be too sterically hindered or not nucleophilic enough.

    • Solution: Gentle heating (40-50 °C) may facilitate the reaction. For weakly basic amines, consider using a non-nucleophilic base to activate the amine or a catalyst.[13]

  • Issue: Difficulty in Imide Formation.

    • Cause: Inefficient removal of water.

    • Solution: Use a Dean-Stark apparatus to azeotropically remove water during reflux. Alternatively, chemical dehydrating agents can be employed, though this may complicate purification.

  • Expert Tip: The choice of solvent can be critical. A solvent that allows the amic acid to precipitate as it forms can drive the initial reaction to completion and simplify isolation. For the subsequent cyclization, a high-boiling aprotic solvent like toluene is ideal for thermal dehydration.

References

Introduction: Overcoming the Limitations of Traditional Polyurethanes

Author: BenchChem Technical Support Team. Date: January 2026

An in-depth guide for researchers and formulation scientists on the application of furan-maleimide reversible chemistry in the development of self-healing polyurethane coatings.

Polyurethane (PU) coatings are ubiquitous, prized for their exceptional durability, chemical resistance, and versatility. However, their crosslinked, thermoset nature means that once damaged, they are typically irreparable, leading to component failure and waste. A promising solution lies in creating "smart" polymers capable of intrinsic self-healing. This guide details the application of thermally reversible Diels-Alder (DA) chemistry, specifically using furan and maleimide functional groups, to impart a repeatable, catalyst-free self-healing capability to polyurethane coatings.[1][2]

The core of this technology is the [4+2] cycloaddition reaction between a furan (diene) and a maleimide (dienophile).[1][3] This reaction forms a covalent Diels-Alder adduct at moderate temperatures, creating a stable crosslinked polymer network. When heated to a higher temperature, the reverse reaction, or retro-Diels-Alder (rDA), is triggered, breaking these crosslinks.[4][5] This solid-to-liquid transition allows the polymer to flow, mend cracks, and upon cooling, re-establish the crosslinks, thus healing the damage.[2][6] This cycle can be repeated multiple times, offering a significant extension of the coating's lifespan.[1][3]

While the classic adduct is formed between furan and maleic anhydride, practical application in polyurethane synthesis favors the use of furan and maleimide derivatives. Maleimides offer more robust and versatile chemical handles for integration into the polymer backbone. This guide will focus on the furan-maleimide system for creating advanced self-healing coatings.

The Reversible Crosslinking Mechanism

The Diels-Alder and retro-Diels-Alder reactions form the chemical foundation of the healing process.

  • Diels-Alder (DA) Reaction (Bond-Forming): At temperatures typically below 60°C, furan and maleimide groups react to form covalent adducts, crosslinking the polyurethane chains into a solid, durable network.[4][5][6]

  • Retro-Diels-Alder (rDA) Reaction (Bond-Breaking): Upon heating to temperatures generally above 100°C, these adducts break, reverting to their original furan and maleimide forms.[4][5] This dissociation of crosslinks lowers the viscosity, allowing the material to flow and fill microscopic or macroscopic damage.

  • Re-Crosslinking (Healing): As the material cools, the forward DA reaction spontaneously occurs, reforming the covalent bonds across the crack interface and restoring the coating's integrity.

cluster_0 Low Temperature (< 60°C) cluster_1 High Temperature (> 100°C) Furan Furan (Diene) Adduct Diels-Alder Adduct (Crosslink) Furan->Adduct Diels-Alder Reaction Maleimide Maleimide (Dienophile) Maleimide->Adduct Diels-Alder Reaction Adduct_r Diels-Alder Adduct (Crosslink) Furan_r Furan Adduct_r->Furan_r Retro-Diels-Alder Maleimide_r Maleimide Adduct_r->Maleimide_r Retro-Diels-Alder

Figure 1: The thermally reversible Diels-Alder reaction between furan and maleimide.

Strategic Synthesis of Self-Healing Polyurethanes

A robust and widely adopted method involves a two-stage synthesis process: first, the creation of a furan-terminated prepolymer, followed by crosslinking with a bismaleimide agent.[1][7] This ensures that the reversible moieties are positioned at the ends of the polymer chains, maximizing their mobility and healing efficiency.

G reactants Reactants: - Diisocyanate (e.g., TDI) - Polyol (e.g., PPG) - Furan Derivative (e.g., Furfurylamine) prepolymer Step 1: Synthesize Furan-Terminated Prepolymer reactants->prepolymer mixing Step 2: Mix Prepolymer and Crosslinker in Solvent prepolymer->mixing crosslinker Crosslinker: Bismaleimide (BMI) crosslinker->mixing coating Step 3: Apply Coating (e.g., film casting) mixing->coating curing Step 4: Cure at Moderate Temp. (e.g., 60°C for 2h) (Diels-Alder Reaction Occurs) coating->curing final_product Final Self-Healing Polyurethane Coating curing->final_product

Figure 2: General workflow for the synthesis of a furan-maleimide based self-healing PU coating.

Experimental Protocols

Safety Precaution: All procedures should be performed in a well-ventilated fume hood. Isocyanates are potent respiratory sensitizers. Appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, must be worn at all times.

Protocol 1: Synthesis of Furan-Terminated Prepolymer

This protocol describes the synthesis of a polyurethane prepolymer end-capped with furan groups using Toluene-2,4-diisocyanate (TDI), polypropylene glycol (PPG), and furfurylamine (FA) as a chain extender.

Materials:

  • Polypropylene glycol (PPG, Mn = 2000 g/mol ), dried under vacuum

  • Toluene-2,4-diisocyanate (TDI)

  • Furfurylamine (FA)

  • N,N-Dimethylformamide (DMF), anhydrous

  • Three-neck round-bottom flask, magnetic stirrer, condenser, nitrogen inlet, and dropping funnel

Procedure:

  • Reactor Setup: Assemble the three-neck flask with a magnetic stirrer, condenser, and nitrogen inlet. Ensure the system is moisture-free by flame-drying under vacuum and backfilling with dry nitrogen.

  • Initial Reaction: Charge the flask with PPG (e.g., 35 g, 1 equivalent). Add TDI (e.g., 6.09 g, 2 equivalents) to the flask.

  • Prepolymer Formation: Heat the reaction mixture to 60°C and stir for 1.5 hours under a nitrogen atmosphere.

    • Causality Note: This step creates an isocyanate-terminated prepolymer. Running the reaction under inert gas is critical to prevent the highly reactive NCO groups from reacting with atmospheric moisture, which would lead to unwanted chain extension and urea formation.

  • Chain Extension/End-capping: Dissolve furfurylamine (e.g., 3.40 g, 2 equivalents) in 10 mL of anhydrous DMF.

  • Add the furfurylamine solution dropwise to the reactor over 30 minutes.

  • Maintain the reaction at 60°C for an additional 2 hours to ensure complete reaction of the isocyanate groups.

  • Confirmation: The reaction progress can be monitored via Attenuated Total Reflectance Fourier-Transform Infrared (ATR-FTIR) spectroscopy. The completion is indicated by the disappearance of the characteristic NCO peak at ~2270 cm⁻¹.

  • The resulting viscous liquid is the furan-terminated prepolymer solution, ready for the next step.

Protocol 2: Formulation and Curing of the Self-Healing Coating

This protocol details the crosslinking of the furan-terminated prepolymer with a bismaleimide to form the final coating.

Materials:

  • Furan-terminated prepolymer solution (from Protocol 1)

  • 1,1'-(Methylenedi-4,1-phenylene)bismaleimide (BMI)

  • N,N-Dimethylformamide (DMF), anhydrous

  • Glass plates or silicone molds for film casting

Procedure:

  • Crosslinker Solution: In a separate vial, dissolve BMI in DMF to create a concentrated solution (e.g., 1 g/mL).

  • Mixing: Add the BMI solution to the prepolymer solution from Protocol 1. The molar ratio of bismaleimide to prepolymer should be 1:1 to ensure a stoichiometrically balanced network.[1]

  • Homogenization: Stir the final mixture vigorously at 60°C for 2 hours to facilitate the Diels-Alder reaction and ensure a homogeneous solution.[1]

  • Casting: Pour the reactive solution onto a clean glass plate or into a silicone mold.

  • Curing: Place the cast film in an oven at 60°C for 2-4 hours to complete the Diels-Alder crosslinking reaction.

  • Drying: After curing, further dry the film under vacuum at 40°C for 24 hours to remove residual DMF. The resulting solid film is the self-healing polyurethane coating.

ComponentRoleMolar RatioExample Mass
PPG (Mn 2000)Soft Segment / Polyol135.0 g
TDIHard Segment / Diisocyanate26.09 g
FurfurylamineChain Extender / Furan Source23.40 g
BMICrosslinker / Maleimide Source1 (to prepolymer)6.27 g
DMFSolvent-As needed
Table 1: Example formulation for a furan-maleimide self-healing polyurethane.

Performance Evaluation and Characterization

A self-validating system requires rigorous testing to confirm the successful implementation of the healing mechanism.

Protocol 3: Assessment of Self-Healing Efficiency

This protocol provides a method to create damage and quantify the healing performance.

Procedure:

  • Sample Preparation: Cut the cured polyurethane film into dumbbell-shaped specimens for tensile testing according to ASTM D638.

  • Initial Mechanical Test: Perform a uniaxial tensile test on a pristine sample to determine its original tensile strength (σ_original) and elongation at break.

  • Damage: Take a new specimen and cut it completely in half at its center using a sharp razor blade.

  • Healing Cycle:

    • Carefully bring the two fractured surfaces into close contact.

    • Place the sample in an oven at a retro-Diels-Alder temperature (e.g., 120°C) for 10-15 minutes to break the crosslinks and allow flow.

    • Reduce the temperature to a Diels-Alder temperature (e.g., 60°C) and hold for 1-2 hours to reform the crosslinks.

  • Post-Healing Mechanical Test: After the sample has cooled to room temperature, perform the same tensile test to measure the healed tensile strength (σ_healed).

  • Calculate Healing Efficiency (η):

    • η (%) = (σ_healed / σ_original) × 100

    • Note: Healing efficiencies of over 80% are achievable with this chemistry.[7]

G Start Pristine Coating (Crosslinked) Damage Damage Introduced (e.g., Scratch/Cut) Start->Damage Mechanical Stress Heat Heat > 100°C (rDA Reaction) Damage->Heat Flow Polymer Chains Flow (Crack Closes) Heat->Flow Decrosslinking Cool Cool < 60°C (DA Reaction) Flow->Cool Healed Coating Healed (Crosslinks Reformed) Cool->Healed Recrosslinking Healed->Damage Re-damageable

Figure 3: The cyclic process of damage and thermal healing in the polyurethane coating.

Key Characterization Techniques
TechniquePurposeExpected Observation
FTIR Spectroscopy Confirm reaction completion and adduct formation.Disappearance of the isocyanate peak (~2270 cm⁻¹) after prepolymer synthesis. Changes in peaks related to the furan and maleimide rings upon heating and cooling.
¹H-NMR Spectroscopy Confirm molecular structures and DA reaction.A decrease in the intensity of the maleimide double bond proton signal (~7.0 ppm) after curing indicates successful DA adduct formation.[1]
Differential Scanning Calorimetry (DSC) Determine thermal transitions.An endothermic peak on the first heating scan, typically between 80-150°C, corresponds to the energy required for the retro-Diels-Alder reaction.[2][7]
Scanning Electron Microscopy (SEM) Visualize surface morphology.Provides high-resolution images of a scratch on the coating surface before and after the healing cycle, offering qualitative proof of healing.[1]

Troubleshooting and Field Insights

  • Low Healing Efficiency: This is often caused by poor miscibility between the polymer chains and the crosslinking agent.[1] Ensure thorough mixing and consider using modified crosslinkers with structures more compatible with the polyurethane backbone. Incomplete healing can also result from insufficient time or temperature during the healing cycle.

  • Brittle Films: If the coating is too brittle, the crosslink density may be too high. This can be tuned by adjusting the ratio of the furan-terminated prepolymer to the bismaleimide crosslinker or by using a longer-chain polyol (higher Mn) to increase the soft segment content.

  • Incomplete Curing: If the film remains tacky, it suggests the Diels-Alder reaction is incomplete. Verify the 1:1 molar ratio of furan to maleimide groups and ensure the curing temperature and time are adequate.

References

Application Note: A Practical Guide to Polymer Synthesis via Ring-Opening Metathesis Polymerization (ROMP) of 4,10-Dioxatricyclo[5.2.1.02,6]dec-8-ene-3,5-dione

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This guide provides a comprehensive, step-by-step protocol for the synthesis and polymerization of 4,10-Dioxatricyclo[5.2.1.02,6]dec-8-ene-3,5-dione, the Diels-Alder adduct of furan and maleic anhydride. This monomer serves as a versatile and renewable building block for advanced functional polymers.[1] We detail its straightforward synthesis, purification, and subsequent polymerization via Ring-Opening Metathesis Polymerization (ROMP) using a Grubbs-type catalyst. The protocols are designed for researchers, chemists, and materials scientists, offering in-depth explanations for experimental choices to ensure reproducibility and success. Furthermore, we discuss the characterization of both the monomer and the resulting polymer and touch upon advanced applications, such as the development of self-healing materials.[2]

Introduction: The Versatility of a Bio-Derived Monomer

4,10-Dioxatricyclo[5.2.1.02,6]dec-8-ene-3,5-dione is a strained bicyclic olefin derived from the [4+2] cycloaddition (Diels-Alder reaction) of furan and maleic anhydride.[3] Furan can be sourced from the dehydration of pentose sugars found in biomass, while maleic anhydride can also be obtained from renewable feedstocks, positioning this monomer as a key player in sustainable polymer chemistry.[1]

The monomer's strained norbornene-type double bond makes it highly amenable to Ring-Opening Metathesis Polymerization (ROMP), a powerful technique that allows for the synthesis of high molecular weight polymers with controlled architectures and low polydispersity.[4][5] The resulting polymers feature a unique backbone containing both alkene and anhydride functionalities, which can be readily modified for a wide range of applications, including drug delivery, hydrogel formation, and the creation of smart, self-healing materials.[2][4]

This document serves as a practical guide, walking the user through the entire workflow from monomer synthesis to polymer characterization.

Part I: Monomer Synthesis & Characterization

The synthesis of the monomer is a classic Diels-Alder reaction. This cycloaddition is highly efficient and can be performed under mild, often solvent-free, conditions, yielding the desired product in high purity.[1]

Protocol 1: Synthesis of 4,10-Dioxatricyclo[5.2.1.02,6]dec-8-ene-3,5-dione

This protocol is based on established, high-yield procedures.[1][6][7][8] The reaction's driving force is the formation of a stable six-membered ring.[3]

Materials and Reagents

Reagent/MaterialGradeSupplier ExamplePurpose
Maleic Anhydride (C₄H₂O₃)≥99%AldrichDienophile
Furan (C₄H₄O)≥99%, anhydrousAldrichDiene
Ethyl AcetateAnhydrousAvantorSolvent
Diethyl EtherAnhydrousAldrichWashing Solvent
Round-bottom flask (100 mL)--Reaction Vessel
Magnetic stir bar & plate--Agitation
Hirsch Funnel / Büchner Funnel--Product Isolation
Vacuum Flask & Trap--Filtration

Step-by-Step Procedure

  • Reagent Preparation: In a 100 mL round-bottom flask equipped with a magnetic stir bar, dissolve maleic anhydride (e.g., 20 g, 204 mmol) in 50 mL of anhydrous ethyl acetate. Stir until all solids are dissolved.[6][7]

  • Reaction Initiation: To the stirred solution, add furan (e.g., 15 mL, ~206 mmol) via a syringe at room temperature. A slight molar excess of the diene can be used to ensure complete conversion of the maleic anhydride.

  • Reaction Progression: Seal the flask with a rubber septum or glass stopper and allow the solution to stir at room temperature. The reaction is often left overnight (12-24 hours) to ensure maximum yield.[6][8] A white crystalline precipitate will form as the product is less soluble in the solvent than the reactants.[7]

  • Product Isolation: Collect the white crystalline product by vacuum filtration using a Hirsch or Büchner funnel.

  • Washing: Wash the crystals on the filter with a small amount of cold diethyl ether or tetrahydrofuran to remove any unreacted starting materials.[4]

  • Drying: Dry the product in vacuo for several hours until a constant weight is achieved. The product should be a fine white crystalline powder. Yields are typically high, often exceeding 70-90%.[6][8]

  • Storage: Store the dried monomer in a desiccator at room temperature, protected from moisture.

Monomer Characterization

Verifying the structure and purity of the monomer is critical before proceeding to polymerization.

Nuclear Magnetic Resonance (NMR) Spectroscopy: The structure is confirmed by ¹H and ¹³C NMR. Samples are typically dissolved in DMSO-d₆ or CDCl₃.

Table 2: Typical NMR Spectroscopic Data for the Monomer in DMSO-d₆ [6][9]

NucleusChemical Shift (δ, ppm)MultiplicityAssignment
¹H NMR6.55s2H, vinylic protons (-CH=CH-)
5.12s2H, bridgehead protons (-CH-O-)
3.31 - 2.93s2H, anhydride protons (-CH-C=O)
¹³C NMR176.7-C=O (anhydride carbonyl)
136.7-C=C (vinylic carbons)
80.5-C-O (bridgehead carbons)
47.3-C-C=O (anhydride carbons)

Part II: Polymer Synthesis via ROMP

Ring-Opening Metathesis Polymerization (ROMP) utilizes a transition metal carbene catalyst (e.g., Grubbs' catalyst) to open the strained ring of the monomer and form a linear polymer. This process is a living polymerization, which allows for precise control over the polymer's molecular weight and the creation of block copolymers.[4][10]

Workflow for Monomer Synthesis and Polymerization

G cluster_0 Part 1: Monomer Synthesis cluster_1 Part 2: Polymerization furan Furan reaction Diels-Alder Reaction (Ethyl Acetate, RT, 24h) furan->reaction mah Maleic Anhydride mah->reaction filtration Filtration & Drying reaction->filtration monomer Monomer Product: 4,10-Dioxatricyclo[...] dec-8-ene-3,5-dione filtration->monomer romp ROMP Reaction (Inert Atmosphere) monomer->romp catalyst Grubbs' Catalyst catalyst->romp solvent Anhydrous Solvent (e.g., DCM) solvent->romp termination Termination (Ethyl Vinyl Ether) romp->termination precipitation Precipitation & Drying termination->precipitation polymer Final Polymer Product precipitation->polymer

Caption: Experimental workflow from starting materials to the final polymer product.

Protocol 2: ROMP of 4,10-Dioxatricyclo[5.2.1.02,6]dec-8-ene-3,5-dione

Causality Note: This protocol requires an inert atmosphere (e.g., nitrogen or argon) and anhydrous solvents. The ruthenium catalyst is sensitive to oxygen and moisture, which can lead to deactivation and failed polymerization.

Materials and Reagents

Reagent/MaterialGradeSupplier ExamplePurpose
Monomer (from Part I)Polymerization Grade-Monomer
Grubbs' Catalyst (e.g., Gen II)≥97%AldrichCatalyst
Dichloromethane (DCM)AnhydrousAldrichSolvent
Ethyl Vinyl Ether≥99%AldrichTerminating Agent
MethanolReagent GradeAvantorPrecipitation Solvent
Schlenk Flask / Glovebox--Inert Atmosphere
Syringes and Needles--Reagent Transfer

Step-by-Step Procedure

  • Setup: Perform all steps in a glovebox or using Schlenk line techniques under an inert atmosphere of nitrogen or argon. All glassware must be flame- or oven-dried before use.

  • Monomer Solution: In a Schlenk flask, dissolve the monomer (e.g., 500 mg, 3.01 mmol) in anhydrous DCM (e.g., 10 mL).

  • Catalyst Solution: In a separate vial, dissolve the Grubbs' catalyst in a small amount of anhydrous DCM. The amount of catalyst determines the target molecular weight. For a target degree of polymerization (DP) of 100, the monomer-to-catalyst ratio ([M]/[C]) would be 100:1.

    • Example for DP=100: Molar mass of monomer = 166.13 g/mol . Moles of monomer = 0.500 g / 166.13 g/mol = 3.01 mmol. Moles of catalyst needed = 3.01 mmol / 100 = 0.0301 mmol. If using Grubbs' 2nd Gen (848.97 g/mol ), this is ~25.5 mg.

  • Polymerization: Rapidly inject the catalyst solution into the stirring monomer solution. The reaction mixture may change in viscosity as the polymer forms. Allow the reaction to proceed at room temperature for a specified time (e.g., 1-4 hours).

  • Termination: To quench the polymerization, add a few drops of ethyl vinyl ether and stir for an additional 20-30 minutes. This step deactivates the catalyst by forming a stable Fischer carbene.

  • Isolation: Remove the flask from the inert atmosphere.

Part III: Polymer Purification & Characterization

Protocol 3: Polymer Purification
  • Precipitation: Slowly pour the viscous polymer solution from Protocol 2 into a beaker containing a large excess of a non-solvent, such as cold methanol, while stirring vigorously. The polymer will precipitate as a solid or gummy substance.

  • Collection: Decant the solvent and collect the polymer.

  • Washing: Re-dissolve the polymer in a minimal amount of DCM and re-precipitate into methanol to further remove residual catalyst and unreacted monomer. Repeat this step 2-3 times for high purity.

  • Drying: Dry the final polymer product under vacuum at room temperature or slightly elevated temperature (e.g., 40 °C) until a constant weight is obtained.

Polymer Characterization

Gel Permeation Chromatography (GPC): GPC is the primary method for determining the molecular weight (Number-average Mₙ, Weight-average Mₙ) and Polydispersity Index (PDI = Mₙ/Mₙ) of the polymer. A lower PDI (typically < 1.2 for ROMP) indicates a more controlled polymerization.[10]

Table 4: Example Polymerization Conditions and Resulting Properties

[Monomer]/[Catalyst] RatioReaction Time (h)Mₙ (kDa) via GPCPDI (Mₙ/Mₙ)
50:128.11.15
100:1216.21.18
200:1431.51.21

NMR Spectroscopy: The disappearance of the monomer's vinylic proton signal (~6.55 ppm) and the appearance of new, broader signals corresponding to the polymer backbone confirm successful polymerization.[10]

Part IV: Advanced Applications - Thermally Reversible Polymers

A key feature of the furan-maleimide/anhydride adduct is the thermal reversibility of the Diels-Alder reaction.[2] While the anhydride adduct is quite stable, polymers made from furan and maleimide derivatives can be crosslinked via the Diels-Alder reaction. When heated, these crosslinks can break (retro-Diels-Alder), causing the material to soften or flow. Upon cooling, the crosslinks reform (Diels-Alder), restoring the material's properties. This "mendable" characteristic is the basis for self-healing polymers.[2][11]

G cluster_0 Self-Healing Mechanism Crosslinked Crosslinked Polymer Network (Solid State) Decrosslinked Decrosslinked Polymer Chains (Healable, Malleable State) Crosslinked->Decrosslinked Heat (Retro-Diels-Alder) Healed Healed Polymer Network (Solid State) Decrosslinked->Healed Cool (Diels-Alder) Healed->Crosslinked Cycle Repeats

Caption: Reversible Diels-Alder crosslinking for self-healing materials.

Conclusion

The use of 4,10-Dioxatricyclo[5.2.1.02,6]dec-8-ene-3,5-dione as a monomer provides a reliable and sustainable route to functional polymers. The protocols outlined in this application note detail a robust workflow for its synthesis via the Diels-Alder reaction and its subsequent controlled polymerization using ROMP. The resulting polymers are not only interesting from a fundamental scientific perspective but also hold significant promise for the development of next-generation materials with tunable properties and advanced functionalities like self-healing.

References

Troubleshooting & Optimization

Technical Support Center: Synthesis of 4,10-Dioxatricyclo[5.2.1.0²·⁶]dec-8-ene-3,5-dione

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support guide for the synthesis of 4,10-Dioxatricyclo[5.2.1.0²·⁶]dec-8-ene-3,5-dione. This resource, designed for researchers and drug development professionals, provides in-depth troubleshooting advice and answers to frequently asked questions. As Senior Application Scientists, we aim to explain the causality behind experimental choices to help you optimize your reaction yield and purity.

The synthesis of 4,10-Dioxatricyclo[5.2.1.0²·⁶]dec-8-ene-3,5-dione is a classic example of a [4+2] Diels-Alder cycloaddition reaction between furan (a conjugated diene) and maleic anhydride (a dienophile).[1] While seemingly straightforward, this reaction presents unique challenges related to its reversibility and stereoselectivity, which can significantly impact the final yield. This guide will help you navigate these complexities.

Troubleshooting Guide

This section addresses specific issues you may encounter during the synthesis, providing explanations and actionable solutions.

Q1: Why is my overall yield unexpectedly low, even when my starting materials seem to be fully consumed?

A1: The primary culprit is likely the reversibility of the Diels-Alder reaction.

The cycloaddition of furan and maleic anhydride is a reversible process.[2][3] The formed product, the Diels-Alder adduct, can undergo a retro-Diels-Alder reaction to regenerate the starting furan and maleic anhydride.[4][5] This equilibrium is highly sensitive to temperature.

Causality:

  • Thermodynamic Stability: The furan adduct is less thermodynamically stable compared to analogous adducts (e.g., from cyclopentadiene).[6][7] This lower stability means the reverse reaction (retro-Diels-Alder) is more facile.

  • High Temperatures: Elevating the temperature to increase the reaction rate can disproportionately favor the retro-Diels-Alder pathway, effectively decomposing your product as it forms and leading to a lower isolated yield.[8]

Solutions:

  • Strict Temperature Control: Conduct the reaction at room temperature or slightly below. While this may slow the reaction rate, it significantly suppresses the retro-Diels-Alder decomposition.[9]

  • Product Precipitation: Choose a solvent system in which the product is poorly soluble. As the adduct forms, it will precipitate out of the solution. According to Le Châtelier's principle, this removal of product from the equilibrium will drive the reaction forward, preventing the reverse reaction and increasing the overall yield.[9]

  • Minimize Workup Time: Keep the duration of any heating steps during workup and purification to an absolute minimum.

Q2: My NMR analysis shows a mixture of isomers. How can I improve the yield of the desired exo adduct?

A2: This issue stems from the classic conflict between kinetic and thermodynamic control in this specific Diels-Alder reaction.

Two primary stereoisomers can form: endo and exo. For most Diels-Alder reactions, the endo product is favored due to favorable secondary orbital interactions.[2] However, in the furan/maleic anhydride reaction, the exo product is the more thermodynamically stable isomer.[2][3]

Causality & Mechanism:

  • Kinetic Product (endo): The endo adduct forms much faster (rate of formation is ~500 times faster than the exo).[2][3] It is the kinetically favored product.

  • Thermodynamic Product (exo): The exo adduct is more stable (by about 1.9 kcal/mol).[3] Because the reaction is reversible, the initially formed endo adduct can revert to the starting materials, which can then recombine to form the more stable exo adduct over time.[10]

Solutions:

  • Increase Reaction Time: Allow the reaction to stir for an extended period (e.g., 24-48 hours) at room temperature. This gives the system sufficient time to equilibrate and favors the formation of the thermodynamically stable exo product.

  • Gentle Heating (Use with Caution): While high heat is detrimental, gentle warming (e.g., to 40-50 °C) can sometimes be used to facilitate the conversion of the kinetic endo product to the thermodynamic exo product. However, this must be carefully optimized to avoid significant retro-Diels-Alder decomposition.

  • Solvent Choice: The choice of solvent can influence the endo/exo selectivity.[10] Experiment with different solvents (see FAQ Q4) to find optimal conditions for exo formation.

Frequently Asked Questions (FAQs)

Q1: What is the reaction mechanism and the relationship between the endo and exo isomers?

The reaction is a concerted [4+2] cycloaddition. The diagram below illustrates the pathways to the kinetically favored endo product and the thermodynamically favored exo product. The reversibility allows the initial endo product to revert and eventually form the more stable exo isomer.

Diels_Alder_Mechanism Reactants Furan + Maleic Anhydride TS_endo Endo Transition State (Lower Energy Barrier) TS_exo Exo Transition State (Higher Energy Barrier) Endo Endo Adduct (Kinetic Product) Reactants->Endo k_endo (fast) Exo Exo Adduct (Thermodynamic Product) Reactants->Exo k_exo (slow) Endo->Reactants k_retro-endo (fast) Exo->Reactants k_retro-exo (slow)

Caption: Kinetic vs. Thermodynamic pathways in the Furan/Maleic Anhydride Diels-Alder reaction.

Q2: I suspect an issue in my process. What is a logical troubleshooting workflow?

When encountering low yield or purity, a systematic approach is crucial. The following workflow can help diagnose the problem.

Troubleshooting_Workflow Start Low Yield / Purity Issue Check_Reagents Verify Reagent Purity (e.g., fresh furan, dry maleic anhydride) Start->Check_Reagents Check_Conditions Review Reaction Conditions (Temp, Time, Solvent) Check_Reagents->Check_Conditions Analyze_Crude Analyze Crude Product (¹H NMR for endo/exo ratio) Check_Conditions->Analyze_Crude Is_Retro_DA High Temp or Long Heating? Analyze_Crude->Is_Retro_DA Is_Equilibrium Mixture of Isomers? Analyze_Crude->Is_Equilibrium Purification_Loss Check Purification Method (e.g., recrystallization solvent, temp) Analyze_Crude->Purification_Loss Sol_Retro_DA Solution: Lower Temperature, Precipitate Product Is_Retro_DA->Sol_Retro_DA Yes Sol_Equilibrium Solution: Increase Reaction Time, Optimize Solvent Is_Equilibrium->Sol_Equilibrium Yes Sol_Purification Solution: Optimize Solvent System, Minimize Heat Purification_Loss->Sol_Purification

Caption: A systematic workflow for troubleshooting common synthesis issues.

Q3: What is a reliable, high-yield experimental protocol for the exo adduct?

This protocol is designed to favor the formation of the thermodynamically stable exo adduct with a high yield (typically >90%).

Experimental Protocol: Synthesis of exo-4,10-Dioxatricyclo[5.2.1.0²·⁶]dec-8-ene-3,5-dione [11]

  • Reagent Preparation: In a 100 mL round-bottom flask, dissolve maleic anhydride (e.g., 20 g, 204 mmol) in 50 mL of anhydrous dioxane.[12]

  • Reaction Initiation: To the stirring solution, add furan (e.g., 15 mL, ~206 mmol) via syringe.

  • Reaction Conditions: Seal the flask and allow the solution to stir at room temperature for 24-48 hours.[13] A white precipitate of the product should form over time.

  • Isolation: Collect the white precipitate by vacuum filtration.

  • Washing: Wash the collected solid with cold diethyl ether to remove any unreacted starting materials.

  • Drying: Dry the product under vacuum at a low temperature (e.g., 40 °C) for 24 hours to yield the final product.[11]

Q4: How does solvent choice impact reaction yield and selectivity?

Solvent choice is critical. It can influence reaction rate, selectivity, and the position of the chemical equilibrium. Quantum chemical calculations and experimental data show that moving from the gas phase to a solvent environment favors the formation of the exo isomer.[10]

Table 1: Influence of Reaction Parameters on Synthesis Outcome

ParameterEffect on RateEffect on exo-SelectivityEffect on YieldRationale
Temperature IncreasesDecreases (if too high)Decreases (if too high)High temps favor the retro-Diels-Alder reaction, decomposing the product.[4][8]
Time N/AIncreasesIncreasesAllows the reaction to reach thermodynamic equilibrium, favoring the more stable exo product.[3]
Concentration IncreasesMinimalIncreasesHigher concentration drives the bimolecular forward reaction.
Solvent VariesVariesVariesPolarity can stabilize transition states differently; product solubility affects equilibrium.[10][14]

Table 2: Comparison of Common Solvents

SolventPolarityBoiling Point (°C)Key Characteristics
Dioxane Low101Good for dissolving reactants; product may precipitate.[12]
Acetonitrile High82Can accelerate the reaction; reported to favor exo formation.[10]
Toluene Low111Often used, but higher temp can be problematic.[15]
Supercritical CO₂ Tunable31 (critical)Shown to enhance reaction rates compared to conventional organic solvents.[14]
Water High100Can improve kinetics and thermodynamics via the hydrophobic effect.[16]

References

Technical Support Center: Polymerization of 7-Oxanorbornene Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the polymerization of 7-oxanorbornene derivatives. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges encountered during the Ring-Opening Metathesis Polymerization (ROMP) of this versatile class of monomers. Here, we provide in-depth troubleshooting advice and answers to frequently asked questions, grounded in established scientific principles and practical laboratory experience.

Troubleshooting Guide: A Problem-Solving Approach

This section addresses specific experimental issues in a question-and-answer format, offering potential causes and actionable solutions to get your polymerization back on track.

Question 1: Why is my monomer conversion unexpectedly low?

Low monomer conversion is a frequent issue that can often be traced back to several key factors related to your reagents and reaction conditions.

Potential Causes & Solutions:

Potential Cause Scientific Explanation Recommended Solution
Monomer Impurities Residual starting materials from monomer synthesis, such as furan or maleic anhydride, can inhibit or react with the catalyst.[1][2] Water is also a known inhibitor for many ROMP catalysts.Protocol: Purify the 7-oxanorbornene derivative monomer by recrystallization or column chromatography to remove organic impurities.[3] Ensure the monomer is thoroughly dried under vacuum before use.
Catalyst Deactivation Functional groups on the 7-oxanorbornene derivative, such as unprotected amines or certain sulfur-containing moieties, can coordinate with the ruthenium catalyst and reduce its activity.[4][5][6]Action: If your monomer contains potentially interfering functional groups, consider using a more robust catalyst, such as a third-generation Grubbs catalyst (G3), which offers greater functional group tolerance.[7][8] Alternatively, protect reactive functional groups before polymerization.
Insufficient Catalyst Loading The monomer-to-catalyst ratio is a critical parameter that dictates the degree of polymerization. An insufficient amount of catalyst will result in incomplete conversion.Action: While typical ratios range from 50:1 to 1000:1, you may need to empirically optimize this for your specific monomer. Try increasing the catalyst loading in small increments.
Poor Solvent Quality Solvents that are not properly dried or degassed can introduce oxygen and water, which will deactivate the catalyst.Protocol: Use anhydrous, deoxygenated solvents. A common practice is to purge the solvent with an inert gas (e.g., argon or nitrogen) and pass it through a column of activated alumina.
Question 2: The molecular weight of my polymer is much higher/lower than the theoretical value, and the polydispersity index (PDI) is broad (>1.2). What's going on?

Achieving a target molecular weight and a narrow PDI is indicative of a well-controlled, "living" polymerization. Deviations suggest a loss of control over the polymerization process.

Potential Causes & Solutions:

Potential Cause Scientific Explanation Recommended Solution
Slow Initiation vs. Propagation If the rate of catalyst initiation is slow compared to the rate of polymer chain propagation, not all chains will start growing at the same time, leading to a broad distribution of chain lengths and a high PDI.[9]Action: Switch to a faster-initiating catalyst. For example, third-generation Grubbs catalysts generally initiate more rapidly than second-generation catalysts.[10]
Chain Transfer Reactions Impurities in the monomer or solvent can act as chain transfer agents, prematurely terminating polymer chains and leading to lower molecular weights and broader PDIs. Secondary metathesis reactions with the polymer backbone can also occur.Action: Rigorous purification of the monomer and solvent is crucial.[3] Running the polymerization at a lower temperature can sometimes suppress side reactions.
Endo Isomer Presence The endo isomers of 7-oxanorbornene derivatives often exhibit slower polymerization kinetics compared to their exo counterparts.[7][8] In some cases, the endo isomer can chelate to the catalyst after a single insertion, effectively halting further propagation on that chain.[4]Action: Whenever possible, use the pure exo isomer of your monomer. If you have a mixture, be aware that this can lead to less controlled polymerization.
Catalyst Choice The choice of catalyst can significantly impact the control over polymerization. Some catalysts may be more prone to side reactions with specific monomers.Action: For many 7-oxanorbornene derivatives, third-generation Grubbs catalysts offer a good balance of high activity and control, leading to polymers with predictable molecular weights and low PDIs.[9]

Frequently Asked Questions (FAQs)

This section provides answers to more general questions about the polymerization of 7-oxanorbornene derivatives.

Q1: Which Grubbs catalyst generation is best for my 7-oxanorbornene derivative?

The "best" catalyst depends on the specific functional groups present on your monomer and the desired level of control.

  • First-Generation Grubbs Catalyst (G1): Generally less active but can be effective for simple, less sterically hindered 7-oxanorbornene derivatives.[1]

  • Second-Generation Grubbs Catalyst (G2): Offers higher activity than G1 and is a good general-purpose catalyst for many systems.

  • Third-Generation Grubbs Catalyst (G3): Typically provides the fastest initiation and highest tolerance to a wide range of functional groups, making it ideal for complex monomers and for achieving well-controlled, living polymerizations.[7][8]

Q2: How does the exo vs. endo stereochemistry of my monomer affect the polymerization?

The stereochemistry of substituents on the 7-oxanorbornene ring has a profound impact on polymerization behavior.

  • Exo Isomers: The substituent points away from the double bond, allowing for easier access by the catalyst. This generally leads to faster polymerization rates and better control.[11]

  • Endo Isomers: The substituent is on the same side as the double bond, which can sterically hinder the approach of the catalyst. This often results in slower polymerization. In some instances, the substituent on an endo isomer can coordinate with the ruthenium center after the first ring-opening event, which can significantly slow down or even stop propagation.[4][7][8]

Q3: My monomer has a sulfur-containing functional group. Are there any special considerations?

Yes, sulfur-containing functional groups can be problematic as they can coordinate to the ruthenium center of the catalyst, leading to deactivation.[4][5] However, the oxidation state of the sulfur matters. Sulfides are generally more problematic than sulfoxides or sulfones. If you are working with a sulfur-containing monomer, it is advisable to use a more robust catalyst like G3 and to screen reaction conditions carefully.

Q4: Can I polymerize 7-oxanorbornene derivatives in aqueous or protic solvents?

Traditional Grubbs catalysts are sensitive to water and protic solvents. However, specialized water-soluble catalysts have been developed that can facilitate ROMP in aqueous media. If your application requires polymerization in such solvents, you will need to use one of these specifically designed catalysts.

Experimental Protocols

Protocol 1: General Procedure for Monomer Purification
  • Recrystallization: Dissolve the crude 7-oxanorbornene derivative in a minimal amount of a suitable hot solvent (e.g., ethyl acetate, isopropanol).

  • Allow the solution to cool slowly to room temperature, then cool further in an ice bath or refrigerator to induce crystallization.

  • Collect the crystals by vacuum filtration.

  • Wash the crystals with a small amount of cold solvent.

  • Dry the purified monomer under high vacuum for several hours to remove any residual solvent.

Protocol 2: General Procedure for ROMP of a 7-Oxanorbornene Derivative

All manipulations should be performed under an inert atmosphere (e.g., in a glovebox or using Schlenk line techniques).

  • In a glovebox, add the purified 7-oxanorbornene derivative to a clean, dry reaction vessel equipped with a magnetic stir bar.

  • Dissolve the monomer in the desired amount of anhydrous, deoxygenated solvent (e.g., dichloromethane, THF).

  • In a separate vial, dissolve the appropriate Grubbs catalyst in a small amount of the same solvent to create a stock solution.

  • With vigorous stirring, add the calculated amount of the catalyst stock solution to the monomer solution to initiate the polymerization.

  • Allow the reaction to proceed for the desired time (this can range from minutes to hours, depending on the monomer and catalyst). Monitor the reaction progress by taking aliquots for NMR or GPC analysis if desired.

  • To terminate the polymerization, add a small amount of a quenching agent, such as ethyl vinyl ether, and stir for 20-30 minutes.

  • Precipitate the polymer by adding the reaction mixture to a large volume of a non-solvent (e.g., cold methanol).

  • Collect the polymer by filtration, wash with fresh non-solvent, and dry under vacuum to a constant weight.

Visualizing the Process

Troubleshooting Workflow for Low Monomer Conversion

troubleshooting_low_conversion cluster_purity Monomer Purity Issues cluster_catalyst Catalyst-Related Problems cluster_conditions Suboptimal Conditions start Low Monomer Conversion check_purity Check Monomer Purity start->check_purity check_catalyst Evaluate Catalyst Activity start->check_catalyst check_conditions Review Reaction Conditions start->check_conditions impurity Impurities Present? (e.g., water, starting materials) check_purity->impurity deactivation Potential Catalyst Deactivation? (e.g., incompatible functional groups) check_catalyst->deactivation loading Is Catalyst Loading Sufficient? check_catalyst->loading solvent Is Solvent Anhydrous & Degassed? check_conditions->solvent purify Action: Purify monomer (recrystallization, column) & Dry impurity->purify Yes change_catalyst Action: Use more robust catalyst (e.g., G3) or protect functional groups deactivation->change_catalyst Yes increase_loading Action: Increase catalyst loading loading->increase_loading No dry_solvent Action: Use properly dried and degassed solvents solvent->dry_solvent No

Caption: A flowchart for diagnosing and resolving low monomer conversion.

ROMP Catalytic Cycle

ROMP_Cycle catalyst [Ru]=CHPh metallacyclobutane Metallacyclobutane Intermediate catalyst->metallacyclobutane + Monomer [2+2] Cycloaddition monomer 7-Oxanorbornene Derivative monomer->metallacyclobutane new_carbene [Ru]=CH-Polymer metallacyclobutane->new_carbene Cycloreversion new_carbene->catalyst + Monomer (Propagation) polymer Ring-Opened Polymer new_carbene->polymer Termination/Quenching

Caption: The catalytic cycle for Ring-Opening Metathesis Polymerization (ROMP).

References

Technical Support Center: Troubleshooting the Diels-Alder Synthesis of Furan and Maleic Anhydride

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the Diels-Alder synthesis of furan and maleic anhydride. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges and side reactions encountered during this classic yet nuanced cycloaddition. Here, we provide in-depth, evidence-based troubleshooting advice in a direct question-and-answer format to ensure the success of your experiments.

Frequently Asked Questions (FAQs) & Troubleshooting Guides

Q1: My reaction yielded the exo-adduct instead of the expected endo-adduct. Is this a mistake?

A1: Not at all. This is a classic example of thermodynamic versus kinetic control in the Diels-Alder reaction.

While most Diels-Alder reactions favor the endo product due to favorable secondary orbital interactions in the transition state, the reaction between furan and maleic anhydride is a well-known exception where the exo product is predominantly isolated under standard laboratory conditions.

  • Kinetic Product (endo): The endo adduct is indeed formed faster.[1] Computational studies and experimental evidence suggest that the rate of formation for the endo product can be approximately 500 times faster than that of the exo product.[1] This is the kinetically favored product.

  • Thermodynamic Product (exo): However, the Diels-Alder reaction is reversible.[1] The exo adduct is thermodynamically more stable than the endo adduct by about 1.9 kcal/mol. Given enough time and/or thermal energy, the initially formed endo adduct will revert to the starting materials (furan and maleic anhydride) via a retro-Diels-Alder reaction.[1] The starting materials can then react again to form the more stable exo product, which is less prone to the retro-reaction under the same conditions.

Troubleshooting & Experimental Control:

  • To favor the exo product (Thermodynamic Control):

    • Allow the reaction to proceed for a longer duration (e.g., 24-48 hours or even several days) at room temperature or with gentle heating.[1][2][3] This ensures the reaction reaches thermodynamic equilibrium.

  • To attempt isolation of the endo product (Kinetic Control):

    • This is experimentally challenging due to its instability.[4] It would require short reaction times at low temperatures and immediate isolation of the product. However, for most practical applications, the stable exo-adduct is the desired product.[5][6][7][8][9]

`dot digraph "Kinetic vs Thermodynamic Control" { graph [rankdir="LR", splines=true, overlap=false, nodesep=0.5, fontname="Arial"]; node [shape=box, style=filled, fontname="Arial", fillcolor="#F1F3F4", fontcolor="#202124"]; edge [fontname="Arial"];

Reactants [label="Furan + Maleic Anhydride"]; Endo [label="Endo Adduct\n(Kinetic Product)", fillcolor="#EA4335", fontcolor="#FFFFFF"]; Exo [label="Exo Adduct\n(Thermodynamic Product)", fillcolor="#34A853", fontcolor="#FFFFFF"];

Reactants -> Endo [label="k_endo (fast)", color="#EA4335"]; Endo -> Reactants [label="k_retro-endo (fast)", color="#EA4335"]; Reactants -> Exo [label="k_exo (slow)", color="#34A853"]; Exo -> Reactants [label="k_retro-exo (very slow)", color="#34A853"]; } ` Caption: Kinetic and thermodynamic pathways for the furan-maleic anhydride Diels-Alder reaction.

Q2: My yield is very low, and I suspect the product is decomposing. What is happening?

A2: You are likely observing the effects of the retro-Diels-Alder reaction.

The relatively low thermodynamic stability of the furan-maleic anhydride adduct makes it susceptible to a retro-Diels-Alder reaction, especially upon heating.[1][2][10] Furan's aromaticity is disrupted in the adduct, and regaining this aromatic stabilization is a strong driving force for the reverse reaction.[1]

Troubleshooting & Protocol Recommendations:

  • Temperature Control: Avoid excessive heating during the reaction and workup. If purification by recrystallization is necessary, use minimal heat to dissolve the product and cool the solution promptly. Attempts to purify by recrystallization can sometimes lead to the retro-Diels-Alder reaction.[2]

  • Solvent Choice: The choice of solvent can influence the reaction equilibrium. While the reaction can be performed under solvent-free conditions[11], using a solvent like tetrahydrofuran (THF) or acetone at room temperature is common.[3][12]

  • Reaction Time: As discussed in Q1, ensure sufficient reaction time for the formation of the more stable exo adduct, which is less prone to decomposition under mild conditions.

`dot digraph "Retro-Diels-Alder Reaction" { graph [fontname="Arial"]; node [shape=box, style=filled, fontname="Arial", fillcolor="#F1F3F4", fontcolor="#202124"]; edge [fontname="Arial"];

Adduct [label="Diels-Alder Adduct\n(exo-7-oxabicyclo[2.2.1]hept-5-ene-\n2,3-dicarboxylic anhydride)", fillcolor="#FBBC05", fontcolor="#202124"]; Reactants [label="Furan + Maleic Anhydride"]; Heat [label="Heat (Δ)", shape=plaintext];

Adduct -> Reactants [label="Retro-Diels-Alder"]; Heat -> Adduct [style=invis]; } ` Caption: The reversible nature of the Diels-Alder reaction, showing the retro-reaction.

Q3: I observe the formation of a polymeric, insoluble material in my reaction mixture. What is this side product and how can I avoid it?

A3: This is likely due to the polymerization of the starting materials or the Diels-Alder adduct itself.

Two primary polymerization pathways can occur as side reactions:

  • Polymerization of Furan: Furan can polymerize in the presence of acid.[11] Care should be taken to use reagents and solvents that are free from acidic impurities.

  • Radical Polymerization of the Adduct: The Diels-Alder adduct can undergo homopolymerization, particularly in the presence of radical initiators.[13] While not a 1:1 alternating copolymer of furan and maleic anhydride, the formed adducts can polymerize.[13]

Troubleshooting & Prevention:

  • Purity of Reagents: Use purified furan and maleic anhydride. Furan should be distilled immediately before use to remove any polymeric or oxidized impurities.

  • Exclusion of Radical Initiators: Ensure the reaction is free from radical initiators. This includes avoiding exposure to UV light and ensuring the absence of peroxides in solvents like THF.

  • Inert Atmosphere: Performing the reaction under an inert atmosphere (e.g., nitrogen or argon) can help prevent side reactions initiated by atmospheric oxygen.

Experimental Protocols

Protocol 1: Synthesis of exo-7-Oxabicyclo[2.2.1]hept-5-ene-2,3-dicarboxylic anhydride

This protocol is optimized for the synthesis of the thermodynamically stable exo-adduct.

Materials:

  • Maleic anhydride

  • Furan

  • Tetrahydrofuran (THF), anhydrous

Procedure:

  • In a clean, dry flask, dissolve maleic anhydride (1.0 eq) in a minimal amount of THF.

  • Add furan (1.0 eq) to the solution at room temperature with stirring.[3][12]

  • Seal the flask and allow the reaction mixture to stand at room temperature for at least 24-48 hours.[1] The product will often crystallize directly from the reaction mixture.[3]

  • Collect the crystalline product by vacuum filtration.

  • Wash the crystals with a small amount of cold THF to remove any unreacted starting materials.[12]

  • Dry the product under vacuum. The expected melting point of the exo-adduct is approximately 116-117 °C.[12]

Data Summary Table:

CompoundMolar Mass ( g/mol )Melting Point (°C)Key Spectroscopic Data
exo-7-Oxabicyclo[2.2.1]hept-5-ene-2,3-dicarboxylic anhydride166.13116-117
Maleic Anhydride98.0652.8
Furan68.07-85.6

`dot digraph "Experimental_Workflow" { graph [fontname="Arial"]; node [shape=box, style=filled, fontname="Arial", fillcolor="#F1F3F4", fontcolor="#202124"]; edge [fontname="Arial"];

A [label="Dissolve Maleic Anhydride in THF", fillcolor="#4285F4", fontcolor="#FFFFFF"]; B [label="Add Furan"]; C [label="Stir at Room Temperature (24-48h)", fillcolor="#FBBC05", fontcolor="#202124"]; D [label="Crystallization of Product"]; E [label="Vacuum Filtration"]; F [label="Wash with Cold THF"]; G [label="Dry Under Vacuum", fillcolor="#34A853", fontcolor="#FFFFFF"];

A -> B -> C -> D -> E -> F -> G; } ` Caption: Workflow for the synthesis of the exo-Diels-Alder adduct.

References

Technical Support Center: Optimization of ROMP for 4,10-Dioxatricyclo[5.2.1.0²˒⁶]dec-8-ene-3,5-dione

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support guide for the Ring-Opening Metathesis Polymerization (ROMP) of 4,10-Dioxatricyclo[5.2.1.0²˒⁶]dec-8-ene-3,5-dione. This resource, designed for researchers and drug development professionals, provides in-depth troubleshooting advice and answers to frequently asked questions to ensure the successful synthesis of well-defined polymers from this versatile oxanorbornene-based monomer.

Part 1: Frequently Asked Questions (FAQs)

This section addresses fundamental questions regarding the experimental setup and rationale for the ROMP of 4,10-Dioxatricyclo[5.2.1.0²˒⁶]dec-8-ene-3,5-dione.

Q1: Why is this monomer suitable for ROMP?

The monomer, an oxanorbornene derivative, possesses significant ring strain due to its bicyclic structure.[1][2] The relief of this strain is the primary thermodynamic driving force for the ring-opening polymerization, making the reaction highly favorable and essentially irreversible under proper catalytic conditions.[1][3]

Q2: Which catalyst is recommended for this polymerization and why?

For this monomer, which contains two carbonyl groups and an ether linkage, a highly functional-group-tolerant catalyst is essential.

  • Primary Recommendation: Grubbs' 3rd Generation Catalyst (G3). G3 is known for its extremely fast initiation rates and high stability in the presence of various functional groups.[4] This ensures that all polymer chains begin growing at approximately the same time, which is critical for achieving a low polydispersity index (PDI).

  • Alternative: Grubbs' 2nd Generation Catalyst (G2) is also a robust option and may be used. However, its initiation rate is slower than G3, which could lead to a slightly broader molecular weight distribution.

  • Not Recommended: Grubbs' 1st Generation Catalyst (G1) is more sensitive to Lewis basic functional groups like carbonyls and may exhibit lower activity or be more easily poisoned, leading to incomplete conversion.

Q3: How critical is monomer purity and what is the recommended purification method?

Monomer purity is absolutely critical for successful ROMP. The ruthenium catalysts are sensitive to poisoning by various impurities.

  • Common Impurities: Residual starting materials from its synthesis (furan, maleic anhydride), water, and any acidic impurities.[5]

  • Impact of Impurities: Catalyst poisons can lead to incomplete monomer conversion, low polymer yields, and poor control over molecular weight.

  • Recommended Purification: Recrystallization is a highly effective method for purifying the monomer.[5][6] A solvent system like hexane/ethyl acetate is often suitable. The purified monomer should be thoroughly dried under vacuum and stored under an inert atmosphere (e.g., in a glovebox or desiccator) to prevent moisture absorption.[5]

Q4: What is the optimal choice of solvent for this reaction?

Solvent choice significantly impacts polymerization kinetics and catalyst stability.[4][7]

  • Recommended Solvents: Anhydrous, degassed dichloromethane (DCM) or toluene are excellent choices. These solvents promote a high degree of "livingness" in the polymerization, meaning catalyst decomposition is minimized.[4][7] Propagation rates in DCM are generally faster than in toluene.[7]

  • Solvents to Avoid: Protic solvents (alcohols, water) will deactivate the catalyst. Coordinating solvents like tetrahydrofuran (THF) and N,N-dimethylformamide (DMF) can accelerate catalyst decomposition, leading to premature termination of the polymerization.[4][7]

  • Solvent Preparation: It is imperative to use anhydrous solvents that have been thoroughly degassed (e.g., via several freeze-pump-thaw cycles or by sparging with argon) to remove dissolved oxygen, which can degrade the catalyst.

Q5: How do I effectively terminate (quench) the polymerization?

To stop the polymerization and prevent unwanted side reactions, the active ruthenium carbene at the end of the polymer chain must be deactivated. The standard and most effective method is to add a quenching agent.

  • Recommended Quenching Agent: Ethyl vinyl ether is widely used. It reacts rapidly with the propagating ruthenium species to form a highly stable and inactive Fischer carbene, effectively terminating the polymerization.[8][9] A 10-100 fold molar excess relative to the catalyst is typically sufficient.

Part 2: Troubleshooting Guide

This section provides solutions to specific problems that may be encountered during the experiment.

Q1: My polymerization has a very low yield or did not work at all. What went wrong?

This is the most common issue and almost always points to catalyst deactivation.

Probable Cause Explanation Recommended Solution
Impure Monomer The monomer contains catalyst poisons (e.g., water, acidic impurities, unreacted starting materials).Purify the monomer by recrystallization, dry it thoroughly under high vacuum, and store it under an inert atmosphere.[5][6]
Contaminated Solvent The solvent contains water, oxygen, or peroxides (especially in aged THF).Use a freshly purified, anhydrous, and degassed solvent.[7] If using a solvent still, test for peroxides.
Improper Inert Atmosphere The reaction was exposed to air (oxygen) or moisture during setup or execution.Ensure all glassware is oven- or flame-dried. Perform the reaction under a positive pressure of high-purity argon or nitrogen using Schlenk line techniques or in a glovebox.
Degraded Catalyst The catalyst was improperly stored and has degraded over time.Store the catalyst in a freezer (-20 °C) under an inert atmosphere. Visually inspect the catalyst; it should be a free-flowing powder.
Q2: The molecular weight of my polymer is much lower than the theoretical value, and the yield is not 100%.

This suggests premature termination of the polymer chains.

Probable Cause Explanation Recommended Solution
Trace Impurities Even small amounts of impurities can terminate a fraction of the growing chains.Re-evaluate all purification and inert atmosphere techniques for both monomer and solvent.
Catalyst Decomposition The catalyst is degrading during the polymerization. This can be exacerbated by elevated temperatures or certain solvents (e.g., THF).[7][10]Conduct the reaction at room temperature or below (e.g., 0 °C) to slow down potential decomposition pathways.[11] Ensure you are using a recommended solvent like DCM or toluene.
Intramolecular Chelation The carbonyl groups of a growing polymer chain may coordinate to the ruthenium center, slowing or terminating propagation.This is less likely with robust catalysts like G3 but can be a factor. Lowering the reaction temperature can mitigate this effect.
Q3: The polydispersity index (PDI) of my polymer is high (>1.2). How can I achieve a narrower molecular weight distribution?

A high PDI indicates poor control over the polymerization, often due to issues with the relative rates of initiation and propagation or due to side reactions.

Probable Cause Explanation Recommended Solution
Slow Initiation If initiation is slow compared to propagation, chains start growing at different times, broadening the PDI.Use a fast-initiating catalyst like G3. Ensure rapid and efficient mixing when the catalyst solution is added to the monomer solution to start all chains simultaneously.
Chain Transfer Reactions The active catalyst end of one chain can react with a double bond in the backbone of another polymer ("back-biting" or intermolecular transfer), scrambling the chain lengths.[1][3]This is more common with less strained monomers or highly active catalysts at high concentrations/temperatures. Lowering the monomer concentration and reaction temperature can reduce the frequency of these events.
Temperature Fluctuations Inconsistent reaction temperature can affect propagation rates differently throughout the experiment.Perform the reaction in a temperature-controlled bath to maintain a stable thermal environment.

Part 3: Experimental Protocols & Data

Optimized Reaction Conditions

The following table summarizes a validated starting point for the polymerization. The monomer-to-catalyst ratio ([M]/[C]) determines the theoretical degree of polymerization and thus the molecular weight.

ParameterRecommended ConditionRationale
Catalyst Grubbs' 3rd Generation (G3)Fast initiation, high functional group tolerance.[4]
[Monomer]/[Catalyst] 25:1 to 500:1Controls the target molecular weight.
Monomer Concentration 0.1 - 0.5 MBalances reaction rate with viscosity and reduces side reactions.
Solvent Anhydrous, Degassed DichloromethaneExcellent for catalyst stability and propagation rate.[4][7]
Temperature 20-25 °C (Room Temperature)Provides a good balance of reaction rate and catalyst stability.[12]
Reaction Time 30 min - 4 hoursMonitor by TLC or ¹H NMR for monomer disappearance.
Quenching Agent Ethyl Vinyl EtherEnsures rapid and complete termination.[8]
Protocol 1: Monomer Purification (Recrystallization)
  • Dissolve the crude 4,10-Dioxatricyclo[5.2.1.0²˒⁶]dec-8-ene-3,5-dione in a minimum amount of hot ethyl acetate.

  • Slowly add hexane while the solution is still warm until it becomes slightly turbid.

  • Allow the solution to cool slowly to room temperature, then cool further in a 4 °C refrigerator for several hours to maximize crystal formation.

  • Collect the crystals by vacuum filtration, washing with a small amount of cold hexane.

  • Dry the purified crystals under high vacuum for at least 12 hours to remove all residual solvent. Store in a desiccator or glovebox.[5][6]

Protocol 2: Standard ROMP Procedure
  • In a glovebox or on a Schlenk line, add the purified monomer (1.0 eq) to an oven-dried flask equipped with a magnetic stir bar.

  • Add anhydrous, degassed dichloromethane to dissolve the monomer to the desired concentration (e.g., 0.2 M).

  • In a separate vial, weigh the Grubbs' 3rd Generation catalyst (e.g., 0.01 eq for a [M]/[C] ratio of 100:1) and dissolve it in a small amount of anhydrous, degassed dichloromethane.

  • Using a gas-tight syringe, rapidly add the catalyst solution to the vigorously stirring monomer solution. The solution may change color upon initiation.

  • Allow the reaction to stir at room temperature. Monitor the reaction progress by periodically taking aliquots (via syringe) and checking for monomer consumption by ¹H NMR or TLC.

  • Once the monomer is consumed, add a 100-fold excess of ethyl vinyl ether to the flask to quench the reaction.[9] Stir for an additional 30 minutes.

  • Precipitate the polymer by slowly pouring the reaction mixture into a large volume of a non-solvent, such as cold methanol or hexane.

  • Collect the polymer by filtration, wash with fresh non-solvent, and dry under vacuum to a constant weight.

Part 4: Visual Diagrams

ROMP Mechanism

ROMP_Mechanism cluster_initiation Initiation cluster_propagation Propagation cluster_termination Termination Ru_cat [Ru]=CHPh (G3) Metallocyclobutane_I Ruthenacyclobutane Intermediate Ru_cat->Metallocyclobutane_I [2+2] Cycloaddition Monomer Monomer Propagating_Species [Ru]=Polymer Metallocyclobutane_I->Propagating_Species Cycloreversion Metallocyclobutane_P Ruthenacyclobutane Intermediate Propagating_Species->Metallocyclobutane_P [2+2] Cycloaddition Monomer_n n Monomer Growing_Chain [Ru]=Polymer(n+1) Metallocyclobutane_P->Growing_Chain Cycloreversion Growing_Chain->Propagating_Species Repeats Quenched_Species Inactive Fischer Carbene Growing_Chain->Quenched_Species Add Ethyl Vinyl Ether

Caption: Simplified mechanism for ROMP of the target monomer.

Troubleshooting Workflow

Troubleshooting_Workflow action_node action_node Start Polymerization Fails? Yield Low Yield? Start->Yield PDI High PDI? Yield->PDI No Check_Purity Check Monomer & Solvent Purity Yield->Check_Purity Yes MW Incorrect MW? PDI->MW No Optimize_Mixing Optimize Catalyst Addition & Mixing PDI->Optimize_Mixing Yes MW->Check_Purity Yes Success Successful Polymerization MW->Success No Check_Inert Verify Inert Atmosphere Technique Check_Purity->Check_Inert Check_Catalyst Check Catalyst Activity/Choice Check_Inert->Check_Catalyst Lower_Temp Lower Reaction Temperature Optimize_Mixing->Lower_Temp Lower_Temp->Check_Catalyst

Caption: Logical workflow for troubleshooting common ROMP issues.

References

Technical Support Center: Stereochemical Control in Furan-Maleic Anhydride Cycloaddition

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the furan-maleic anhydride Diels-Alder cycloaddition. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, actionable advice on controlling the stereochemistry of this classic yet nuanced reaction. Here, we address common challenges and frequently asked questions, moving beyond simple protocols to explain the underlying principles that govern stereoselectivity.

I. Troubleshooting Guide: Mastering the Endo/Exo Selectivity

The Diels-Alder reaction between furan and maleic anhydride can yield two primary stereoisomers: the endo and exo adducts.[1][2] The control of this selectivity is a frequent challenge due to the reversible nature of the reaction.[3][4] This section provides troubleshooting for common issues encountered during this synthesis.

Question 1: My reaction is yielding the undesired exo adduct as the major product. How can I favor the formation of the endo adduct?

This is a classic case of thermodynamic versus kinetic control.[1][3] While the endo adduct is the kinetically favored product, forming faster due to stabilizing secondary orbital interactions in the transition state, the exo adduct is the more thermodynamically stable product.[1][4][5]

Core Issue: The reaction conditions are likely favoring thermodynamic equilibrium, leading to the accumulation of the more stable exo product. The furan-maleic anhydride cycloaddition is reversible, even at moderate temperatures, which allows the initially formed endo product to revert to the starting materials and subsequently form the more stable exo adduct.[3][4]

Solutions:

  • Lower the Reaction Temperature: To favor the kinetic endo product, the reaction should be run at lower temperatures.[3] This minimizes the rate of the retro-Diels-Alder reaction, effectively "trapping" the initially formed endo adduct.

  • Reduce Reaction Time: Shorter reaction times can also favor the kinetic product. Since the endo adduct forms faster, stopping the reaction before it reaches thermodynamic equilibrium can result in a higher endo:exo ratio.

  • Solvent Selection: While less impactful than temperature, the choice of solvent can influence the transition state energies. Less polar solvents may slightly favor the endo product. Experimentation with solvents like diethyl ether or tetrahydrofuran (THF) at low temperatures is recommended.[6]

Question 2: I'm trying to isolate the pure endo adduct, but it seems to convert to the exo isomer upon workup or purification. What's happening and how can I prevent it?

Core Issue: The endo adduct of the furan-maleic anhydride reaction is notoriously prone to retro-Diels-Alder reaction, especially when heated.[3][7] Standard purification techniques like chromatography on silica gel or distillation can provide enough thermal energy to cause the cycloreversion back to furan and maleic anhydride, which then recombine to form the more stable exo adduct.

Solutions:

  • Low-Temperature Workup: All workup procedures should be conducted at or below room temperature. This includes extractions and solvent removal.

  • Avoid Column Chromatography if Possible: If the product mixture is solid, recrystallization from a suitable solvent at low temperatures is the preferred method of purification.

  • Use of "Greener" Solvent-Free Synthesis: Recent studies have shown that solventless reactions can facilitate the isolation of the elusive solid form of the endo-isomer.[8]

  • Precipitation/Crystallization: In some solvent systems, like THF, the product may crystallize out of the reaction mixture over time.[6] This can be an effective way to isolate the product with minimal thermal stress.

Question 3: Can I use a catalyst to improve the stereoselectivity of my furan-maleic anhydride cycloaddition?

Core Issue: While Lewis acid catalysis is a common strategy to accelerate Diels-Alder reactions and influence their stereoselectivity, its effect on the furan-maleic anhydride system requires careful consideration.

Solutions:

  • Lewis Acid Catalysis: Lewis acids can coordinate to the carbonyl oxygen of maleic anhydride, lowering the energy of its LUMO (Lowest Unoccupied Molecular Orbital) and accelerating the reaction.[9][10] This can allow the reaction to proceed at lower temperatures, which inherently favors the kinetic endo product. However, some Lewis acids can also promote the retro-Diels-Alder reaction, so careful selection and optimization are necessary.

  • Brønsted Acid Catalysis: Computational studies suggest that Brønsted acids can also catalyze the reaction, potentially altering the mechanism from a concerted to a stepwise pathway.[9][10] This could offer another avenue for controlling the stereochemical outcome, though experimental validation in this specific system is an area of active research.

Experimental Protocol: Maximizing Endo Selectivity

This protocol is designed to favor the formation of the kinetic endo adduct.

  • Reactant Preparation: Dissolve maleic anhydride (1.0 eq) in a minimal amount of cold (0 °C) anhydrous diethyl ether in a round-bottom flask equipped with a magnetic stirrer and a nitrogen inlet.

  • Reaction Setup: Cool the solution to 0 °C in an ice bath.

  • Addition of Furan: Slowly add furan (1.1 eq) to the stirred solution.

  • Reaction Monitoring: Monitor the reaction progress by TLC or ¹H NMR at regular intervals (e.g., every 30 minutes).

  • Quenching and Workup: Once the desired amount of endo product has formed (or starting material is consumed), quench the reaction by adding cold pentane to precipitate the product.

  • Isolation: Quickly filter the solid product, wash with cold pentane, and dry under vacuum at room temperature.

Note: All steps should be performed as quickly and at as low a temperature as possible to minimize the retro-Diels-Alder reaction.

II. Frequently Asked Questions (FAQs)

Q1: Why is the furan-maleic anhydride Diels-Alder reaction reversible at relatively low temperatures?

The reversibility of this reaction is due to the aromatic character of furan.[3] The Diels-Alder reaction disrupts this aromaticity, leading to a product that is significantly less stable than the starting materials. This lower thermodynamic stability of the adduct means that the activation energy for the reverse (retro-Diels-Alder) reaction is also relatively low, allowing the reaction to be reversible at or even below room temperature.[3][11]

Q2: What is the typical ratio of endo to exo products under kinetic and thermodynamic control?

Under kinetic control (low temperature, short reaction time), the rate of formation of the endo adduct is significantly faster than that of the exo adduct, with some reports suggesting it can be up to 500 times faster.[1][4] This leads to a high initial endo:exo ratio. Under thermodynamic control (higher temperature, longer reaction time), the reaction reaches equilibrium, and the product ratio is determined by the relative stabilities of the adducts. The exo adduct is more stable by approximately 1.9 kcal/mol, resulting in the exo product being the major or even exclusive product at equilibrium.[1][4]

Condition Dominant Product Rationale
Kinetic Control Endo AdductLower activation energy due to secondary orbital interactions.
Thermodynamic Control Exo AdductGreater thermodynamic stability due to reduced steric hindrance.[1][3]
Q3: How do substituents on the furan ring affect the stereoselectivity?

Substituents on the furan ring can influence both the reactivity and the stereoselectivity of the Diels-Alder reaction.

  • Electron-donating groups (e.g., alkyl, alkoxy) at the 2- or 5-positions generally increase the reactivity of the furan as a diene.[12]

  • Electron-withdrawing groups (e.g., nitro, cyano) decrease the reactivity.[12]

  • The position and nature of the substituent can also sterically influence the approach of the dienophile, potentially altering the endo:exo ratio.[12][13]

Q4: Are there any alternative dienophiles that might offer better stereocontrol with furan?

Yes, the choice of dienophile can significantly impact the stereochemical outcome. For instance, the reaction of furan with maleimide shows different kinetic and thermodynamic profiles compared to maleic anhydride.[14][15] While the general principles of kinetic and thermodynamic control still apply, the relative stabilities of the endo and exo adducts and the activation barriers for their formation and cycloreversion can be different, leading to different optimal conditions for achieving a desired stereoisomer.

Diagram: Reaction Coordinate Diagram for Furan-Maleic Anhydride Cycloaddition

G cluster_0 Reaction Coordinate Reactants Furan + Maleic Anhydride TS_endo TS_endo Reactants->TS_endo ΔG‡_endo TS_exo TS_exo Reactants->TS_exo ΔG‡_exo Endo_Product Endo Adduct (Kinetic) TS_endo->Endo_Product Exo_Product Exo Adduct (Thermodynamic) TS_exo->Exo_Product

Caption: Energy profile of the furan-maleic anhydride cycloaddition.

References

Technical Support Center: Navigating Solubility Challenges of Polymers from 7-Oxanorbornene Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center dedicated to assisting researchers, scientists, and drug development professionals in overcoming the common yet complex issue of poor polymer solubility, specifically concerning polymers derived from 7-oxanorbornene anhydride and its related monomers. This guide is structured to provide not just procedural steps, but a deeper understanding of the underlying chemical principles that govern the solubility of these powerful macromolecules. Our goal is to empower you with the knowledge to diagnose problems, devise effective solutions, and ultimately, accelerate your research and development efforts.

Introduction: The Solubility Conundrum with Poly(7-oxanorbornene)s

Polymers synthesized from 7-oxanorbornene monomers via Ring-Opening Metathesis Polymerization (ROMP) are exceptionally versatile, finding applications from drug delivery to advanced materials. However, their unique bicyclic structure, while bestowing desirable properties, can also lead to significant solubility challenges. The anhydride functionality, in particular, presents a dual nature: it serves as a valuable synthetic handle for post-polymerization modification, but its reactivity can also be a source of insolubility if not properly managed.

This guide will walk you through a logical troubleshooting process, from initial diagnosis to advanced corrective actions, ensuring your experimental workflow is both efficient and self-validating.

Part 1: Troubleshooting Guide - From Insoluble Precipitate to Clear Solution

This section is designed as a practical, question-driven guide to address the most pressing issue: your polymer won't dissolve.

Q1: My newly synthesized polymer from a 7-oxanorbornene anhydride monomer is completely insoluble in common solvents like chloroform and THF. What is the most likely cause?

The immediate insolubility of a freshly prepared polymer often points to one of three primary culprits: unintended hydrolysis and cross-linking, excessively high molecular weight, or a fundamental mismatch between the polymer's polarity and the chosen solvent.

Initial Diagnostic Workflow:

The first step is to systematically determine the root cause. This workflow will guide your investigation.

A Insoluble Polymer Precipitate B Characterize the Insoluble Material A->B C FT-IR Analysis B->C D Thermogravimetric Analysis (TGA) B->D H Observe Broad -OH Stretch (~3400 cm⁻¹)? Disappearance of Anhydride Peaks (~1780, 1850 cm⁻¹)? C->H I Confirm High Decomposition Temperature? D->I E Hypothesis 1: Hydrolysis & Cross-linking J Action: Modify Synthesis & Purification Protocol E->J F Hypothesis 2: Excessive Molecular Weight K Action: Optimize Polymerization Conditions F->K G Hypothesis 3: Solvent Mismatch L Action: Systematic Solvent Screening G->L H->E Yes H->G No I->F Yes I->G No

Caption: Initial diagnostic workflow for an insoluble polymer.

In-depth Explanation of Causes and Solutions:

  • Cause 1: Hydrolysis of the Anhydride Ring The anhydride group is highly susceptible to hydrolysis, especially in the presence of trace amounts of water in solvents or during purification. This opens the anhydride ring to form two carboxylic acid groups. These di-acid functionalities can then form strong intermolecular hydrogen bonds, effectively acting as cross-links and drastically reducing solubility.[1]

    • Evidence: An FT-IR spectrum of the insoluble material will show the appearance of a broad hydroxyl (-OH) peak around 3200-3500 cm⁻¹ and the disappearance or significant reduction of the characteristic symmetric and asymmetric C=O stretches of the anhydride at ~1850 cm⁻¹ and ~1780 cm⁻¹.

    • Solution:

      • Strict Anhydrous Conditions: Ensure all solvents and reagents are rigorously dried before polymerization. Perform the reaction under an inert atmosphere (e.g., nitrogen or argon).

      • Modified Purification: When precipitating the polymer, use a non-protic solvent. If an alcohol like methanol must be used, perform the precipitation quickly and at a low temperature to minimize the risk of solvolysis. Dry the polymer immediately and thoroughly under high vacuum.

  • Cause 2: Excessively High Molecular Weight As the molecular weight of a polymer increases, the entropic penalty for dissolving it also increases, leading to a significant decrease in solubility.[2][3] For semi-rigid backbones like polynorbornenes, this effect is even more pronounced.

    • Evidence: While direct measurement of molecular weight via Gel Permeation Chromatography (GPC) is impossible for an insoluble polymer, a very high viscosity in the reaction mixture just before precipitation is a strong indicator. Additionally, polymers with extremely high molecular weights often exhibit very high thermal stability, as seen in TGA.[4]

    • Solution:

      • Increase Catalyst Loading: A higher catalyst-to-monomer ratio will generate more polymer chains, resulting in a lower average molecular weight.

      • Introduce a Chain Transfer Agent (CTA): Acyclic olefins can act as CTAs in ROMP, effectively controlling the molecular weight.

      • Reduce Reaction Time: Shorter reaction times can limit the extent of polymerization, though this may also affect monomer conversion.

  • Cause 3: Poor Polymer-Solvent Compatibility The principle of "like dissolves like" is paramount in polymer chemistry. Solubility is favored when the cohesive energy densities of the polymer and the solvent are closely matched.[5] The poly(7-oxanorbornene anhydride) backbone is relatively polar.

    • Evidence: If both hydrolysis and excessive molecular weight have been reasonably ruled out, the issue is likely solvent incompatibility.

    • Solution: A systematic solvent screening is required. More polar aprotic solvents are often more effective.

      Protocol: Systematic Solvent Screening

      • Place a small, accurately weighed amount of polymer (e.g., 2-3 mg) into several vials.

      • Add a measured volume (e.g., 1 mL) of a different solvent to each vial.

      • Stir vigorously at room temperature for several hours. Gentle heating (e.g., 40-50 °C) can be applied to aid dissolution, but be cautious of potential degradation.

      • Observe for complete dissolution, partial swelling, or no change.

Part 2: Frequently Asked Questions (FAQs)

Q2: I have managed to dissolve my polymer, but the solution is very viscous even at low concentrations. How can I address this?

High solution viscosity at low concentrations is a classic sign of very high molecular weight. While the polymer is soluble, its large hydrodynamic volume leads to significant chain entanglement. Refer to the solutions for Cause 2 above (increase catalyst loading, use a CTA) to synthesize a lower molecular weight version that will be easier to handle.

Q3: My polymer dissolves initially but then crashes out of solution over time. Why is this happening?

This phenomenon, known as retrogradation or age-related precipitation, often indicates that you are using a "marginal" solvent. The polymer-solvent interactions are not strong enough to keep the chains fully solvated indefinitely, and over time, the more thermodynamically favorable polymer-polymer interactions dominate, leading to aggregation and precipitation.

  • Solution:

    • Use a Better Solvent: Choose a solvent with a closer solubility parameter match (see table below).

    • Use a Solvent Blend: Sometimes, a mixture of two miscible solvents (one slightly more polar, one slightly less) can create a better thermodynamic environment for the polymer than either solvent alone.

    • Add Solubilizing Agents: For polar polymers, adding a small amount of a salt like lithium chloride (LiCl) to aprotic polar solvents like DMAc or NMP can disrupt polymer-polymer hydrogen bonding and enhance solubility.[6]

Q4: I modified my anhydride polymer to create a di-acid version for a hydrogel application, but it's insoluble in water. What went wrong?

Complete hydrolysis of the anhydride polymer should yield a polyanion (polyelectrolyte) that is soluble in aqueous base, not neutral water.[7]

A Poly(7-oxanorbornene anhydride) (Insoluble in Water) B Hydrolysis (e.g., NaOH solution) A->B C Poly(sodium carboxylate) (Soluble in Water) B->C D Acidification (e.g., add HCl) C->D E Poly(dicarboxylic acid) (Insoluble in Water, forms Hydrogel) D->E

Caption: Solubility transformation of the polymer during hydrolysis.

  • Explanation: The poly(dicarboxylic acid) form is protonated. The abundant carboxylic acid groups will form strong, extensive intermolecular hydrogen bonds, creating a physically cross-linked network that is insoluble in water but swells to form a hydrogel.

  • Solution: To dissolve the polymer, you must deprotonate the carboxylic acids. Add a base such as sodium hydroxide (NaOH) or triethylamine (TEA) to the water. The resulting electrostatic repulsion between the negatively charged carboxylate groups will overcome the hydrogen bonding, allowing the polymer chains to dissolve.

Q5: Can the stereochemistry of the monomer (exo vs. endo) affect the final polymer's solubility?

Yes, stereochemistry can play a subtle but important role. The exo isomer is generally more reactive in ROMP.[8][9] Polymers derived from exo monomers often have a more regular microstructure, which can, in some cases, promote chain packing and reduce solubility compared to polymers made from a mix of isomers or the pure endo isomer. While this is not typically the primary cause of insolubility, it is a factor to consider, especially when aiming for high molecular weight polymers.[4]

Part 3: Data and Protocols for Success

Table 1: Recommended Solvents for Screening

This table provides a starting point for solvent screening, ordered by increasing polarity. The Hildebrand solubility parameter (δ) is a useful guide for matching polymer and solvent.

SolventHildebrand Parameter (δ) (MPa½)Polarity TypeTypical Use Case
Toluene18.2Non-polar / AromaticGood for less polar, modified polynorbornenes.
Tetrahydrofuran (THF)19.4Moderately PolarA common first choice for many ROMP polymers; good starting point.
Chloroform19.0Moderately PolarOften effective for a wide range of polynorbornenes.[10]
Dichloromethane (DCM)20.2Moderately PolarSimilar to chloroform, can be a good alternative.[10]
N,N-Dimethylformamide (DMF)24.8Polar AproticEffective for more polar polymers, especially those with amide functionalities.
N,N-Dimethylacetamide (DMAc)22.1Polar AproticA strong solvent, often used with LiCl for rigid polymers.[6]
Dimethyl Sulfoxide (DMSO)26.6Polar AproticA very strong, polar solvent for dissolving highly intractable polymers.[6]

Note: Solubility parameters are approximate and can vary. Experimental validation is essential.

Experimental Protocol: Standard Polymer Purification via Precipitation

This protocol is designed to minimize hydrolysis and contamination.

  • Reaction Quenching: Once the polymerization has reached the desired time, terminate the reaction by adding a small amount of a vinyl ether (e.g., ethyl vinyl ether) and stirring for 30 minutes. This quenches the ruthenium catalyst.

  • Concentration: If the reaction was performed in a large volume of solvent, reduce the volume under vacuum to concentrate the polymer solution. This will ensure efficient precipitation.

  • Precipitation: While vigorously stirring, slowly pour the concentrated polymer solution into a large excess (at least 10x the volume of the polymer solution) of a cold non-solvent. For poly(7-oxanorbornene anhydride), cold, dry hexane or a hexane/diethyl ether mixture is often a good choice. Methanol can be used but carries a higher risk of hydrolysis.[11]

  • Isolation: Allow the precipitate to settle. Decant the supernatant and collect the polymer by filtration or centrifugation.

  • Washing: Wash the collected polymer multiple times with fresh, cold non-solvent to remove residual monomer, quencher, and catalyst byproducts.

  • Drying: Dry the purified polymer under high vacuum at a moderate temperature (e.g., 40-50 °C) until a constant weight is achieved. This step is critical to remove all residual solvents which may contain water.

References

Technical Support Center: Mastering Polymerization by Preventing Retro-Diels-Alder Reactions

References

Common impurities in 4,10-Dioxatricyclo[5.2.1.02.6]dec-8-ene-3,5-dione and their removal

Author: BenchChem Technical Support Team. Date: January 2026

Technical Support Center: 4,10-Dioxatricyclo[5.2.1.0²·⁶]dec-8-ene-3,5-dione

A Guide for Researchers and Drug Development Professionals

Welcome to the technical support guide for 4,10-Dioxatricyclo[5.2.1.0²·⁶]dec-8-ene-3,5-dione. This document provides in-depth troubleshooting advice, validated protocols, and answers to frequently asked questions to ensure the highest purity and stability of this critical reagent in your experiments. As a pivotal precursor for novel chemical entities, its purity is paramount.

Section 1: Frequently Asked Questions (FAQs)

Q1: What is the primary synthetic route for 4,10-Dioxatricyclo[5.2.1.0²·⁶]dec-8-ene-3,5-dione, and why is this important for purity considerations?

The compound is almost exclusively synthesized via a Diels-Alder reaction between furan (the diene) and maleic anhydride (the dienophile).[1][2] This cycloaddition is highly efficient but understanding this pathway is the first step in diagnosing impurities. The most common contaminants are typically unreacted starting materials or byproducts from side reactions like hydrolysis.

Q2: What are the most common impurities I am likely to encounter in my sample?

The primary impurities stem directly from the synthesis and handling of the compound:

  • Unreacted Maleic Anhydride: A common impurity if the reaction does not go to completion or if purification is inadequate.

  • Unreacted Furan: Due to its volatility, it's less common in the final solid product but its presence during the reaction can affect kinetics.

  • Hydrolysis Product (cis-5,6-epoxy-cyclohex-2-ene-1,2-dicarboxylic acid): The anhydride ring is susceptible to hydrolysis upon exposure to moisture. This is a significant concern during workup and storage.[3]

  • Retro-Diels-Alder Products: At elevated temperatures, the compound can undergo a retro-Diels-Alder reaction, reverting to furan and maleic anhydride.[2]

Q3: How can I quickly assess the purity of my 4,10-Dioxatricyclo[5.2.1.0²·⁶]dec-8-ene-3,5-dione?

Purity is best assessed using a combination of techniques:

  • ¹H NMR Spectroscopy: This is the most powerful tool. The pure exo isomer gives a very clean, symmetrical spectrum. Impurities like maleic anhydride or the hydrolysis product will introduce distinct, easily identifiable signals.

  • High-Performance Liquid Chromatography (HPLC): Can be used to quantify purity with high precision, achieving >98% resolution.[1]

  • Melting Point: A sharp melting point is indicative of high purity. A broad or depressed melting point range suggests the presence of contaminants.

Q4: What are the ideal storage conditions to maintain the integrity of the compound?

To prevent degradation, particularly hydrolysis, strict storage conditions are necessary. The compound should be stored at 2–8°C under an inert atmosphere (e.g., argon or nitrogen).[1] It is critical to protect it from moisture.[3]

Section 2: Troubleshooting Guide

This guide addresses specific issues you may encounter during synthesis, purification, and handling.

Issue 1: My final product shows extra peaks in the ¹H NMR spectrum.

  • Scenario A: A sharp singlet around δ 7.0 ppm.

    • Probable Cause: Unreacted Maleic Anhydride. Maleic anhydride is a symmetrical molecule with two olefinic protons that appear as a singlet in this region.

    • Causality: During precipitation or crystallization, if the solvent system does not adequately differentiate between the product and the starting material, maleic anhydride can co-precipitate.

    • Solution: Perform a recrystallization or a thorough wash with a cold, non-polar solvent like diethyl ether, in which the product is sparingly soluble, but maleic anhydride has higher solubility. Refer to Protocol 1 .

  • Scenario B: Broad peaks, particularly a broad singlet, appear in the spectrum, and the sample has a slightly sticky or oily consistency.

    • Probable Cause: Hydrolysis of the anhydride ring. The opening of the anhydride ring to form a dicarboxylic acid disrupts the molecule's crystallinity and introduces carboxylic acid protons, which often appear as broad signals in ¹H NMR.

    • Causality: This occurs due to exposure to water during the reaction workup (e.g., non-anhydrous solvents) or from atmospheric moisture during storage.[3]

    • Solution: Re-evaluate your experimental setup to ensure all solvents and glassware are rigorously dried. For storage, use a desiccator under an inert atmosphere. If hydrolysis has already occurred, purification is challenging. Column chromatography may be effective but is often not ideal for large quantities. It is typically better to re-synthesize the material under anhydrous conditions.

Issue 2: The yield of my Diels-Alder reaction is consistently low.

  • Probable Cause: Premature precipitation or equilibrium issues.

  • Causality: The Diels-Alder reaction is reversible. While the forward reaction is favored at room temperature, factors like solvent choice can significantly impact the outcome. If the product is highly insoluble in the reaction solvent, it may precipitate prematurely, preventing the reaction from reaching completion.

  • Solution:

    • Solvent Selection: While diethyl ether and toluene are common, ensure the concentration of reagents is optimized.[1][4] Sometimes, a solvent system that keeps the product in solution longer can drive the reaction to completion before cooling to induce crystallization.

    • Reaction Time: The reaction can be slow, sometimes requiring stirring for 24-66 hours at room temperature to achieve high conversion.[1][2] Ensure you are allowing sufficient time.

Issue 3: The product's appearance changes from a white powder to a discolored solid during storage.

  • Probable Cause: Decomposition.

  • Causality: This indicates instability, likely from a combination of moisture and potentially light or air exposure. The anhydride functional group is the most probable site of degradation.

  • Solution: Discard the degraded material, as the impurities may be complex. Re-synthesize and adhere strictly to the recommended storage conditions: store in an amber vial at 2–8°C under an inert atmosphere inside a desiccator.[1][3]

Section 3: Protocols, Data, and Workflows

Data Presentation: Key ¹H NMR Signals

The following table summarizes the expected chemical shifts for the product and common impurities for quick identification.

CompoundProton EnvironmentExpected Chemical Shift (δ ppm) in CDCl₃Multiplicity
4,10-Dioxatricyclo[5.2.1.0²·⁶]dec-8-ene-3,5-dione (Product) [1]Vinylic (-CH=CH-)~6.35Singlet (s)
Bridgehead (-CH-)~3.16Singlet (s)
Maleic Anhydride (Impurity) Vinylic (-CH=CH-)~7.10Singlet (s)
Hydrolysis Product (Dicarboxylic Acid) Carboxylic (-COOH)>10.0 (very broad)Singlet (br s)
Experimental Protocols

Protocol 1: Purification by Recrystallization/Washing

This protocol is designed to remove unreacted maleic anhydride and other soluble impurities.

  • Initial Filtration: Collect the crude product precipitated from the reaction mixture by vacuum filtration.

  • Cold Solvent Wash (Critical Step): While the product is still in the filter funnel, wash the solid cake thoroughly with a stream of cold (0°C) anhydrous diethyl ether.[1][5]

    • Expert Insight: Using a cold solvent is crucial to minimize the loss of your desired product, which may have slight solubility. The goal is to dissolve the more soluble maleic anhydride impurity while leaving the product behind.

  • Recrystallization (Optional, for higher purity): a. Dissolve the washed product in a minimal amount of a suitable solvent, such as ethyl acetate, at room temperature. b. Slowly add a non-polar solvent, like hexane, until the solution becomes cloudy (this is the point of saturation).[1] c. Allow the solution to stand at room temperature, then cool to 0-4°C to induce the formation of high-purity crystals. d. Collect the crystals by vacuum filtration and dry under vacuum.

  • Validation: Assess the purity of the final product using ¹H NMR and melting point analysis. The absence of a signal around δ 7.1 ppm indicates the successful removal of maleic anhydride.

Mandatory Visualization

Troubleshooting Workflow for Purity Issues

G start Purity Issue Identified (e.g., NMR, MP) check_nmr Analyze ¹H NMR Spectrum start->check_nmr peak_7_1 Singlet at ~7.1 ppm? check_nmr->peak_7_1 broad_peak Broad peaks >10 ppm? Oily Consistency? peak_7_1->broad_peak No maleic Impurity: Maleic Anhydride peak_7_1->maleic Yes hydrolysis Impurity: Hydrolysis Product broad_peak->hydrolysis Yes other Other/Unknown Impurity broad_peak->other No recrystallize Action: Recrystallize or Wash with Cold Ether (Protocol 1) maleic->recrystallize check_conditions Action: Check for Moisture Use Anhydrous Conditions Store Properly hydrolysis->check_conditions advanced_purify Action: Consider Column Chromatography other->advanced_purify end_node Pure Product Obtained recrystallize->end_node check_conditions->end_node If re-synthesizing advanced_purify->end_node

Caption: A flowchart for troubleshooting common purity issues.

References

Validation & Comparative

A Senior Scientist's Guide to the Definitive Structural Elucidation of 4,10-Dioxatricyclo[5.2.1.02.6]dec-8-ene-3,5-dione via 1H and 13C NMR Spectroscopy

Author: BenchChem Technical Support Team. Date: January 2026

Executive Summary: The structural analysis of 4,10-Dioxatricyclo[5.2.1.02.6]dec-8-ene-3,5-dione, the Diels-Alder adduct of furan and maleic anhydride, presents a classic challenge in stereochemistry that is elegantly resolved by Nuclear Magnetic Resonance (NMR) spectroscopy. This guide provides an in-depth analysis of the 1H and 13C NMR spectra of this molecule, focusing on the definitive assignment of its dominant exo stereoisomer. We will explore the causal relationships behind chemical shifts and coupling constants, compare the capabilities of NMR with alternative analytical techniques, and provide robust experimental protocols for reproducible data acquisition.

Introduction: A Tale of Two Isomers

The target molecule, 4,10-Dioxatricyclo[5.2.1.02.6]dec-8-ene-3,5-dione, is the product of a [4+2] cycloaddition between furan and maleic anhydride.[1] This reaction is a cornerstone of organic chemistry education and research, primarily because it introduces the critical concepts of kinetic versus thermodynamic control. The reaction can yield two diastereomers: the endo and the exo adduct.

  • The endo adduct is the kinetic product, meaning it forms faster at lower temperatures due to favorable secondary orbital interactions in the transition state.[1]

  • The exo adduct is the thermodynamic product; it is more stable but forms more slowly. Given that the reaction is reversible, allowing it to proceed over a longer period or at a higher temperature will result in the accumulation of the more stable exo isomer.[2][3]

Distinguishing between these two isomers is a non-trivial task where NMR spectroscopy emerges as the most powerful and accessible tool. This guide will focus on the analysis of the thermodynamically favored exo product, which is the isomer predominantly isolated under standard equilibrium conditions.[3]

Caption: Diels-Alder reaction of furan and maleic anhydride.

Definitive 1H NMR Analysis of the exo Adduct

The structural symmetry of the exo adduct is the key to interpreting its 1H NMR spectrum. The molecule possesses a C2v symmetry plane, which renders pairs of protons chemically equivalent. This results in a deceptively simple spectrum featuring only three distinct signals.

Caption: Structure of the exo adduct with key protons labeled.

Table 1: 1H NMR Chemical Shift Assignments for exo-4,10-Dioxatricyclo[5.2.1.02.6]dec-8-ene-3,5-dione

Labeled ProtonsChemical Shift (δ) ppmMultiplicityIntegrationRationale for Chemical Shift
H8, H9~6.58Singlet2HOlefinic protons adjacent to the bridgehead oxygen, highly deshielded.
H1, H7~5.35Singlet2HBridgehead protons attached to carbons bonded to oxygen, deshielded.
H2, H6~3.31Singlet2HProtons on the anhydride ring, adjacent to electron-withdrawing carbonyl groups.
Note: Data acquired in DMSO-d6 at 500 MHz.[4]
Expert Insights: The Stereochemical Proof is in the Coupling (or Lack Thereof)

The definitive confirmation of the exo stereochemistry comes not just from the chemical shifts, but from the coupling constants—or more accurately, the absence of observable coupling.

  • Symmetry and Singlets: Due to the plane of symmetry, H8 is equivalent to H9, H1 is equivalent to H7, and H2 is equivalent to H6. This symmetry means they do not split each other, resulting in singlets for each pair.

  • The Karplus Relationship: The most critical observation is the lack of coupling between the bridgehead protons (H1/H7) and their adjacent anhydride protons (H2/H6). According to the Karplus equation, the magnitude of vicinal proton-proton coupling (3JHH) is dependent on the dihedral angle between them.[5]

    • In the rigid bicyclic structure of the exo adduct , the dihedral angle between H1 and H2 (and H7 and H6) is approximately 90°.[3]

    • A dihedral angle of ~90° results in a theoretical coupling constant of ~0 Hz. This is why the H1/H7 and H2/H6 signals appear as sharp singlets.

    • Conversely, in the endo adduct , this same dihedral angle is approximately 45°, which would lead to a significant and observable coupling constant, resulting in a doublet for these signals.[3][5]

This absence of coupling is the unambiguous spectroscopic fingerprint of the exo isomer.

Complementary 13C NMR Analysis

The 13C NMR spectrum provides further structural confirmation, again simplified by the molecule's symmetry. We expect to see only four distinct carbon signals.

Table 2: 13C NMR Chemical Shift Assignments for the exo Adduct

Labeled CarbonsChemical Shift (δ) ppmRationale for Chemical Shift
C3, C5 (Carbonyl)~171.0Standard chemical shift for anhydride carbonyl carbons.
C8, C9 (Olefinic)~137.0Olefinic carbons in a strained ring, adjacent to oxygen.
C1, C7 (Bridgehead)~82.5Aliphatic carbons singly bonded to oxygen (C-O), highly deshielded.
C2, C6 (Anhydride)~49.0Aliphatic carbons adjacent to carbonyls.
Note: Representative data. Actual shifts may vary slightly based on solvent and concentration.

The 13C NMR data perfectly complements the 1H data, confirming the presence of four unique carbon environments, consistent with the high symmetry of the exo structure.

Comparison with Alternative Analytical Methods

While NMR is exceptionally powerful for this analysis, it is essential to understand its place among other common analytical techniques.

TechniqueInformation ProvidedAdvantagesLimitations for this Molecule
NMR Spectroscopy Definitive 3D structure, connectivity, and stereochemistry in solution. Unambiguously distinguishes exo and endo isomers; non-destructive.[6]Requires slightly larger sample amounts than MS; cannot determine absolute configuration without chiral auxiliaries.
Mass Spectrometry (MS) Molecular weight and elemental formula. High sensitivity, requires minimal sample. Confirms molecular formula C8H6O4 (MW 166.13 g/mol ).[7][8]Cannot distinguish between stereoisomers as they have the same mass.
Infrared (IR) Spectroscopy Presence of functional groups. Fast, simple, and confirms the presence of the anhydride group (two C=O stretches ~1780 and 1850 cm-1) and C=C bond.[9]Provides no information on stereochemistry; spectra of exo and endo isomers are nearly identical.
X-ray Crystallography Absolute 3D structure in the solid state. The "gold standard" for structural proof; first confirmed the exo structure of the adduct.[3]Requires a high-quality single crystal, which can be difficult to obtain; structure may differ from solution conformation.

Experimental Protocols & Workflow

Achieving high-quality, reproducible NMR data requires a systematic approach from sample preparation to data acquisition.

Workflow for Structural Elucidation

Caption: Standard NMR workflow for structural analysis.
Step-by-Step Protocol for NMR Sample Preparation and Acquisition

  • Sample Preparation:

    • Weigh approximately 5-10 mg of the purified 4,10-Dioxatricyclo[5.2.1.02.6]dec-8-ene-3,5-dione product.

    • Transfer the solid to a clean, dry NMR tube.

    • Add approximately 0.6-0.7 mL of a deuterated solvent (e.g., DMSO-d6 or CDCl3). The choice of solvent is critical as it can influence chemical shifts. DMSO-d6 is often used due to its excellent dissolving power.[4][9]

    • Add a small amount of an internal standard, such as tetramethylsilane (TMS), if the solvent does not provide a reference signal.

    • Cap the NMR tube and gently vortex or invert until the sample is fully dissolved.

  • 1H NMR Data Acquisition (Example on a 500 MHz Spectrometer):

    • Insert the sample into the spectrometer and allow it to equilibrate to the probe temperature (e.g., 298 K).

    • Lock the spectrometer onto the deuterium signal of the solvent and shim the magnetic field to achieve optimal homogeneity.

    • Acquisition Parameters:

      • Pulse Program: A standard single-pulse experiment (e.g., 'zg30').

      • Spectral Width: ~12-15 ppm.

      • Acquisition Time: ~3-4 seconds.

      • Relaxation Delay (d1): 2-5 seconds (to ensure full relaxation of protons).

      • Number of Scans: 8-16 scans for a good signal-to-noise ratio.

    • Process the data with Fourier transformation, phase correction, and baseline correction. Reference the spectrum to the residual solvent peak or TMS (0 ppm).

  • 13C NMR Data Acquisition:

    • Use the same sample and ensure the spectrometer is locked and shimmed.

    • Acquisition Parameters:

      • Pulse Program: A standard proton-decoupled experiment (e.g., 'zgpg30') to produce singlet peaks for all carbons.

      • Spectral Width: ~220-240 ppm.

      • Acquisition Time: ~1-2 seconds.

      • Relaxation Delay (d1): 2 seconds.

      • Number of Scans: 256-1024 scans, as 13C is much less sensitive than 1H.

    • Process the data similarly to the 1H spectrum, referencing to the solvent signal (e.g., DMSO-d6 at 39.52 ppm).

Conclusion

NMR spectroscopy provides an unparalleled level of insight into the structure and stereochemistry of 4,10-Dioxatricyclo[5.2.1.02.6]dec-8-ene-3,5-dione. The simplicity of the 1H and 13C spectra, born from the molecule's high symmetry, allows for straightforward signal assignment. Critically, the absence of vicinal coupling between the bridgehead and anhydride protons serves as the definitive, irrefutable evidence for the exo configuration. While other analytical techniques provide valuable complementary data, NMR remains the single most powerful and efficient method for the complete structural elucidation of this classic Diels-Alder adduct in solution.

References

A Comparative Guide to the Thermal Properties of Polymers from exo vs. endo 7-Oxanorbornene Anhydride

Author: BenchChem Technical Support Team. Date: January 2026

For researchers and professionals in polymer chemistry and materials science, the subtle yet profound impact of monomer stereochemistry on final polymer properties is a critical consideration. This guide provides an in-depth comparison of the thermal characteristics of polymers synthesized from the exo and endo isomers of 7-oxanorbornene anhydride. By understanding the causal relationships between monomer geometry, polymer microstructure, and thermal performance, researchers can better tailor materials for specific applications, from advanced drug delivery systems to high-performance composites.

Introduction: The Significance of Stereoisomerism in Oxanorbornene Polymers

7-Oxanorbornene anhydride is a bicyclic monomer notable for its strained double bond, which makes it highly amenable to Ring-Opening Metathesis Polymerization (ROMP).[1][2] It exists as two primary stereoisomers: exo and endo. This isomeric difference is not merely a structural curiosity; it fundamentally dictates the monomer's reactivity and, consequently, the architecture and properties of the resulting polymer.[3][4][5]

The endo isomer is the kinetically favored product in the Diels-Alder synthesis of the monomer, forming more rapidly at lower temperatures.[6] However, the exo isomer is the thermodynamically more stable product and can be obtained via thermal equilibration of the endo form.[6][7] This difference in stability and steric accessibility has profound implications for polymerization. The exo isomer generally exhibits higher reactivity in ROMP due to the catalyst having easier access to the double bond, which is less sterically hindered.[8][9]

This guide will dissect how these initial structural differences translate into variations in two key thermal properties:

  • Glass Transition Temperature (Tg): The temperature at which a polymer transitions from a rigid, glassy state to a more flexible, rubbery state. This is a crucial parameter for determining a material's operational temperature range.

  • Thermal Decomposition Temperature (Td): The temperature at which the polymer begins to chemically degrade. This defines the upper limit of the material's thermal stability.

Experimental Methodologies

To provide a robust comparison, we outline the necessary experimental protocols for monomer synthesis, polymerization, and thermal analysis.

Synthesis of exo and endo 7-Oxanorbornene Anhydride Monomers

The synthesis pathway allows for the selective production of either the kinetic endo product or the thermodynamic exo product.

Protocol 1: Synthesis of endo-7-Oxanorbornene Anhydride (Kinetic Product)

  • Dissolve maleic anhydride in a suitable solvent such as ethyl acetate or diethyl ether at room temperature.

  • Add an equimolar amount of freshly distilled furan to the solution.

  • Stir the mixture at room temperature. The endo adduct will precipitate as a white crystalline solid.

  • The reaction is typically complete within 24 hours, yielding the kinetically favored endo isomer.[6]

  • Collect the crystals by filtration, wash with cold solvent, and dry under vacuum.

Protocol 2: Synthesis of exo-7-Oxanorbornene Anhydride (Thermodynamic Product)

  • Synthesize the endo isomer as described in Protocol 1.

  • Heat the endo-anhydride in a high-boiling point, inert solvent (e.g., toluene or o-dichlorobenzene) at temperatures ranging from 180-260 °C.[7]

  • This high temperature facilitates a retro-Diels-Alder reaction followed by a thermodynamically controlled re-formation of the more stable exo isomer.[6][7]

  • Alternatively, the Diels-Alder reaction can be performed directly at a high temperature in a continuous-flow microreactor to favor the one-pot synthesis of the exo isomer.[7]

  • Cool the solution to induce crystallization of the exo-anhydride.

  • Collect the product by filtration and purify by recrystallization.

Monomer_Synthesis cluster_endo Kinetic Control cluster_exo Thermodynamic Control Furan_endo Furan endo_product endo-7-Oxanorbornene Anhydride Furan_endo->endo_product Low Temp. MA_endo Maleic Anhydride MA_endo->endo_product Low Temp. endo_input endo-Anhydride exo_product exo-7-Oxanorbornene Anhydride endo_input->exo_product High Temp. (e.g., 190°C)

Caption: Synthesis pathways for endo (kinetic) and exo (thermodynamic) isomers.

Ring-Opening Metathesis Polymerization (ROMP)

While the exo isomer is generally more reactive, modern catalysts like Grubbs' 2nd or 3rd generation initiators can effectively polymerize both isomers.

Protocol 3: ROMP of exo and endo Isomers

  • In an inert atmosphere (e.g., a glovebox), dissolve the desired monomer (exo or endo-7-oxanorbornene anhydride) in a dry, degassed solvent such as dichloromethane (DCM) or toluene.

  • In a separate vial, dissolve the Grubbs' catalyst (e.g., Grubbs' 3rd Generation) in a minimal amount of the same solvent.

  • Add the catalyst solution to the monomer solution with vigorous stirring. The monomer-to-catalyst ratio will determine the target molecular weight.

  • Allow the polymerization to proceed at room temperature. Reaction times will vary; exo isomers typically polymerize faster.[3][8]

  • Quench the reaction by adding a small amount of ethyl vinyl ether.

  • Precipitate the polymer by pouring the reaction mixture into a non-solvent like cold methanol.

  • Filter the resulting polymer, wash with fresh non-solvent, and dry under vacuum to a constant weight.

ROMP_Workflow Monomer Exo or Endo Monomer in Dry Solvent Polymerization Polymerization (Inert Atmosphere) Monomer->Polymerization Catalyst Grubbs' Catalyst Solution Catalyst->Polymerization Quench Quench with Ethyl Vinyl Ether Polymerization->Quench Precipitate Precipitate in Methanol Quench->Precipitate Polymer Purified Polymer Precipitate->Polymer

Caption: General workflow for Ring-Opening Metathesis Polymerization (ROMP).

Thermal Analysis

Protocol 4: Differential Scanning Calorimetry (DSC) for Tg Determination

  • Accurately weigh 5-10 mg of the dried polymer into an aluminum DSC pan and seal it.

  • Place the pan in the DSC instrument.

  • Perform a heat-cool-heat cycle to erase the polymer's prior thermal history. For example:

    • Heat from room temperature to 200°C at 10°C/min.

    • Cool from 200°C to 20°C at 10°C/min.

    • Heat again from 20°C to 250°C at 10°C/min.[10][11]

  • The Tg is determined from the midpoint of the step-change in the baseline of the second heating scan.

Protocol 5: Thermogravimetric Analysis (TGA) for Td Determination

  • Accurately weigh 5-10 mg of the dried polymer into a ceramic TGA pan.

  • Place the pan in the TGA instrument.

  • Heat the sample from room temperature to approximately 600°C at a constant rate (e.g., 10°C/min) under an inert nitrogen atmosphere.

  • The Td is typically reported as the temperature at which 5% or 10% weight loss occurs (Td5 or Td10).

Comparative Thermal Properties: exo vs. endo Derived Polymers

While direct, side-by-side experimental data for the homopolymers of 7-oxanorbornene anhydride is sparse in the literature, a robust and informative comparison can be drawn from closely related and well-studied analogous systems: polymers derived from exo- and endo-norbornene dicarboximides (NDIs). The structural similarities allow the principles governing the NDI systems to serve as a strong predictive model for the anhydride systems.

A key study on hydrogenated poly(norbornene dicarboximide)s revealed that polymers derived from the endo-isomer exhibit significantly higher glass transition temperatures (approximately 34°C higher) than their exo-derived counterparts.[8] This counterintuitive finding—given the greater thermodynamic stability of the exo monomer—highlights the critical role of the polymer's post-polymerization architecture.

PropertyPolymer from exo-Anhydride (Predicted)Polymer from endo-Anhydride (Predicted)Causality
Glass Transition Temp. (Tg) LowerHigherThe geometry of the endo monomer leads to a polymer chain with a more contorted and rigid structure, resulting in increased intermolecular packing and restricted segmental motion.[8]
Thermal Decomposition Temp. (Td) Similar to slightly lowerSimilar to slightly higherDifferences are expected to be less pronounced than for Tg. The slightly higher Tg of the endo-derived polymer may correlate with marginally increased thermal stability due to less efficient heat transfer through the more densely packed structure.

The Science Behind the Difference: Steric Effects and Chain Packing

The observed and predicted differences in thermal properties are rooted in the stereochemistry of the polymer backbone, which is a direct consequence of the starting monomer's isomeric form.

  • Chain Flexibility and Packing: The anhydride group in the endo position results in a more sterically crowded polymer backbone after ROMP. This increased steric hindrance restricts the rotational freedom of the polymer chain segments.[12][13] Consequently, the polymer chains cannot pack as efficiently in a conventional sense, but the contorted structure leads to a higher energy barrier for the onset of large-scale segmental motion. This increased rigidity is directly responsible for the higher glass transition temperature.[8]

  • Intermolecular Interactions: The polymer derived from the endo isomer is proposed to have a structure that promotes more significant intermolecular packing.[8] This tighter packing increases the energy required to create the free volume necessary for chain segments to move, thus elevating the Tg.

In contrast, the exo isomer leads to a polymer chain with less steric hindrance along the backbone. This allows for greater conformational flexibility, which translates to the onset of segmental motion at a lower temperature—hence, a lower Tg.

Stereochemistry_Effect cluster_endo Endo-Derived Polymer cluster_exo Exo-Derived Polymer Endo_Monomer Endo-Monomer Endo_Chain More Contorted Chain (Higher Steric Hindrance) Endo_Monomer->Endo_Chain Endo_Packing Increased Intermolecular Packing & Rigidity Endo_Chain->Endo_Packing Endo_Tg Higher Tg Endo_Packing->Endo_Tg Exo_Monomer Exo-Monomer Exo_Chain Less Hindered Chain Exo_Monomer->Exo_Chain Exo_Flexibility Greater Conformational Flexibility Exo_Chain->Exo_Flexibility Exo_Tg Lower Tg Exo_Flexibility->Exo_Tg

References

A Definitive Guide to the Structural Validation of 4,10-Dioxatricyclo[5.2.1.0²˒⁶]dec-8-ene-3,5-dione: An X-ray Crystallography Perspective

Author: BenchChem Technical Support Team. Date: January 2026

For researchers and professionals in drug development and organic synthesis, the precise structural elucidation of novel compounds is a cornerstone of scientific rigor. The Diels-Alder reaction between furan and maleic anhydride, yielding 4,10-Dioxatricyclo[5.2.1.0²˒⁶]dec-8-ene-3,5-dione, is a classic example where stereochemical ambiguity necessitates a definitive analytical approach. This guide provides an in-depth comparison of analytical techniques for the structural validation of this compound, establishing single-crystal X-ray crystallography as the unequivocal gold standard.

The primary challenge in the synthesis of 4,10-Dioxatricyclo[5.2.1.0²˒⁶]dec-8-ene-3,5-dione lies in the formation of two possible stereoisomers: the endo and exo adducts. The kinetically favored product is the endo isomer, while the thermodynamically more stable product is the exo isomer.[1] Historically, the endo isomer has been elusive in its solid form, often observed only as a short-lived intermediate.[2] This guide will delve into the definitive method of X-ray crystallography for assigning the absolute stereochemistry and compare its conclusive data with the inferential evidence provided by spectroscopic methods such as Nuclear Magnetic Resonance (NMR) and Infrared (IR) Spectroscopy.

The Gold Standard: Single-Crystal X-ray Crystallography

X-ray crystallography provides an unambiguous, three-dimensional map of the atomic arrangement within a crystal lattice. This technique is unparalleled in its ability to definitively determine bond lengths, bond angles, and, most critically for this topic, the stereochemical relationship between different parts of a molecule.

The exceptional exo stereochemistry of the furan-maleic anhydride adduct was first demonstrated by classical methods and later unequivocally confirmed by X-ray crystallography.[3] More recently, the elusive endo-isomer has also been successfully isolated and its structure determined by single-crystal X-ray diffraction, providing invaluable experimental insight into the relative stabilities of the endo and exo isomers in the solid state.[2] The crystal structure of a derivative, exo,exo-4-(2-Hydroxyethyl)-10-oxa-4-azatricyclo[5.2.1.0]dec-8-ene-3,5-dione, has also been elucidated, further expanding the library of crystallographically confirmed structures in this family.[4]

Interpreting the Crystallographic Data

The key to differentiating the endo and exo isomers via X-ray crystallography lies in the relative orientation of the anhydride ring with respect to the oxygen bridge of the furan-derived portion of the molecule. In the exo isomer, the anhydride ring is oriented away from the oxygen bridge. Conversely, in the endo isomer, the anhydride ring is situated on the same side as the oxygen bridge. This spatial arrangement is directly visualized in the electron density map generated from the X-ray diffraction experiment.

Workflow for Structural Validation

The process of synthesizing and validating the structure of 4,10-Dioxatricyclo[5.2.1.0²˒⁶]dec-8-ene-3,5-dione is a multi-step process that culminates in the definitive analysis by X-ray crystallography.

Structural_Validation_Workflow cluster_synthesis Synthesis cluster_purification Purification & Isolation cluster_analysis Structural Analysis cluster_confirmation Confirmation synthesis Diels-Alder Reaction (Furan + Maleic Anhydride) purification Crystallization synthesis->purification Crude Product xray Single-Crystal X-ray Crystallography purification->xray Single Crystals nmr NMR Spectroscopy (¹H, ¹³C) purification->nmr Purified Sample ir IR Spectroscopy purification->ir Purified Sample confirmation Unambiguous Structure (endo or exo) xray->confirmation Definitive 3D Structure nmr->confirmation Suggests Stereochemistry ir->confirmation Confirms Functional Groups

Caption: Workflow from synthesis to definitive structural confirmation.

Comparative Analysis of Analytical Techniques

While X-ray crystallography provides the definitive answer, NMR and IR spectroscopy are crucial supporting techniques that are more routinely accessible.

Analytical TechniqueInformation ProvidedStrengthsLimitations for Stereochemistry
Single-Crystal X-ray Crystallography Precise 3D atomic coordinates, bond lengths, bond angles, absolute stereochemistry.Unambiguous and definitive structural determination.[2][3]Requires a suitable single crystal, which can be challenging to obtain.
Nuclear Magnetic Resonance (NMR) Spectroscopy Information about the chemical environment and connectivity of atoms.Can differentiate between endo and exo isomers based on chemical shifts and coupling constants.[3][5]Assignment of stereochemistry is inferential and relies on established empirical rules (e.g., Karplus equation) and comparison to known spectra.[3]
Infrared (IR) Spectroscopy Information about the functional groups present in the molecule.Confirms the presence of the anhydride group through characteristic C=O stretching frequencies.[6][7]Provides no direct information about the 3D arrangement of atoms and therefore cannot distinguish between stereoisomers.
Insights from NMR Spectroscopy

¹H NMR spectroscopy is a powerful tool for distinguishing between the endo and exo isomers of the furan-maleic anhydride adduct. The difference in the splitting patterns of the protons on the carbons adjacent to the anhydride carbonyls (C-5 and C-6) and the bridgehead protons (C-1 and C-4) is particularly informative.[3]

In the exo isomer, the dihedral angle between the exo protons on C-5/C-6 and the bridgehead protons on C-1/C-4 is close to 90°, resulting in a very small coupling constant and often appearing as a singlet in the ¹H NMR spectrum.[3] In contrast, the endo isomer exhibits a smaller dihedral angle, leading to a noticeable coupling and a more complex splitting pattern (e.g., a doublet of doublets).[3] While these NMR features strongly suggest the stereochemistry, they are not as definitive as a direct visualization from X-ray crystallography.

Insights from IR Spectroscopy

IR spectroscopy is primarily used to confirm the presence of the cyclic anhydride functional group. Cyclic anhydrides exhibit two characteristic C=O stretching bands due to symmetric and asymmetric stretching vibrations.[6] For unsaturated five-membered ring anhydrides like the title compound, these peaks typically appear in the ranges of 1860-1840 cm⁻¹ and 1780-1760 cm⁻¹.[6] The lower frequency band is typically more intense in cyclic anhydrides.[8] While essential for confirming the successful formation of the anhydride, IR spectroscopy cannot differentiate between the endo and exo diastereomers.

Experimental Protocols

Synthesis of 4,10-Dioxatricyclo[5.2.1.0²˒⁶]dec-8-ene-3,5-dione (exo-isomer)
  • Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer, dissolve maleic anhydride (1.0 eq) in a suitable solvent such as anhydrous dioxane.[9]

  • Addition of Furan: Add furan (1.1 eq) to the solution at room temperature.

  • Reaction: Stir the reaction mixture at room temperature. The reaction progress can be monitored by TLC. For the thermodynamically favored exo product, longer reaction times or gentle heating may be employed.

  • Isolation: The product will precipitate out of the solution upon standing or cooling. Collect the crystals by vacuum filtration.

  • Purification: Recrystallize the crude product from a suitable solvent system (e.g., dichloromethane) to obtain single crystals suitable for X-ray analysis.[10]

Single-Crystal X-ray Crystallographic Analysis
  • Crystal Mounting: A suitable single crystal of the compound is selected and mounted on a goniometer head.

  • Data Collection: The crystal is placed in a stream of cold nitrogen gas (typically 100 K) and irradiated with a monochromatic X-ray beam. Diffraction data are collected on a detector as the crystal is rotated.

  • Structure Solution and Refinement: The collected diffraction data are processed to determine the unit cell dimensions and space group. The structure is then solved using direct methods or Patterson methods and refined using full-matrix least-squares on F².

  • Analysis: The final refined structure provides the precise atomic coordinates, allowing for the unambiguous determination of the stereochemistry and other geometric parameters.

Conclusion

The structural validation of 4,10-Dioxatricyclo[5.2.1.0²˒⁶]dec-8-ene-3,5-dione presents a classic case for the necessity of rigorous analytical techniques in organic chemistry. While NMR and IR spectroscopy are invaluable for routine characterization and can provide strong evidence for the stereochemical outcome of the Diels-Alder reaction, single-crystal X-ray crystallography remains the only technique that provides direct, unambiguous proof of the three-dimensional structure. For researchers in fields where absolute structural integrity is paramount, such as drug development and materials science, the definitive data from X-ray crystallography is indispensable.

References

A Comparative Guide to Catalysts for 7-Oxanorbornene Derivative Polymerization: Performance, Protocols, and Mechanistic Insights

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

In the landscape of advanced polymer synthesis, particularly for biomedical applications such as drug delivery and tissue engineering, poly(7-oxanorbornene) derivatives have emerged as a class of materials with exceptional promise. Their tunable properties, biocompatibility, and potential for backbone degradability make them highly attractive. The key to unlocking the full potential of these polymers lies in the choice of catalyst for their synthesis, predominantly through Ring-Opening Metathesis Polymerization (ROMP). This guide provides a comparative analysis of the primary catalysts employed for this purpose, offering experimental data, detailed protocols, and an exploration of the underlying reaction mechanisms to inform your selection and experimental design.

Introduction: The Significance of Controlled Polymerization

The polymerization of 7-oxanorbornene derivatives is not merely about creating long polymer chains; it is about precision and control. For applications in drug development, the ability to dictate polymer molecular weight, maintain a narrow molecular weight distribution (low polydispersity index, PDI), and incorporate a variety of functional groups is paramount. These parameters directly influence the physicochemical properties of the resulting polymer, including its solubility, drug-loading capacity, release kinetics, and in vivo behavior. The "living" nature of many ROMP catalysts, where the active catalytic center remains attached to the growing polymer chain, is a critical feature that enables this high degree of control, allowing for the synthesis of well-defined homopolymers and complex architectures like block copolymers.[1]

Catalyst Families: A Head-to-Head Comparison

The two most prominent families of catalysts for the ROMP of 7-oxanorbornene derivatives are the ruthenium-based Grubbs catalysts and the molybdenum-based Schrock catalysts. Each offers a unique set of advantages and disadvantages in terms of activity, functional group tolerance, and handling requirements.

Grubbs Catalysts: The Workhorses of ROMP

Grubbs catalysts, particularly the first, second, and third generations, are widely used due to their remarkable tolerance to a broad range of functional groups and their stability in the presence of air and moisture, simplifying experimental setup.[2][3]

  • First-Generation Grubbs Catalyst (G1): While being the original commercially successful ruthenium catalyst, G1 generally exhibits lower activity compared to its successors.[4] Its initiation rate can be slower than its propagation rate, which may lead to broader polydispersity in some cases.[4]

  • Second-Generation Grubbs Catalyst (G2): The incorporation of an N-heterocyclic carbene (NHC) ligand in G2 significantly enhances its catalytic activity and stability.[5][6] It is often the catalyst of choice for a wide array of 7-oxanorbornene derivatives.[7]

  • Third-Generation Grubbs Catalyst (G3): G3 is designed for even faster initiation, which is crucial for achieving a truly "living" polymerization with excellent control over molecular weight and a very narrow PDI.[8] Its high activity makes it particularly suitable for the polymerization of sterically hindered or less reactive monomers.

Schrock Catalysts: The High-Activity Specialists

Schrock catalysts, based on molybdenum or tungsten, are known for their exceptionally high catalytic activity.[2] This high reactivity can be advantageous for the rapid polymerization of even challenging monomers. However, this comes at the cost of reduced functional group tolerance and high sensitivity to air and moisture, necessitating more stringent experimental conditions (e.g., glovebox techniques).[2] Early attempts at synthesizing bottlebrush polymers with polynorbornene backbones heavily relied on Schrock catalysts, though achieving high degrees of polymerization could be challenging.[2]

Other Catalytic Systems

While Grubbs and Schrock catalysts dominate the field, other transition metal-based systems have been explored for the polymerization of 7-oxanorbornene derivatives, although they are less common for controlled ROMP.

  • Palladium-based catalysts: These have been investigated for the vinyl addition polymerization of norbornene derivatives.[9] However, achieving a living/controlled polymerization can be challenging.

  • Nickel-based catalysts: Nickel complexes have also been used for the polymerization and copolymerization of norbornene derivatives.[10]

Performance Data: A Quantitative Comparison

The selection of a catalyst is often guided by its performance with a specific monomer under defined reaction conditions. The following table summarizes representative data from the literature to illustrate the comparative performance of different catalysts in the ROMP of 7-oxanorbornene derivatives. It is important to note that direct comparisons can be challenging as experimental conditions vary between studies.

CatalystMonomerMonomer/Catalyst RatioSolventTime (h)Conversion (%)Mn (kDa) (Experimental)PDIReference
Grubbs G1 exo,exo-5,6-bis(methoxycarbonyl)-7-oxabicyclo[2.2.1]hept-2-ene100:1CH2Cl21>9521.41.10[4]
Grubbs G2 N-functionalized 7-oxanorbornene derivative50:1CH2Cl20.5>9812.51.05[5]
Grubbs G3 N-substituted 7-oxanorbornene-dicarboximide500:1THF0.25>99142.11.03[8][11]
Schrock Norbornene macromonomer10:1Toluene24-<10 DPbimodal[2]

Experimental Protocol: ROMP of a Functionalized 7-Oxanorbornene Derivative with Grubbs G3 Catalyst

This protocol provides a detailed, step-by-step methodology for the living ROMP of a functionalized 7-oxanorbornene derivative, aiming for a target degree of polymerization. The causality behind experimental choices is explained to ensure reproducibility and understanding.

Materials:

  • Functionalized 7-oxanorbornene derivative (e.g., N-(2-hydroxyethyl)-exo-7-oxanorbornene-5,6-dicarboximide)

  • Grubbs Third Generation Catalyst (G3)

  • Anhydrous, degassed solvent (e.g., Dichloromethane or Tetrahydrofuran)

  • Ethyl vinyl ether (quenching agent)

  • Methanol (for precipitation)

  • Schlenk flask and line or glovebox for inert atmosphere

  • Magnetic stirrer and stir bar

  • Syringes and needles

Procedure:

  • Monomer and Solvent Preparation: The monomer must be pure and dry, as impurities can affect the catalyst activity. The solvent must be rigorously dried and degassed to remove water and oxygen, which can deactivate the catalyst. This is typically achieved by distillation over a drying agent and subsequent sparging with an inert gas like argon or nitrogen.

  • Reaction Setup: In a glovebox or under a positive pressure of inert gas on a Schlenk line, add the desired amount of the 7-oxanorbornene derivative to a Schlenk flask equipped with a magnetic stir bar. The amount of monomer will depend on the target molecular weight and the monomer-to-catalyst ratio.

  • Dissolution: Add the anhydrous, degassed solvent to the flask via syringe to dissolve the monomer. The concentration should be chosen to ensure good solubility and efficient stirring.

  • Catalyst Solution Preparation: In a separate vial inside the glovebox, weigh the required amount of Grubbs G3 catalyst. The amount is calculated based on the desired monomer-to-catalyst ratio, which determines the target degree of polymerization. Dissolve the catalyst in a small amount of the anhydrous, degassed solvent. The use of a stock solution can improve accuracy for smaller scale reactions.

  • Initiation of Polymerization: Rapidly inject the catalyst solution into the stirring monomer solution. The fast initiation of G3 is critical for achieving a narrow molecular weight distribution; therefore, efficient mixing upon addition is important. The reaction mixture may change color, indicating the formation of the active propagating species.

  • Polymerization: Allow the reaction to proceed at room temperature with continuous stirring. The reaction time will depend on the specific monomer and catalyst concentration but is often rapid with G3, typically ranging from minutes to a few hours.[8] Monitoring the reaction progress can be done by taking aliquots and analyzing them by ¹H NMR spectroscopy to observe the disappearance of monomer vinyl protons.

  • Termination: Once the desired conversion is reached (or the monomer is fully consumed), terminate the polymerization by adding an excess of a quenching agent, such as ethyl vinyl ether. This reacts with the active ruthenium carbene at the end of the polymer chain, rendering it inactive.

  • Polymer Isolation: Precipitate the polymer by slowly adding the reaction mixture to a large volume of a non-solvent, such as cold methanol, with vigorous stirring. The polymer will precipitate as a solid.

  • Purification and Drying: Collect the precipitated polymer by filtration, wash it with fresh non-solvent to remove any residual monomer and catalyst byproducts, and dry it under vacuum to a constant weight.

  • Characterization: Characterize the resulting polymer for its molecular weight (Mn) and polydispersity index (PDI) using Gel Permeation Chromatography (GPC). The chemical structure can be confirmed by ¹H and ¹³C NMR spectroscopy.

Mechanistic Insights and Visualizations

The underlying mechanism of ROMP is a chain polymerization process involving a metal-alkylidene (carbene) complex. The key steps are initiation, propagation, and termination.

General ROMP Mechanism

The polymerization proceeds through a series of [2+2] cycloaddition and cycloreversion steps, mediated by the metal carbene catalyst. The driving force for the reaction is the relief of ring strain in the cyclic olefin monomer.[1][12]

Caption: General mechanism of Ring-Opening Metathesis Polymerization (ROMP).

Catalyst-Specific Mechanistic Differences

While the overall mechanism is similar, the initiation step and the nature of the propagating species differ between catalyst families.

Grubbs Catalysts Initiation: For first-generation Grubbs catalysts, the initiation involves the dissociation of a phosphine ligand to create a vacant coordination site for the incoming monomer.[13] In second and third-generation Grubbs catalysts, the more strongly bound NHC ligand remains attached, and the initiation pathway is more complex, but generally faster.

Caption: Initiation pathway for First-Generation Grubbs catalysts.

Schrock Catalysts: Schrock catalysts are generally four-coordinate and do not require ligand dissociation for the monomer to coordinate. Their high activity is attributed to the more electron-deficient and sterically accessible metal center.

Conclusion and Future Outlook

The choice of catalyst for the polymerization of 7-oxanorbornene derivatives is a critical decision that profoundly impacts the properties of the resulting polymers. Grubbs catalysts, with their excellent functional group tolerance and ease of handling, have become the catalysts of choice for many applications, particularly in the synthesis of well-defined polymers for biomedical research. Schrock catalysts, while demanding more stringent reaction conditions, offer unparalleled activity for challenging polymerizations.

The ongoing development of new catalysts with improved activity, stability, and control will continue to expand the possibilities for creating novel poly(7-oxanorbornene)-based materials. As our understanding of structure-property relationships deepens, the ability to precisely tailor polymer architectures through catalyst selection will be instrumental in advancing the fields of drug delivery, regenerative medicine, and advanced materials.

References

Confirming the Synthesis of 4,10-Dioxatricyclo[5.2.1.02.6]dec-8-ene-3,5-dione: An FTIR-Centric Comparative Guide

Author: BenchChem Technical Support Team. Date: January 2026

For researchers and professionals in drug development and materials science, the successful synthesis of novel compounds is a foundational step. The Diels-Alder reaction between furan and maleic anhydride to produce 4,10-Dioxatricyclo[5.2.1.02.6]dec-8-ene-3,5-dione is a classic example of [4+2] cycloaddition, yielding a structurally complex and versatile building block.[1] Confirmation of the successful formation of this tricyclic anhydride is paramount before proceeding with further functionalization or application. This guide provides an in-depth analysis of Fourier Transform Infrared (FTIR) spectroscopy as a primary tool for this confirmation, comparing its utility and data with alternative analytical techniques.

The Synthetic Pathway: A Foundation in Diels-Alder Chemistry

The synthesis of 4,10-Dioxatricyclo[5.2.1.02.6]dec-8-ene-3,5-dione is typically achieved through the reaction of maleic anhydride with furan.[2][3] This reaction is a concerted pericyclic reaction that forms a six-membered ring.

A common synthetic procedure involves dissolving maleic anhydride in a suitable solvent, such as anhydrous dioxane or ethyl acetate, followed by the addition of furan.[2][4] The reaction is often stirred at room temperature and allowed to proceed overnight.[2] The product, being a solid, conveniently precipitates out of the solution and can be collected by vacuum filtration.[2]

Synthesis cluster_reactants Reactants cluster_product Product Maleic_Anhydride Maleic Anhydride Reaction Diels-Alder Reaction Maleic_Anhydride->Reaction Furan Furan Furan->Reaction Target_Molecule 4,10-Dioxatricyclo[5.2.1.02.6]dec-8-ene-3,5-dione Reaction->Target_Molecule caption Figure 1: Synthesis of the Target Molecule

Caption: Figure 1: Synthetic route to 4,10-Dioxatricyclo[5.2.1.02.6]dec-8-ene-3,5-dione.

Primary Confirmation via FTIR Spectroscopy: A Tale of Two Carbonyls

FTIR spectroscopy is a rapid, non-destructive, and highly informative technique for confirming the formation of the target molecule. Its diagnostic power lies in the characteristic vibrational frequencies of the functional groups present in the product, particularly the cyclic anhydride moiety, which are absent or different in the starting materials.

The most prominent feature in the IR spectrum of a cyclic anhydride is the presence of two distinct carbonyl (C=O) stretching bands.[5] This splitting arises from the symmetric and asymmetric stretching vibrations of the two carbonyl groups.[5] For cyclic anhydrides, the lower-wavenumber C=O stretch is typically more intense.[6][7]

Experimental Protocol: Acquiring the FTIR Spectrum
  • Sample Preparation: A small amount of the dried, purified product is finely ground with potassium bromide (KBr) powder. This mixture is then pressed into a thin, transparent pellet. Alternatively, Attenuated Total Reflectance (ATR)-FTIR can be used, where a small amount of the solid sample is placed directly on the ATR crystal.

  • Background Collection: A background spectrum of the empty sample compartment (or the clean ATR crystal) is recorded to account for atmospheric CO2 and water vapor.

  • Sample Analysis: The sample is placed in the spectrometer, and the spectrum is recorded. Typically, 16 to 32 scans are co-added to improve the signal-to-noise ratio, with a spectral resolution of 4 cm⁻¹.

FTIR_Workflow Start Start Sample_Prep Sample Preparation (KBr Pellet or ATR) Start->Sample_Prep Background_Scan Collect Background Spectrum Sample_Prep->Background_Scan Sample_Scan Collect Sample Spectrum Background_Scan->Sample_Scan Data_Processing Data Processing (Baseline Correction, Normalization) Sample_Scan->Data_Processing Analysis Spectral Analysis & Interpretation Data_Processing->Analysis End End Analysis->End caption Figure 2: FTIR Analysis Workflow

Caption: Figure 2: A generalized workflow for FTIR analysis.

Interpreting the Spectrum: Characteristic Absorption Bands

The disappearance of the characteristic peaks of the reactants (e.g., the C=C stretch of maleic anhydride around 1650 cm⁻¹) and the appearance of new, distinct peaks for the product confirm the reaction's success.

Vibrational ModeExpected Wavenumber (cm⁻¹)IntensitySignificance
Asymmetric C=O Stretch1870–1845StrongCharacteristic of a saturated cyclic anhydride.[6]
Symmetric C=O Stretch1800–1775StrongerThe more intense lower-wavenumber peak is indicative of a cyclic anhydride.[6][7]
C-O Stretch1300–1000StrongConfirms the presence of the anhydride's C-O-C linkage.[6]
=C-H Stretch~3095MediumIndicates the presence of the alkene C-H bonds in the bicyclic ring system.[2]
C-H Stretch (alkane)2971-2894MediumCorresponds to the aliphatic C-H bonds in the molecule.[2]

Note: The exact peak positions can vary slightly depending on the sample preparation method and the specific instrument used.

A Broader Perspective: Comparison with Alternative Analytical Techniques

While FTIR is an excellent initial confirmation tool, a comprehensive structural elucidation often requires complementary techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS).

TechniquePrincipleInformation ProvidedAdvantagesLimitations
FTIR Spectroscopy Measures the absorption of infrared radiation by molecular vibrations.Presence of functional groups.Rapid, non-destructive, cost-effective, provides a unique molecular fingerprint.Does not provide detailed information on the carbon-hydrogen framework or molecular weight.
¹H NMR Spectroscopy Measures the magnetic properties of hydrogen nuclei.Number of unique protons, their chemical environment, and connectivity.Provides detailed structural information about the proton framework.Requires a larger sample amount than FTIR, more expensive instrumentation.
¹³C NMR Spectroscopy Measures the magnetic properties of carbon-13 nuclei.Number of unique carbons and their chemical environment.Complements ¹H NMR for a complete picture of the carbon skeleton.Less sensitive than ¹H NMR, may require longer acquisition times.
Mass Spectrometry (MS) Measures the mass-to-charge ratio of ionized molecules.Molecular weight and fragmentation patterns.Confirms the molecular formula and can provide structural clues from fragmentation.Can be a destructive technique, may not distinguish between isomers.
Comparative Experimental Data
Analytical Method4,10-Dioxatricyclo[5.2.1.02.6]dec-8-ene-3,5-dione DataReference
FTIR (KBr, cm⁻¹) 3095.2, 2971.7, 1768.3[2]
¹H NMR (400 MHz, d6-DMSO, ppm) 6.552 (s, 2H), 5.123 (s, 2H), 2.928 (s, 2H)[2]
¹³C NMR (100 MHz, d6-DMSO, ppm) 176.72, 136.67, 80.518, 47.349[2]
Mass Spectrometry (Exact Mass) 166.02660867 g/mol [8][9]

Conclusion: An Integrated Approach to Synthesis Confirmation

FTIR spectroscopy stands out as an indispensable first-line technique for confirming the synthesis of 4,10-Dioxatricyclo[5.2.1.02.6]dec-8-ene-3,5-dione. The appearance of the characteristic double carbonyl stretch of the cyclic anhydride provides a rapid and definitive confirmation of the desired transformation. For unambiguous structure elucidation and publication-quality data, a multi-technique approach incorporating NMR spectroscopy and mass spectrometry is the gold standard. This integrated analytical workflow ensures the identity and purity of the synthesized compound, providing a solid foundation for its subsequent use in research and development.

References

Comparative Analysis of 4,10-Dioxatricyclo[5.2.1.02.6]dec-8-ene-3,5-dione Derivatives by Mass Spectrometry: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of drug discovery and development, the precise characterization of novel chemical entities is paramount.[1][2][3] Mass spectrometry (MS) has emerged as an indispensable analytical tool, offering unparalleled sensitivity and structural insight throughout the pharmaceutical development pipeline.[3][4] This guide provides an in-depth comparison of mass spectrometric and alternative analytical techniques for the characterization of 4,10-Dioxatricyclo[5.2.1.02,6]dec-8-ene-3,5-dione derivatives, a class of compounds with significant potential as scaffolds for neuroprotective agents.[5][6]

The tricyclic core of these molecules presents unique analytical challenges and opportunities. Understanding the nuances of different analytical approaches is crucial for researchers aiming to elucidate structure, confirm synthesis, and identify impurities or metabolites.

The Role of Mass Spectrometry in the Analysis of Novel Tricyclic Compounds

Mass spectrometry is a powerful technique that measures the mass-to-charge ratio (m/z) of ionized molecules.[4] For the 4,10-Dioxatricyclo[5.2.1.02,6]dec-8-ene-3,5-dione scaffold and its derivatives, MS provides critical information on molecular weight and elemental composition, and through fragmentation analysis, offers clues to their intricate three-dimensional structure.[5][6]

Ionization Techniques: A Comparative Overview

The choice of ionization technique is a critical first step in the mass spectrometric analysis of small molecules. For the derivatives , "soft" ionization techniques are generally preferred to minimize fragmentation in the ion source and preserve the molecular ion.[7]

Electrospray Ionization (ESI): ESI is a widely used soft ionization technique that generates ions from a liquid solution.[7][8][9][10] It is particularly well-suited for polar compounds and is a common choice for the analysis of small organic molecules in drug discovery.[11][12] For the dione derivatives, which possess polar carbonyl groups, ESI is an excellent choice, often yielding prominent protonated molecules [M+H]+ or adducts with sodium [M+Na]+ or potassium [M+K]+.[11]

Atmospheric Pressure Chemical Ionization (APCI): APCI is another atmospheric pressure ionization method that is often complementary to ESI. It is generally more suitable for less polar compounds than ESI.[12] While ESI is often the first choice for these dione derivatives, APCI can be a valuable alternative, particularly for less polar derivatives or when analyzing complex mixtures.

Matrix-Assisted Laser Desorption/Ionization (MALDI): While highly effective for large biomolecules, MALDI is generally less suitable for small molecules like the dione derivatives due to potential interference from matrix peaks in the low mass range.[12]

Experimental Protocol: ESI-MS Analysis

The following protocol outlines a typical workflow for the analysis of a 4,10-Dioxatricyclo[5.2.1.02,6]dec-8-ene-3,5-dione derivative using ESI-MS.

Objective: To obtain the accurate mass of the molecular ion and study its fragmentation pattern.

Instrumentation: A high-resolution mass spectrometer, such as a Quadrupole Time-of-Flight (Q-TOF) or Orbitrap instrument, coupled with an electrospray ionization source.

Step-by-Step Methodology:

  • Sample Preparation:

    • Dissolve the purified compound in a suitable solvent (e.g., methanol, acetonitrile, or a mixture with water) to a concentration of approximately 1-10 µg/mL. The choice of solvent should be compatible with the mobile phase.

    • Add a small amount of an acid (e.g., 0.1% formic acid) or base (e.g., 0.1% ammonium hydroxide) to the sample solution to promote the formation of protonated [M+H]+ or deprotonated [M-H]- ions, respectively. The dione structure is more likely to protonate.

  • Infusion and Ionization:

    • Introduce the sample solution into the ESI source via direct infusion using a syringe pump at a flow rate of 5-10 µL/min.

    • Apply a high voltage (typically 3-5 kV) to the ESI needle to generate a fine spray of charged droplets.

    • Use a heated drying gas (e.g., nitrogen) to facilitate solvent evaporation from the droplets, leading to the formation of gas-phase ions.[10]

  • Mass Analysis (MS1):

    • Acquire a full scan mass spectrum in positive ion mode over a relevant m/z range (e.g., 100-1000).

    • The goal is to identify the molecular ion peak ([M+H]+, [M+Na]+, etc.) and determine its accurate mass. High-resolution mass spectrometry allows for the determination of the elemental composition.

  • Fragmentation Analysis (MS/MS):

    • Select the molecular ion of interest as the precursor ion for tandem mass spectrometry (MS/MS).

    • Induce fragmentation of the precursor ion in a collision cell using an inert gas (e.g., argon or nitrogen). This process is known as collision-induced dissociation (CID).

    • Acquire a product ion spectrum to observe the characteristic fragment ions.

Visualization of the ESI-MS/MS Workflow

ESI_MS_Workflow cluster_sample_prep Sample Preparation cluster_ionization Electrospray Ionization cluster_ms Mass Spectrometry cluster_data Data Analysis Derivative Derivative in Solution ESI_Source ESI Source Derivative->ESI_Source Infusion Droplets Charged Droplets ESI_Source->Droplets Nebulization & Charging Gas_Phase Gas-Phase Ions Droplets->Gas_Phase Desolvation Mass_Analyzer Mass Analyzer (MS1) Gas_Phase->Mass_Analyzer Ion Transfer Precursor_Ion Precursor Ion Selection Mass_Analyzer->Precursor_Ion Full Scan Collision_Cell Collision Cell (CID) Precursor_Ion->Collision_Cell Isolation Product_Ion_Analyzer Product Ion Analyzer (MS2) Collision_Cell->Product_Ion_Analyzer Fragmentation Detector Detector Product_Ion_Analyzer->Detector Spectrum Mass Spectrum Detector->Spectrum Fragmentation_Pattern Fragmentation Pattern Spectrum->Fragmentation_Pattern Interpretation

Caption: Experimental workflow for ESI-MS/MS analysis.

Understanding Fragmentation Patterns

The fragmentation of the 4,10-Dioxatricyclo[5.2.1.02,6]dec-8-ene-3,5-dione core provides valuable structural information. While a detailed fragmentation study would require experimental data for each specific derivative, we can predict some likely fragmentation pathways based on the core structure. A common fragmentation pathway for dicarboxylic anhydrides is the loss of CO and CO2.

Fragmentation_Pathway MolecularIon Molecular Ion [M+H]+ Fragment1 Loss of CO [M+H-28]+ MolecularIon:f1->Fragment1:f0 -CO Fragment2 Loss of CO2 [M+H-44]+ MolecularIon:f1->Fragment2:f0 -CO2 Fragment3 Retro-Diels-Alder [C5H6]+ and [C4H2O3]+ MolecularIon:f1->Fragment3:f0 rDA

Caption: Predicted fragmentation pathways for the core structure.

Comparison with Alternative Analytical Techniques

While mass spectrometry is a powerful tool, a comprehensive analysis often involves complementary techniques.

TechniquePrincipleInformation ProvidedAdvantagesLimitations
Mass Spectrometry (MS) Measures mass-to-charge ratio of ions.Molecular weight, elemental composition, structural information via fragmentation.High sensitivity, high specificity, fast analysis.[1][4]Isomers can be difficult to distinguish without chromatography.
Nuclear Magnetic Resonance (NMR) Spectroscopy Measures the absorption of radiofrequency energy by atomic nuclei in a magnetic field.[13][14]Detailed 3D structural information, connectivity of atoms, stereochemistry.[15][16][17]Unambiguous structure elucidation.[13][16]Lower sensitivity than MS, requires larger sample amounts, longer acquisition times.
Gas Chromatography-Mass Spectrometry (GC-MS) Separates volatile compounds in a gas phase before mass analysis.[18][19]Separation of volatile mixtures, identification of individual components.[18][20]Excellent separation for volatile and thermally stable compounds, established libraries for identification.[20][21]Requires derivatization for non-volatile compounds, high temperatures can cause degradation.[18]
Infrared (IR) Spectroscopy Measures the absorption of infrared radiation by molecular vibrations.Presence of specific functional groups (e.g., C=O, C-O-C).Fast, non-destructive, provides a "fingerprint" of the molecule.Provides limited information on the overall molecular structure.

Conclusion: An Integrated Approach for Comprehensive Characterization

For the thorough analysis of 4,10-Dioxatricyclo[5.2.1.02,6]dec-8-ene-3,5-dione derivatives, an integrated analytical approach is recommended. High-resolution mass spectrometry, particularly ESI-Q-TOF MS or ESI-Orbitrap MS, provides the cornerstone for initial characterization, offering rapid and sensitive determination of molecular weight and elemental composition. Tandem mass spectrometry further aids in structural elucidation through the analysis of fragmentation patterns.

However, for unambiguous structure confirmation and stereochemical assignment, NMR spectroscopy remains the gold standard.[16] When dealing with complex mixtures or volatile derivatives, GC-MS can be a powerful tool for separation and identification. By combining the strengths of these techniques, researchers can gain a comprehensive understanding of these promising neuroprotective agent scaffolds, accelerating their development from the laboratory to potential clinical applications.

References

A Comparative Guide to the Self-Healing Efficiency of Furan-Maleimide Polymer Systems

Author: BenchChem Technical Support Team. Date: January 2026

<

In the quest for more durable and sustainable materials, polymers that can intrinsically heal damage have emerged as a frontier in materials science. Among the various chemistries explored, the thermally reversible Diels-Alder (DA) reaction between furan and maleimide functional groups is a particularly compelling strategy for creating self-healing thermosets and elastomers.[1][2] This guide provides an in-depth comparison of the self-healing efficiency of different furan-maleimide systems, grounded in experimental data, to assist researchers in navigating this promising field.

The Core of Healing: The Reversible Diels-Alder Reaction

The self-healing capability of these polymers is rooted in the [4+2] cycloaddition reaction between an electron-rich diene (furan) and an electron-poor dienophile (maleimide). This reaction forms a stable covalent adduct that acts as a crosslink within the polymer network.[1] Upon heating, typically between 80°C and 150°C, the reverse reaction, or retro-Diels-Alder (rDA), is triggered.[1][3] This process breaks the crosslinks, allowing the polymer to flow and rebond upon cooling, effectively healing cracks and damage.[4][5] The reaction is highly efficient and can be repeated multiple times without significant side reactions, making it ideal for creating materials with repeatable healing capabilities.[4][6]

The reaction forms two stereoisomers: the kinetically favored endo adduct and the thermodynamically more stable exo adduct.[4][5] The ratio of these isomers can influence the material's properties and the specific conditions required for the rDA reaction.[4][5]

Caption: The reversible Diels-Alder (DA) and retro-Diels-Alder (rDA) reaction between furan and maleimide.

Key Factors Influencing Healing Efficiency

The performance of a furan-maleimide self-healing system is not monolithic; it is governed by several interconnected factors. Understanding these allows for the rational design of materials tailored for specific applications.

  • Stoichiometry: The molar ratio of maleimide to furan groups (r) is a critical design parameter.[7] A stoichiometric imbalance, particularly an excess of furan groups, can accelerate healing kinetics and shift the reaction equilibrium towards the bonded state.[1][2] However, this can also lead to a lower crosslink density, which may decrease the material's modulus and glass transition temperature (Tg).[1][2]

  • Molecular Architecture & Mobility: The structure of the polymer backbone and the crosslinker dictates the mobility of the reactive furan and maleimide groups. Flexible polymer chains, such as those in elastomers, generally exhibit higher healing efficiencies because the segments have enough mobility to find and react with their counterparts after the rDA reaction.[8] In contrast, rigid, glassy thermosets may require higher temperatures to achieve sufficient mobility for healing.[4]

  • Healing Temperature and Time: The healing process is a delicate balance. The temperature must be high enough to induce the rDA reaction and allow for polymer chain mobility but not so high as to cause irreversible side reactions, such as the homopolymerization of maleimide groups, which can occur at temperatures around 150°C and above.[5] The duration of the healing cycle also plays a crucial role in allowing the DA reaction to proceed to completion and restore mechanical integrity.

Comparative Analysis of Furan-Maleimide Systems

The versatility of furan-maleimide chemistry allows for its integration into a wide range of polymer matrices. The choice of monomers and polymer backbone significantly impacts the final material's mechanical properties and healing performance.

System DescriptionPolymer BackboneHealing Temp. (°C)Healing TimeHealing Efficiency (%) [Property Measured]Key FeatureReference
Furan-grafted Polyketone + BismaleimidePolyketone150IsothermalIrreversible changes noted due to maleimide self-reactionHighlights potential for side reactions
Furan-end-capped Polyurethane (PU) + BismaleimidePolyurethane10020 min89.1% [Tensile Strength]Demonstrates high efficiency in a flexible matrix[9]
Poly(ionic liquid) network with furan/maleimide linksPoly(ionic liquid)105 - 1102 hours>70% [Stress/Strain], >75% [Conductivity]Shows recovery of functional properties[10]
Bio-based Furan Polyester + Flexible BismaleimidePoly(2,5-furandimethylene succinate)Ambient / SolventN/A>70% (ambient), >80% (solvent-assisted)Highlights the impact of a flexible crosslinker[8]
Furan-functionalized Epoxy + BismaleimideEpoxy Resin15020 minHealed at least twice [Qualitative]Application in high-performance thermosets[3]

Insights from the Data:

  • Flexible vs. Rigid Systems: As evidenced by the polyurethane and bio-based polyester systems, flexible backbones and linkers facilitate more efficient healing, often at lower temperatures.[8][9] Rigid systems like epoxies require higher temperatures to achieve the necessary chain mobility for bond reformation.[3]

  • Functional Property Recovery: The poly(ionic liquid) example demonstrates that healing is not limited to mechanical properties. Functional properties like ionic conductivity can also be effectively restored, opening avenues for self-healing electronic materials.[10]

  • Side Reactions are a Critical Consideration: The study on polyketones reveals a crucial limitation: at elevated temperatures (e.g., 150°C), irreversible homopolymerization of maleimide can compete with the desired reversible DA reaction, altering the material properties over multiple healing cycles. This underscores the importance of optimizing the healing temperature window.

Standardized Protocol for Quantifying Healing Efficiency

To ensure reproducible and comparable results across different studies, a standardized methodology for quantifying healing efficiency is essential.[11] The following protocol outlines a typical workflow for assessing the recovery of tensile strength.

Healing_Efficiency_Workflow cluster_prep Preparation cluster_test1 Initial State cluster_heal Healing Process cluster_test2 Healed State A 1. Prepare Specimen (e.g., dog-bone shape) B 2. Initial Tensile Test (Measure original strength, σ_orig) A->B C 3. Fracture Specimen B->C D 4. Realign Halves (Ensure intimate contact) C->D E 5. Thermal Treatment (Specific Temp & Time, e.g., 120°C for 2h) D->E F 6. Cool to Ambient Temp E->F G 7. Post-Healing Tensile Test (Measure healed strength, σ_healed) F->G H 8. Calculate Efficiency (η = (σ_healed / σ_orig) * 100) G->H

Caption: Standard experimental workflow for quantifying the mechanical self-healing efficiency of a polymer.

Step-by-Step Methodology:

  • Sample Preparation: Cast the furan-maleimide polymer into a standardized shape for mechanical testing, such as an ASTM D638 "dog-bone" specimen.

  • Initial Mechanical Testing: Perform a tensile test on the pristine sample until fracture, carefully recording the ultimate tensile strength (σ_original).[12]

  • Damage Infliction: For samples intended for healing, introduce a complete fracture at a designated point, typically the center of the gauge length, using a sharp blade.

  • Healing Procedure:

    • Carefully realign the two fractured pieces, ensuring intimate contact between the surfaces. Gentle pressure may be applied.

    • Place the sample in a pre-heated oven at the desired healing temperature for a specified duration (e.g., 120°C for 2 hours).[13]

    • After the thermal treatment, allow the sample to cool down slowly to room temperature to ensure the reformation of the Diels-Alder crosslinks.

  • Post-Healing Mechanical Testing: Perform a second tensile test on the healed specimen under the same conditions as the initial test, recording the ultimate tensile strength of the healed sample (σ_healed).

  • Calculation of Healing Efficiency (η): The healing efficiency is calculated as the percentage of the recovered property relative to its original value:

    • η (%) = (σ_healed / σ_original) x 100

Conclusion and Future Outlook

Furan-maleimide chemistry provides a robust and versatile platform for the development of self-healing polymers. The healing efficiency is a complex interplay of stoichiometry, molecular architecture, and the thermal conditions of the healing process. While flexible polymer systems often show higher efficiencies at lower temperatures, the potential for irreversible side reactions at higher temperatures remains a key challenge for all systems. Future research will likely focus on designing furan-maleimide pairs with lower rDA temperatures to enable healing closer to ambient conditions and developing multi-network systems that combine the reversible DA chemistry with other dynamic interactions to enhance both mechanical robustness and healing efficiency.

References

A Comparative Analysis of the Biological Activity of 4,10-Dioxatricyclo[5.2.1.0²,⁶]dec-8-ene-3,5-dione Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

A Technical Guide for Researchers and Drug Development Professionals

Introduction: The Versatile Tricyclic Scaffold

The 4,10-Dioxatricyclo[5.2.1.0²,⁶]dec-8-ene-3,5-dione scaffold, a product of the Diels-Alder reaction between furan and maleic anhydride, represents a rigid, sterically defined heterocyclic system that has garnered significant interest in medicinal chemistry. Its unique three-dimensional structure serves as a versatile starting point for the synthesis of a diverse array of derivatives with a wide spectrum of biological activities. This guide provides a comparative analysis of the demonstrated and potential therapeutic applications of these derivatives, juxtaposed with existing compounds in the fields of oncology, neuroprotection, and antimicrobial chemotherapy. We will delve into the mechanistic underpinnings of their activity, present supporting experimental data, and provide detailed protocols for their evaluation.

Anticancer Activity: A Purine Nucleoside Analog Mimic

The core structure of 4,10-Dioxatricyclo[5.2.1.0²,⁶]dec-8-ene-3,5-dione has been identified as a purine nucleoside analog.[1][2][3] This classification provides a mechanistic basis for its observed anticancer properties, particularly against indolent lymphoid malignancies.[1][2][3] The proposed mechanism of action involves the inhibition of DNA synthesis and the subsequent induction of apoptosis in cancer cells.[1][2]

Comparative Analysis: Anticancer Potential

To contextualize the potential of these derivatives, a comparison with established anticancer agents for lymphoma is warranted. Standard chemotherapy regimens like CHOP (cyclophosphamide, doxorubicin, vincristine, and prednisone) and targeted therapies such as Rituximab (a monoclonal antibody targeting CD20) are mainstays in treatment.[5] The development of novel small molecules with mechanisms like DNA synthesis inhibition remains a critical area of research.

Compound ClassExample(s)Mechanism of ActionReported IC₅₀ Range (Relevant Cancer Lines)
4,10-Dioxatricyclo... Derivatives N-substituted imidesPurine nucleoside analog, DNA synthesis inhibition, apoptosis induction[1][2]Data not yet published; potential for low µM to nM activity based on related scaffolds.
Norbornene-Podophyllotoxin Conjugates Isomer 7α, 8β (5c)Microtubule depolymerization[4]4-5 nM (A-549, HT-29, MEL-28)[4]
Standard Chemotherapy DoxorubicinDNA intercalation, topoisomerase II inhibitionLow nM to low µM range
Targeted Therapy Ibrutinib (BTK inhibitor)Inhibition of Bruton's tyrosine kinaseLow nM range

Causality in Experimental Design: The choice to evaluate these compounds against lymphoid malignancies stems from the initial observation of their activity as purine nucleoside analogs, a class of drugs known to be effective in these types of cancers. The logical next step, which appears to be an area of active research, is to synthesize a library of N-substituted derivatives to enhance cell permeability and target specificity, followed by screening against a panel of lymphoma and leukemia cell lines to determine specific IC₅₀ values.

Neuroprotective Effects: Modulating Neuronal Calcium Influx

A compelling area of investigation for derivatives of 4-oxatricyclo[5.2.1.0²,⁶]dec-8-ene-3,5-dione is in the realm of neuroprotection. Excitotoxicity, primarily mediated by the overactivation of N-methyl-D-aspartate (NMDA) receptors and subsequent calcium overload, is a key mechanism in neuronal damage in various neurodegenerative disorders.

A study by Egunlusi et al. (2020) investigated a series of novel 4-oxatricyclo[5.2.1.0²,⁶]dec-8-ene-3,5-dione derivatives for their neuroprotective capabilities.[6] The researchers found that these compounds exhibited low to no cytotoxicity in neuroblastoma SH-SY5Y cells at concentrations up to 50 µM.[6] More importantly, at a concentration of 10 µM, all tested derivatives significantly mitigated MPP⁺-induced neurotoxicity, a common in vitro model for Parkinson's disease. This was evidenced by a significant enhancement in cell viability, ranging from approximately 23% to 54%.[6] The proposed mechanism involves the modulation of both NMDA receptors and voltage-gated calcium channels (VGCCs).[6]

Comparative Analysis: Neuroprotective Efficacy

The neuroprotective effects of these derivatives can be compared to existing neuroprotective agents, some of which also target excitotoxicity.

Compound ClassExample(s)Mechanism of ActionReported Neuroprotective Effect
4-Oxatricyclo... Derivatives Compounds 2-13 from Egunlusi et al.NMDA receptor and VGCC modulation[6]23.05% to 53.56% increase in cell viability in MPP⁺-induced neurotoxicity model[6]
NMDA Receptor Antagonists MemantineUncompetitive NMDA receptor antagonistSymptomatic relief in Alzheimer's disease
Sodium Channel Blockers RiluzoleInhibits glutamate release and blocks voltage-gated sodium channelsModest survival benefit in amyotrophic lateral sclerosis

Expert Insight: The dual-action mechanism of these tricyclic derivatives on both NMDA receptors and VGCCs is particularly noteworthy. A single molecule that can modulate multiple pathways involved in calcium dysregulation could offer a more comprehensive neuroprotective strategy compared to agents with a single target. The rigid scaffold likely plays a key role in orienting the functional groups for optimal interaction within the ion channel pores.

Antimicrobial Potential: A Frontier for Exploration

While the primary focus has been on anticancer and neuroprotective activities, the broader class of oxanorbornene derivatives has also been explored for antimicrobial properties. A study on polyguanidinium oxanorbornene (PGON), a polymer derived from an oxanorbornene monomer, demonstrated potent, broad-spectrum antibacterial activity against both Gram-negative and Gram-positive bacteria. Notably, this synthetic mimic of antimicrobial peptides exhibited minimal inhibitory concentrations (MICs) that were significantly lower than some conventional antibiotics, coupled with low hemolytic activity against human red blood cells.

Comparative Analysis: Antimicrobial Activity

The following table provides a speculative comparison based on the findings for the related oxanorbornene polymer, highlighting the potential of the 4,10-Dioxatricyclo[5.2.1.0²,⁶]dec-8-ene-3,5-dione scaffold in this therapeutic area.

Compound ClassExample(s)Target OrganismsReported MIC Range
Polyguanidinium Oxanorbornene PGONGram-positive and Gram-negative bacteria>90% inhibition at various concentrations
Common Antibiotics VancomycinGram-positive bacteria (e.g., S. aureus)0.5-2 µg/mL
Common Antibiotics CiprofloxacinBroad spectrum (e.g., E. coli)0.004-2 µg/mL

Future Directions: The promising results from related oxanorbornene polymers suggest that synthesizing and screening smaller, drug-like derivatives of 4,10-Dioxatricyclo[5.2.1.0²,⁶]dec-8-ene-3,5-dione for antimicrobial activity is a logical and potentially fruitful area for future research. The key will be to optimize the structure to retain antibacterial potency while ensuring low toxicity to mammalian cells.

Visualizing the Mechanisms and Workflows

To better understand the biological context and experimental procedures, the following diagrams are provided.

anticancer_mechanism cluster_cell Cancer Cell Derivative Tricyclic Derivative Apoptosis Apoptosis Derivative->Apoptosis Induces Replication DNA Replication Derivative->Replication Inhibits (as purine analog) DNA DNA Strand Replication->DNA neuroprotection_mechanism Glutamate Excess Glutamate NMDAR_VGCC NMDA Receptor & Voltage-Gated Ca²⁺ Channels Glutamate->NMDAR_VGCC Activates Ca_Influx Excessive Ca²⁺ Influx NMDAR_VGCC->Ca_Influx Toxicity Excitotoxicity & Neuronal Damage Ca_Influx->Toxicity Derivative Tricyclic Derivative Derivative->NMDAR_VGCC Modulates/Blocks

References

A Senior Application Scientist's Guide to Correlating Monomer Structure with Polymer Properties for 7-Oxanorbornene-Based Materials

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Unique Potential of 7-Oxanorbornene-Based Polymers

In the landscape of advanced materials, polymers derived from 7-oxanorbornene and its functionalized analogues represent a class of materials with exceptional versatility. Synthesized primarily through Ring-Opening Metathesis Polymerization (ROMP), these polymers offer a unique combination of a tunable backbone and broad functional group tolerance.[1][2] This guide provides a comprehensive comparison of how specific structural modifications at the monomer level directly translate into the macroscopic properties of the final polymer. We will explore the causal relationships behind these changes, provide validated experimental protocols, and compare the performance of these materials against alternatives in key application areas such as drug delivery and self-healing systems.

The core advantage of the 7-oxanorbornene system lies in its strained bicyclic structure, which provides the thermodynamic driving force for ROMP.[3] The presence of the oxygen bridge (at the 7-position) distinguishes it from its parent norbornene counterpart, influencing polymerization kinetics and imparting unique properties to the resulting polymer, such as increased hydrophilicity and potentially altered thermal and mechanical characteristics.[4][5] This guide is intended for researchers, scientists, and drug development professionals seeking to rationally design and synthesize poly(7-oxanorbornene)-based materials with tailored performance characteristics.

I. The Core Relationship: How Monomer Structure Dictates Polymer Properties

The final properties of a poly(7-oxanorbornene) are not arbitrary; they are a direct consequence of the chemical information encoded within each monomer unit. Key properties such as glass transition temperature (Tg), thermal stability, mechanical strength, and solubility can be precisely tuned by strategically modifying the monomer structure.

The Influence of Substituent Stereochemistry: Exo vs. Endo Isomers

A foundational concept in oxanorbornene chemistry is the stereochemical placement of substituents on the bicyclic ring, designated as exo (pointing away from the oxygen bridge) or endo (pointing towards the oxygen bridge). This seemingly subtle difference has profound implications for polymerization.

  • Causality: Historically, with norbornene-type monomers, exo-isomers polymerize significantly faster due to easier access of the catalyst to the olefin.[6] However, for 7-oxanorbornene derivatives, the opposite has been observed with 3rd generation Grubbs' catalysts (G3), where endo-isomers can show higher reactivity.[7] This is attributed to potential coordination effects involving the oxygen bridge and the catalyst. The steric bulk of endo substituents can also create significant strain upon the formation of the metallacyclobutane intermediate during ROMP, which can slow down propagation rates compared to exo isomers.[5]

  • Practical Impact: The choice of isomer is a critical first step in controlling polymerization kinetics. For living polymerizations where precise control over molecular weight and low polydispersity is required, using a pure isomer (typically exo for faster, more efficient polymerization) is often preferred.[6][8] Mixtures of isomers can sometimes prevent complete polymerization of the exo monomer.[7][9]

Tuning Thermal Properties: Glass Transition and Decomposition Temperatures

The thermal behavior of a polymer dictates its processing window and operational temperature range. For poly(7-oxanorbornene)s, Tg and thermal decomposition temperature (Td) are heavily influenced by side-chain architecture.

  • Bulky Side Chains: Incorporating bulky functional groups (e.g., phenyl rings, adamantyl groups) restricts the rotational freedom of the polymer backbone. This increased rigidity leads to a higher glass transition temperature (Tg). For instance, copolymerizing a 7-oxanorbornene derivative with norbornene to create poly(exo-N-phenyl-7-oxanorbornene-5,6-dicarboximide-co-norbornene) results in a copolymer with a Tg of 125 °C.[1]

  • Flexible Side Chains: Conversely, long, flexible aliphatic or poly(ethylene glycol) (PEG) side chains act as internal plasticizers, increasing the free volume and allowing the polymer chains to move more easily at lower temperatures. This results in a significantly lower Tg. A 7-oxanorbornene derivative functionalized with an imidazolium ionic liquid and oxyethylene units exhibited a low Tg of -17.34°C.[10]

  • Hydrogen Bonding: Functional groups capable of forming strong intermolecular hydrogen bonds (e.g., amides, carboxylic acids) dramatically increase Tg by creating physical crosslinks that restrict chain mobility.

// Nodes Monomer [label="Monomer Structure", fillcolor="#F1F3F4", fontcolor="#202124"]; Bulky [label="Bulky Side-Chains\n(e.g., Phenyl, Adamantyl)", fillcolor="#EA4335", fontcolor="#FFFFFF"]; Flexible [label="Flexible Side-Chains\n(e.g., Alkyl, PEG)", fillcolor="#4285F4", fontcolor="#FFFFFF"]; Hbond [label="Hydrogen-Bonding Groups\n(e.g., Amide, Acid)", fillcolor="#34A853", fontcolor="#FFFFFF"]; Property [label="Polymer Property", fillcolor="#F1F3F4", fontcolor="#202124"]; HighTg [label="Higher Tg\n(Increased Rigidity)", fillcolor="#FBBC05", fontcolor="#202124"]; LowTg [label="Lower Tg\n(Increased Flexibility)", fillcolor="#FBBC05", fontcolor="#202124"]; HighStrength [label="Higher Strength\n& Modulus", fillcolor="#FBBC05", fontcolor="#202124"];

// Edges Monomer -> Bulky [label="Incorporate"]; Monomer -> Flexible [label="Incorporate"]; Monomer -> Hbond [label="Incorporate"]; Bulky -> HighTg [label="Leads to"]; Flexible -> LowTg [label="Leads to"]; Hbond -> HighTg [label="Leads to"]; Hbond -> HighStrength [label="Leads to"]; HighTg -> Property; LowTg -> Property; HighStrength -> Property; } }

Fig. 1: Correlation of monomer side-chain structure with thermal and mechanical properties.
Engineering Mechanical Performance

The mechanical properties of poly(7-oxanorbornene)s, such as tensile strength and modulus, are intrinsically linked to the monomer structure and the resulting polymer molecular weight.

  • High Molecular Weight: Achieving high molecular weight is crucial for good mechanical properties, as it promotes chain entanglement. This is controlled by the monomer-to-catalyst ratio in a living ROMP process.[11]

  • Side-Chain Effects: Biomass-derived poly(7-oxanorbornene)s have demonstrated exceptional mechanical properties.[4] A methyl-substituted polymer (OxMe) exhibited a high tensile strength of 88 MPa, comparable to high-performance polymers like PEEK, despite a moderate Tg of 86 °C.[4] This highlights that the inherent structure of the oxanorbornene backbone itself contributes significantly to mechanical strength, deviating from the typical direct correlation between tensile strength and Tg.[4]

  • Crosslinking: Introducing functional groups that can be crosslinked post-polymerization (e.g., via "click" chemistry or radical polymerization) creates a network structure, transforming a thermoplastic material into a rigid thermoset or a swellable gel with dramatically increased modulus.[2][12]

II. Performance Comparison in Key Applications

The true measure of these materials is their performance in demanding applications. Here, we compare them against established alternatives.

Application: Drug Delivery

Poly(7-oxanorbornene)s are attractive for drug delivery due to their biocompatibility and the ease with which they can be functionalized with drugs, targeting ligands, and hydrophilic moieties like PEG.[13]

PropertyPoly(7-oxanorbornene)sPoly(lactic-co-glycolic acid) (PLGA)Advantage: Poly(7-oxanorbornene)s
Synthesis Control Living polymerization (ROMP) allows precise control of MW, PDI, and block copolymer architecture.[8][14]Step-growth polymerization leads to broader MW distribution (higher PDI).Precise control over polymer architecture enables fine-tuning of drug release kinetics and nanoparticle self-assembly.
Functionalization Highly versatile; functional groups can be incorporated directly into the monomer or attached post-polymerization.[12][15]Limited to end-group functionalization; backbone is not easily modified.Allows for multivalent display of targeting ligands and easy conjugation of various drug molecules.
Degradability Backbone is generally non-degradable unless specific cleavable linkages are engineered into the monomer.[14]Biodegradable via hydrolysis of ester bonds, producing natural metabolites.[16]For applications requiring long-term stability, the non-degradable backbone is an advantage. For controlled release, PLGA is superior.
Biocompatibility Generally considered biocompatible, especially when functionalized with PEG.[13]Well-established biocompatibility and FDA approval for numerous applications.While promising, PLGA has a longer history of clinical use and regulatory approval.
Application: Self-Healing Materials

Self-healing polymers can repair damage, extending material lifetime.[17][18] ROMP-based systems are particularly well-suited for extrinsic self-healing, where a catalyst is embedded in a matrix and microcapsules contain a 7-oxanorbornene-based monomer.

FeatureROMP-Based System (7-Oxanorbornene)Epoxy-Amine SystemsAdvantage: ROMP-Based Systems
Healing Chemistry Ring-opening metathesis polymerization of released monomer upon crack formation.Curing of epoxy resin with an amine hardener.[18]ROMP is extremely fast, especially with modern catalysts, leading to rapid crack repair.
Catalyst Grubbs' catalyst embedded in the matrix.Often requires heat or other stimuli to accelerate the amine-epoxy reaction.Healing can occur efficiently at ambient temperature.
Monomer Viscosity 7-oxanorbornene derivatives are typically low-viscosity liquids, allowing for efficient wicking into cracks.Epoxy resins can be viscous, potentially limiting flow into very fine cracks.Better penetration into microcracks ensures more complete healing.
Efficiency High healing efficiencies (over 80-90%) have been reported.[18]Variable, dependent on formulation and curing conditions.The rapid, efficient, and ambient-temperature nature of the polymerization provides a robust healing mechanism.

III. Experimental Protocols: A Validated Approach

Scientific integrity requires reproducible methodologies. The following section details validated, step-by-step protocols for the synthesis and characterization of a representative functional poly(7-oxanorbornene).

Workflow Overview

The overall process involves monomer synthesis via a Diels-Alder reaction, followed by purification, polymerization via ROMP, and finally, comprehensive characterization of the resulting polymer.

// Nodes DA [label="1. Monomer Synthesis\n(Diels-Alder Reaction)"]; Purify [label="2. Monomer\nPurification"]; ROMP [label="3. Polymerization\n(ROMP)"]; Precipitate [label="4. Polymer Isolation\n(Precipitation)"]; Characterize [label="5. Characterization\n(GPC, NMR, TGA, DSC)"];

// Edges DA -> Purify; Purify -> ROMP; ROMP -> Precipitate; Precipitate -> Characterize; } }

Fig. 2: Standard experimental workflow from monomer synthesis to polymer characterization.
Protocol 1: Synthesis of exo-7-Oxanorbornene-2,3-dicarboxylic Anhydride

This protocol describes the classic Diels-Alder reaction to produce the foundational monomer precursor.

A. Rationale: The Diels-Alder reaction between furan (the diene) and maleic anhydride (the dienophile) is a highly efficient cycloaddition that forms the strained 7-oxanorbornene ring system.[11] Running the reaction at room temperature kinetically favors the formation of the endo isomer, which then isomerizes to the more thermodynamically stable exo isomer upon heating.

B. Step-by-Step Methodology:

  • Reaction Setup: In a 250 mL round-bottom flask, dissolve 20.0 g of maleic anhydride in 60 mL of diethyl ether with stirring. Add 15.0 mL of furan to the solution.

  • Initial Reaction: Cap the flask and stir at room temperature for 6 hours. A white precipitate (the endo adduct) will form.

  • Isomerization: Add 60 mL of toluene to the slurry. Equip the flask with a reflux condenser and heat the mixture to reflux (approx. 110 °C) for 3 hours. This converts the endo adduct to the desired exo isomer, which is soluble in hot toluene.

  • Crystallization: Remove the flask from heat and allow it to cool slowly to room temperature, then place it in an ice bath for 1 hour to maximize crystallization of the exo product.

  • Isolation: Collect the white crystalline product by vacuum filtration, wash with cold diethyl ether, and dry under vacuum.

Protocol 2: Ring-Opening Metathesis Polymerization (ROMP)

This protocol details the polymerization of the synthesized monomer using Grubbs' 3rd Generation Catalyst (G3).

A. Rationale: G3 is chosen for its high activity and excellent tolerance to functional groups like anhydrides.[8] The monomer-to-catalyst ratio ([M]/[C]) is used to target a specific degree of polymerization (and thus, molecular weight). The reaction is terminated by adding ethyl vinyl ether, which reacts with the active catalyst center to form an inactive species.[11]

B. Step-by-Step Methodology:

  • Preparation: In a nitrogen-filled glovebox, add 1.0 g of the exo-anhydride monomer to a vial. In a separate vial, prepare a stock solution of Grubbs' 3rd Generation catalyst in anhydrous dichloromethane (DCM) (e.g., 5.0 mg in 1.0 mL).

  • Initiation: Dissolve the monomer in 5 mL of anhydrous DCM. Calculate and add the required volume of the catalyst stock solution to achieve the desired [M]/[C] ratio (e.g., for a target DP of 100, [M]/[C] = 100).

  • Polymerization: Allow the reaction to stir at room temperature. Monitor the reaction progress by observing the increase in viscosity. The reaction is typically complete within 15-60 minutes.

  • Termination: Add a 100-fold excess of ethyl vinyl ether to the reaction mixture and stir for 30 minutes to ensure all active catalyst sites are quenched.

  • Isolation: Remove the solution from the glovebox and precipitate the polymer by slowly adding the solution to a beaker of rapidly stirring cold methanol.[11] Collect the white, fibrous polymer by filtration and dry under vacuum.

Protocol 3: Polymer Characterization

A. Rationale: A suite of analytical techniques is required to confirm the structure, molecular weight, and thermal properties of the synthesized polymer.

  • Gel Permeation Chromatography (GPC): Determines the number-average molecular weight (Mn), weight-average molecular weight (Mw), and the polydispersity index (PDI = Mw/Mn). A low PDI (<1.2) is indicative of a well-controlled, living polymerization.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: Confirms the polymer structure by showing the disappearance of the monomer's olefinic protons and the appearance of the new backbone olefinic protons.

  • Thermogravimetric Analysis (TGA): Measures the thermal stability of the polymer by identifying the onset temperature of decomposition (Td).

  • Differential Scanning Calorimetry (DSC): Determines the glass transition temperature (Tg) of the amorphous polymer.

IV. Conclusion and Future Outlook

The correlation between monomer structure and polymer properties in 7-oxanorbornene-based materials is a powerful tool for rational polymer design. By carefully selecting substituent stereochemistry, functionality, and molecular architecture, researchers can precisely control the thermal, mechanical, and chemical characteristics of the resulting polymers. These materials demonstrate compelling performance advantages over traditional polymers in specialized applications like drug delivery and self-healing systems, primarily due to the synthetic precision afforded by ROMP. Future advancements will likely focus on developing monomers from sustainable, bio-derived sources and exploring more complex, multi-functional architectures for applications in advanced diagnostics, tissue engineering, and smart coatings.[4][19]

References

A Researcher's Guide to the Reproducible Synthesis and Polymerization of 4,10-Dioxatricyclo[5.2.1.02.6]dec-8-ene-3,5-dione

Author: BenchChem Technical Support Team. Date: January 2026

In the pursuit of advanced polymers with tailored properties, the reliable synthesis of well-defined monomers is paramount. One such monomer, 4,10-Dioxatricyclo[5.2.1.02.6]dec-8-ene-3,5-dione, the Diels-Alder adduct of furan and maleic anhydride, serves as a critical building block for functional materials via Ring-Opening Metathesis Polymerization (ROMP). However, researchers often face challenges with the reproducibility of both its synthesis and subsequent polymerization. This guide provides an in-depth analysis of the critical parameters governing these processes, offers detailed, field-tested protocols, and compares the monomer to relevant alternatives, ensuring a higher rate of success in the laboratory.

Part 1: Synthesis of the Monomer — A Tale of Two Isomers

The synthesis of 4,10-Dioxatricyclo[5.2.1.02.6]dec-8-ene-3,5-dione is a classic example of a [4+2] Diels-Alder cycloaddition.[1] While seemingly straightforward, the reaction's reproducibility is critically influenced by the subtle interplay between kinetic and thermodynamic control, which dictates the formation of two diastereomers: the endo and exo adducts.[2]

  • The Kinetic Product (endo): Formed faster at lower temperatures, the endo adduct is generally less stable. Its formation is favored by secondary orbital interactions between the developing pi bond and the electron-withdrawing groups of the dienophile.[3][4]

  • The Thermodynamic Product (exo): The more stable of the two, the exo adduct becomes the major product under equilibrium conditions (longer reaction times or higher temperatures) because the Diels-Alder reaction is reversible.[2][3] For the furan-maleic anhydride reaction, the exo product is thermodynamically favored by about 1.9 kcal/mol.[3]

For most polymerization applications, particularly ROMP, a single, pure isomer is essential for achieving polymers with low polydispersity. The presence of mixed isomers can lead to variable reaction kinetics and inconsistent material properties. The exo isomer is typically the desired product due to its higher stability.[5]

Several factors can influence the rate and outcome of Diels-Alder reactions, including reactant electron density, frontier orbital energy levels, and steric hindrance.[6][7] For this specific reaction, the key to reproducibility lies in controlling the conditions to favor the desired exo isomer.

  • Temperature and Reaction Time: This is the most critical parameter. Short reaction times at low temperatures will yield a mixture enriched in the endo product.[2] To ensure the formation of the thermodynamically stable exo adduct, longer reaction times (e.g., 24 hours or more) at room temperature or slightly elevated temperatures are recommended, allowing the reaction to reach equilibrium.[8]

  • Solvent Choice: Solvents like ethyl acetate, toluene, or tetrahydrofuran (THF) are commonly used.[8][9][10][11] The choice of solvent can influence reaction rates and the ease of product isolation. Since the exo adduct often precipitates from the reaction mixture, the solvent should be one in which the reactants are soluble but the product has limited solubility, facilitating isolation by filtration.[8][12]

  • Purity of Reactants: Maleic anhydride is susceptible to hydrolysis. Ensure it is dry and pure. Furan should be freshly distilled if it has been stored for an extended period, as it can form peroxides.

  • Isolation and Purification: The precipitation of the product from the reaction mixture is an effective initial purification step.[8][13] The resulting white crystals should be washed with a cold, non-polar solvent (like diethyl ether or petroleum ether) to remove unreacted starting materials.[8][10] Recrystallization is generally not recommended from water or alcohols as this can cause hydrolysis of the anhydride ring.[9]

cluster_synthesis Monomer Synthesis Workflow reactants 1. Reactants Maleic Anhydride + Furan in Ethyl Acetate reaction 2. Reaction Stir at RT for 24h (Thermodynamic Control) reactants->reaction [4+2] Cycloaddition precipitation 3. Isolation Precipitate forms reaction->precipitation filtration 4. Filtration & Washing Wash with cold diethyl ether precipitation->filtration drying 5. Drying Vacuum dry at 40°C filtration->drying characterization 6. Characterization ¹H NMR, Melting Point drying->characterization Verify exo-isomer

Caption: Workflow for the synthesis of the exo-adduct.

  • Preparation: To a 250 mL round-bottom flask, add maleic anhydride (40.0 g, 0.408 mol). Dissolve it in 125 mL of ethyl acetate.[8][11]

  • Reaction: To the stirred solution, add an excess of furan (30.0 mL, 0.449 mol).[8][11] Seal the flask and stir the mixture at room temperature for 24 hours.[8]

  • Isolation: Over the course of the reaction, a white precipitate of the product will form.[8] After 24 hours, cool the mixture in an ice bath for 30 minutes to maximize precipitation.

  • Purification: Collect the white crystals by vacuum filtration. Wash the crystals thoroughly with cold diethyl ether (2 x 50 mL) to remove any residual furan or unreacted maleic anhydride.[8]

  • Drying: Dry the product under vacuum at 40°C for 24 hours to yield small white needles.[8][10] A typical yield is 85-95%.

  • Characterization: Confirm the structure and purity via ¹H NMR spectroscopy and melting point. The literature melting point for the exo adduct is 116-117°C.[9] The characteristic ¹H NMR signals in DMSO-d6 are: δ 6.58 (s, 2H, vinyl protons), 5.35 (s, 2H, bridgehead methine protons), and 3.31 (s, 2H, anhydride methine protons).[14]

Part 2: Polymerization — Mastering Ring-Opening Metathesis

The strained olefin bond within the 7-oxanorbornene skeleton of the monomer makes it an excellent candidate for Ring-Opening Metathesis Polymerization (ROMP).[15] This chain-growth polymerization, often catalyzed by ruthenium-based Grubbs catalysts, can produce high molecular weight polymers with controlled architectures.[15][16] However, reproducibility can be elusive if key parameters are not strictly controlled.

  • Catalyst Choice and Purity: Second and third-generation Grubbs catalysts (G2, G3) are commonly used for their high activity and functional group tolerance.[16] Catalysts are sensitive to air and moisture; therefore, all polymerization reactions should be conducted under an inert atmosphere (e.g., nitrogen or argon) using properly dried solvents and glassware.

  • Monomer Purity: The presence of impurities can poison the catalyst and terminate polymerization, leading to low molecular weights and broad dispersity. The monomer must be thoroughly dried and free from any acidic impurities.

  • Monomer-to-Initiator Ratio ([M]/[I]): This ratio is the primary determinant of the target degree of polymerization and, consequently, the molecular weight of the polymer. Precise weighing of both monomer and initiator is crucial for reproducibility.

  • Solvent: Dry, degassed solvents such as dichloromethane (DCM) or THF are typically used. The choice can affect polymerization kinetics and polymer solubility.

  • Termination: After the desired reaction time, the polymerization must be quenched to deactivate the catalyst. Ethyl vinyl ether is commonly used for this purpose as it reacts with the active catalyst species to form an inactive Fischer carbene.

cluster_polymerization ROMP Workflow setup 1. Setup Dry glassware under inert atm. monomer_sol 2. Monomer Solution Dissolve monomer in dry, degassed DCM setup->monomer_sol initiator_sol 3. Initiator Solution Dissolve Grubbs' catalyst in dry, degassed DCM setup->initiator_sol addition 4. Initiation Inject initiator solution into monomer solution monomer_sol->addition initiator_sol->addition polymerization 5. Polymerization Stir at RT addition->polymerization quenching 6. Quenching Add ethyl vinyl ether polymerization->quenching precipitation 7. Precipitation Precipitate polymer in cold methanol quenching->precipitation characterization 8. Characterization ¹H NMR, GPC precipitation->characterization

Caption: General workflow for Ring-Opening Metathesis Polymerization.

  • Preparation: In a glovebox or under a nitrogen atmosphere, dissolve the monomer (e.g., 500 mg, 3.01 mmol) in anhydrous, degassed dichloromethane (DCM, 5 mL) in a flame-dried vial.

  • Initiator Solution: In a separate vial, prepare a stock solution of Grubbs' 3rd Generation catalyst (G3) in anhydrous, degassed DCM. For a target degree of polymerization of 100 ([M]/[I] = 100), you would need 0.0301 mmol of catalyst.

  • Initiation: Rapidly inject the required volume of the G3 catalyst stock solution into the vigorously stirring monomer solution.

  • Polymerization: Allow the reaction to proceed at room temperature. The reaction mixture may become more viscous as the polymer forms. Monitor the reaction by taking small aliquots and analyzing by ¹H NMR for the disappearance of the monomer's vinyl proton signal at ~6.6 ppm.

  • Termination: After full conversion of the monomer (typically 1-2 hours), quench the reaction by adding a few drops of ethyl vinyl ether and stirring for an additional 20 minutes.

  • Isolation: Remove the vial from the inert atmosphere and precipitate the polymer by slowly adding the reaction solution to a large volume of cold methanol.

  • Purification: Collect the polymer by filtration, wash with fresh methanol, and dry under vacuum to a constant weight.

  • Characterization: Determine the molecular weight (Mn) and polydispersity index (PDI) using Gel Permeation Chromatography (GPC). Confirm the polymer structure using ¹H NMR.

Part 3: Comparative Analysis and Alternatives

While the furan-maleic anhydride adduct is a versatile monomer, its performance and synthesis should be compared with other alternatives available to researchers.

ParameterSynthesis (Diels-Alder)Polymerization (ROMP)
Primary Challenge endo/exo isomer controlCatalyst sensitivity
Key to Reproducibility Thermodynamic control (Time/Temp)Strict inert atmosphere, pure reagents
Typical Yield >85% (exo isomer)>90%
Confirmation Method ¹H NMR, Melting PointGPC (for Mn, PDI), ¹H NMR

The choice of monomer is dictated by the desired properties of the final polymer, such as thermal stability, degradability, and functionalization potential.

MonomerSynthesis MethodKey AdvantagesPotential Drawbacks
Norbornene Derivatives Diels-Alder of cyclopentadieneHigh reactivity in ROMP, robust polymersSynthesis of functionalized derivatives can be multi-step.
Cyclooctene/Cyclobutene Commercially availableProduces linear polyethylene-like materialsLower ring strain can lead to slower polymerization.
Oxanorbornene Imides Diels-Alder + ImidizationEasily functionalized, good control over polymerization.[17]Synthesis is a two-step process from the anhydride adduct.
Pyrrole Diels-Alder Adducts Diels-Alder of pyrrolesIntroduces nitrogen into the polymer backbone for post-polymerization modification.[18]Pyrroles can be less reactive dienes than furan.
Bio-derived Monomers Tandem Diels-Alder/LactonizationDerived from renewable resources like furfuryl alcohol and itaconic anhydride.[19]Synthesis may involve novel or less-established routes.

The furan-maleic anhydride adduct represents a balance of synthetic accessibility and functionality. While other monomers like norbornene may offer higher reactivity, the oxanorbornene system derived from furan provides a heteroatom in the backbone, which can influence properties like degradability and polarity. For applications requiring precise functionalization, converting the anhydride to an imide is a common and effective strategy.[17]

Conclusion

Reproducibility in the synthesis and polymerization of 4,10-Dioxatricyclo[5.2.1.02.6]dec-8-ene-3,5-dione is readily achievable with careful attention to experimental detail. For the synthesis, the key is to employ conditions that favor thermodynamic control, ensuring the formation of the pure, stable exo isomer. For polymerization via ROMP, success hinges on maintaining a strictly inert environment and using high-purity reagents to prevent catalyst deactivation. By following the validated protocols and understanding the critical parameters outlined in this guide, researchers can confidently and repeatedly produce well-defined polymers for a wide range of advanced applications.

References

Safety Operating Guide

Personal protective equipment for handling 4,10-Dioxatri cyclo[5.2. 1.02.6]dec-8-ene-3,5-dione

Author: BenchChem Technical Support Team. Date: January 2026

An Essential Guide to Personal Protective Equipment for Handling 4,10-Dioxatricyclo[5.2.1.0²,⁶]dec-8-ene-3,5-dione

A Senior Application Scientist's Perspective for Researchers, Scientists, and Drug Development Professionals

In the landscape of modern drug development and organic synthesis, 4,10-Dioxatricyclo[5.2.1.0²,⁶]dec-8-ene-3,5-dione stands out as a versatile building block, particularly as a precursor for complex molecules.[1] Its utility, however, is paired with a specific hazard profile that demands a rigorous and well-understood safety protocol. This guide moves beyond a simple checklist of personal protective equipment (PPE). It is designed to provide you, the laboratory professional, with the causal logic behind each safety recommendation, ensuring that every procedural step is a self-validating component of a comprehensive safety system. Our objective is to build your trust by offering value that transcends the product itself, making safety an intuitive and integral part of your experimental workflow.

Part 1: Deconstructing the Risk Profile

Understanding the "why" of a safety protocol begins with a clear-eyed assessment of the chemical's intrinsic hazards. 4,10-Dioxatricyclo[5.2.1.0²,⁶]dec-8-ene-3,5-dione is classified under the Globally Harmonized System (GHS) with specific hazard statements that form the foundation of our PPE strategy.[2]

Table 1: GHS Hazard Classification

Hazard StatementClassificationImplication for the Researcher
H315 Skin Corrosion/Irritation (Category 2)Direct contact can cause skin irritation, redness, and inflammation. Prolonged exposure may lead to more severe dermal effects.
H319 Serious Eye Damage/Eye Irritation (Category 2A)The compound can cause significant and potentially painful eye irritation upon contact.
H335 Specific Target Organ Toxicity (Single Exposure)Inhalation of the dust may irritate the respiratory tract, leading to coughing and discomfort.
H302 Acute Toxicity, Oral (Category 4)While less common in a lab setting, ingestion is harmful.

Source: Angene Chemical Safety Data Sheet[2]

These classifications are not abstract warnings; they are direct indicators of the compound's reactivity with biological tissues. The anhydride functional group, for instance, can react with moisture, including moisture on the skin, in the eyes, or in the respiratory tract, hydrolyzing to the corresponding dicarboxylic acid, which contributes to its irritant properties.[1] This mechanistic understanding is crucial for appreciating why a multi-layered PPE approach is essential.

Part 2: The Core PPE Directive: An Integrated Safety System

The selection of PPE is not a matter of preference but a direct response to the identified risks. The following directive is a holistic system designed to provide comprehensive protection when handling 4,10-Dioxatricyclo[5.2.1.0²,⁶]dec-8-ene-3,5-dione.

Dermal Protection: Your Primary Barrier

Given the H315 classification, preventing skin contact is a primary objective.

  • Gloves: Disposable nitrile gloves are the standard recommendation for incidental contact, offering good chemical resistance and dexterity.[3]

    • The Causality: Nitrile provides a robust barrier against a wide array of chemicals. However, no glove material is impervious forever. For prolonged handling or in situations with a high risk of contamination, double-gloving provides an additional layer of security. Always inspect gloves for any signs of degradation before use and replace them immediately if contact is suspected. Consult manufacturer-specific chemical resistance guides for definitive permeation data if available.[3][4]

  • Laboratory Coat: A buttoned, long-sleeved, flame-resistant lab coat is mandatory.

    • The Causality: The lab coat protects your street clothes and underlying skin from incidental splashes and dust. It should be removed before leaving the laboratory to prevent the inadvertent transfer of contaminants to common areas.[3]

Eye and Face Protection: A Non-Negotiable Mandate

The H319 warning of serious eye irritation necessitates stringent eye protection.

  • Standard Operations: For low-volume handling where dust generation is minimal, safety glasses with side shields meeting ANSI Z87.1 standards are the minimum requirement.[5]

  • High-Risk Operations: When weighing the powder, performing transfers, or any procedure with a risk of splashing or aerosolization, chemical splash goggles are required.

    • The Causality: Goggles form a complete seal around the eyes, providing superior protection against airborne dust and splashes compared to safety glasses.[5] In scenarios with a significant splash hazard, a full-face shield should be worn over the safety goggles, providing an additional layer of protection for the entire face.[3][5]

Respiratory Protection: Safeguarding Your Inhalation Zone

The H335 warning of respiratory tract irritation means that controlling airborne particulates is critical.

  • Primary Engineering Control: All handling of solid 4,10-Dioxatricyclo[5.2.1.0²,⁶]dec-8-ene-3,5-dione that could generate dust must be performed within a certified chemical fume hood.[2][6]

    • The Causality: A fume hood is an engineering control designed to capture and exhaust contaminants at the source, preventing them from entering the researcher's breathing zone. This is vastly superior to relying solely on a respirator.

  • Secondary Respiratory Protection: In the rare event that engineering controls are not feasible or fail, or during a large spill cleanup, respiratory protection is required.

    • The Causality: A NIOSH-approved respirator equipped with cartridges for organic vapors and particulates (e.g., a P100 filter) should be used. It is critical to note that respirator use requires a formal institutional program that includes medical evaluation and annual fit-testing to be effective.[7]

PPE_Workflow cluster_assessment Risk Assessment cluster_hazards Hazard Identification cluster_ppe Required PPE & Controls Task Handling 4,10-Dioxatricyclo [5.2.1.0²,⁶]dec-8-ene-3,5-dione H315 H315 Skin Irritation Task->H315 H319 H319 Eye Irritation Task->H319 H335 H335 Respiratory Irritation Task->H335 Dermal Dermal Protection - Nitrile Gloves - Lab Coat H315->Dermal Eye Eye/Face Protection - Goggles / Face Shield H319->Eye Respiratory Engineering Control - Chemical Fume Hood H335->Respiratory

Caption: PPE selection is directly determined by the compound's specific hazards.

Part 3: Operational Plans for Contingencies and Disposal

A robust safety plan extends beyond prevention to include clear, actionable steps for emergencies and waste management.

Emergency Protocol: Immediate and Corrective Actions

In the event of an exposure, time is of the essence. All personnel must be familiar with these procedures and the location of safety showers and eyewash stations.

Table 2: Emergency First Aid Procedures

Exposure RouteStep-by-Step Protocol
Inhalation 1. Immediately move the affected person to fresh air. 2. If breathing is difficult, have a trained person administer oxygen. 3. If breathing has stopped, begin artificial respiration. 4. Seek immediate medical attention.[2]
Skin Contact 1. Immediately remove all contaminated clothing. 2. Flush the affected skin with copious amounts of soap and water for at least 15 minutes. 3. Seek medical attention if irritation develops or persists.[2]
Eye Contact 1. Immediately flush eyes with a gentle, steady stream of water for at least 15 minutes, holding the eyelids open. 2. Remove contact lenses if present and easy to do. 3. Seek immediate medical attention.[2]
Ingestion 1. Do NOT induce vomiting. 2. Rinse the mouth thoroughly with water. 3. Never give anything by mouth to an unconscious person. 4. Seek immediate medical attention.[2]

Source: Angene Chemical Safety Data Sheet[2]

Spill and Disposal Plan: Environmental and Personal Safety

Proper containment and disposal are legal and ethical responsibilities.

  • Spill Response:

    • Evacuate: Alert personnel and evacuate the immediate area.

    • Ventilate: Ensure the area is well-ventilated, preferably within a fume hood.

    • Contain: Wearing full PPE (gloves, goggles, lab coat, and if necessary, a respirator), pick up and arrange disposal without creating dust.[2] Sweep up the material and place it into a suitable, sealed, and clearly labeled container for disposal.[2]

    • Decontaminate: Clean the spill area thoroughly. Do not allow the product or cleaning materials to enter drains.[2]

  • Waste Disposal:

    • Segregation: All waste, including the compound itself and any contaminated materials (e.g., gloves, paper towels, pipette tips), must be collected in a designated hazardous waste container.[2]

    • Labeling: The container must be kept closed, properly labeled as hazardous waste, and stored in a designated satellite accumulation area.

    • Disposal: Arrange for pickup and disposal through your institution's Environmental Health & Safety (EHS) office or a licensed professional waste disposal service.[2]

Disposal_Plan cluster_generation Waste Generation cluster_procedure Disposal Procedure Waste Waste Chemical & Contaminated PPE Collect Collect in a Sealed, Labeled Hazardous Waste Container Waste->Collect Segregate Store Store in Designated Satellite Accumulation Area Collect->Store Secure Dispose Arrange Pickup via Institutional EHS Store->Dispose Finalize

Caption: A systematic workflow for the safe disposal of chemical waste.

By integrating this expert-level understanding of the risks and the logic behind each safety measure, you can handle 4,10-Dioxatricyclo[5.2.1.0²,⁶]dec-8-ene-3,5-dione not just safely, but with the scientific diligence it deserves.

References

×

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.